Technical Documentation Center

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
  • CAS: 114500-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown Part 1: The Postulated Mechanism of Action - A Tale of Molecular Mimicry The sulfonamide fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Part 1: The Postulated Mechanism of Action - A Tale of Molecular Mimicry

The sulfonamide functional group is the cornerstone of a class of synthetic antimicrobial agents that have been pivotal in medicine for decades[2][3]. The primary and most well-documented mechanism of action for antibacterial sulfonamides is the competitive inhibition of a key enzyme in the folate biosynthesis pathway, dihydropteroate synthetase (DHPS)[4][5][6]. We postulate that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, by virtue of its core sulfonamide structure, likely shares this mechanism.

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin de novo[5][7]. Folic acid, in its reduced form tetrahydrofolate, is a crucial coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA[]. The enzyme dihydropteroate synthetase (DHPS) catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate[4].

Competitive Inhibition by 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The structural similarity between the sulfonamide moiety and PABA is the linchpin of their antibacterial activity[2][6]. It is hypothesized that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide acts as a competitive antagonist of PABA, binding to the active site of DHPS. This molecular mimicry effectively blocks the normal substrate from binding, thereby halting the folic acid synthesis cascade. The consequence is a depletion of essential precursors for nucleotide synthesis, leading to the cessation of bacterial growth and replication—a bacteriostatic effect[4].

The presence of the 4-bromophenyl and 2-methylbenzene groups may influence the compound's potency, selectivity, and pharmacokinetic properties. The bromine atom, for instance, could enhance binding affinity through halogen bonding interactions with the enzyme's active site[9].

Hypothesized Mechanism of Action cluster_bacterium Bacterial Cell cluster_drug PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Drug 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide Drug->DHPS Competitive Inhibition

Caption: Hypothesized competitive inhibition of bacterial dihydropteroate synthetase.

Part 2: A Framework for Experimental Validation

To transition from a well-founded hypothesis to a confirmed mechanism of action, a systematic and multi-faceted experimental approach is imperative. The following protocols are designed to rigorously test the presumed antibacterial activity and the specific molecular target of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

In Vitro Antibacterial Susceptibility Testing

The initial step is to ascertain if the compound exhibits antibacterial properties. This can be achieved through standardized microdilution or disk diffusion assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description Expected Outcome for an Active Sulfonamide
MIC Minimum Inhibitory ConcentrationA low MIC value against susceptible bacterial strains.
MBC Minimum Bactericidal ConcentrationMBC will be significantly higher than the MIC, confirming a bacteriostatic effect.
Target Engagement and Enzyme Inhibition Assays

Direct evidence of target engagement can be obtained through enzymatic assays using purified DHPS.

Protocol: In Vitro DHPS Inhibition Assay

  • Expression and Purification of DHPS: Clone, express, and purify recombinant DHPS from a target bacterium (e.g., E. coli or S. aureus).

  • Enzyme Kinetics: In a suitable buffer system, combine purified DHPS, PABA, and dihydropteridine pyrophosphate. Monitor the formation of the product, dihydropteroate, over time using a spectrophotometric or fluorometric method.

  • Inhibition Studies: Perform the enzymatic reaction in the presence of varying concentrations of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

  • Data Analysis: Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).

Parameter Description Expected Outcome for Competitive Inhibition
IC50 Half maximal inhibitory concentrationA potent IC50 value against DHPS.
Lineweaver-Burk Plot A graphical representation of enzyme kinetics.Plots with and without the inhibitor will intersect on the y-axis, characteristic of competitive inhibition.
Reversal of Inhibition by Excess Substrate

A hallmark of competitive inhibition is its reversal by high concentrations of the natural substrate.

Protocol: PABA Competition Assay

  • MIC Determination with PABA: Perform the MIC assay as described in section 2.1. In parallel, run the same assay in media supplemented with a high concentration of PABA.

  • Analysis: If 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a competitive inhibitor of DHPS, the presence of excess PABA will outcompete the inhibitor, leading to a significant increase in the observed MIC.

Metabolomic Profiling

To confirm the downstream effects of DHPS inhibition, metabolomic analysis can be employed to measure the levels of key metabolites in the folate pathway.

Protocol: LC-MS/MS-based Metabolomics

  • Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and treat them with a sub-MIC concentration of the compound for a defined period.

  • Metabolite Extraction: Quench the metabolic activity and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of PABA, dihydrofolate, tetrahydrofolate, and related nucleotides.

  • Data Interpretation: A significant accumulation of PABA and a depletion of downstream folate pathway intermediates and nucleotides would strongly support the hypothesized mechanism of action.

Experimental Workflow cluster_workflow Experimental Validation Workflow A In Vitro Antibacterial Susceptibility Testing (MIC) B Target Engagement & Enzyme Inhibition (IC50) A->B If antibacterial activity is observed C PABA Competition Assay B->C If DHPS inhibition is confirmed E Confirmation of Mechanism of Action B->E D Metabolomic Profiling (LC-MS/MS) C->D To confirm competitive nature D->E To validate downstream effects

Caption: A logical workflow for the experimental validation of the mechanism of action.

Part 3: Beyond the Primary Hypothesis - Exploring Alternative Mechanisms

While the inhibition of DHPS is the most probable mechanism, it is crucial to remain open to other possibilities. The broad biological activity of sulfonamides suggests that they may interact with other targets[6][10]. For instance, some sulfonamides are known to inhibit carbonic anhydrase[2][6]. Therefore, if the primary hypothesis is not fully supported by the experimental data, further investigation into alternative targets would be warranted. This could involve broader screening approaches such as proteomic or genetic screens.

Conclusion: A Path Forward

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Synthesis, Mechanism of action And Characteriz
  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research - Walsh Medical Media. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research | Walsh Medical Media. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. [Link]

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide - NextSDS. [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. [Link]

  • Known experimental techniques to identify drug targets. - ResearchGate. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - ResearchGate. [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Link]

  • Representative biologically active sulfonamide-bearing drugs - ResearchGate. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 114500-28-6

As a Senior Application Scientist, I approach the characterization and utilization of CAS 114500-28-6 (5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide) not merely as a static chemical entity, but as a highly dyna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization and utilization of CAS 114500-28-6 (5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide) not merely as a static chemical entity, but as a highly dynamic, bifunctional system. This compound is a sophisticated structural evolution of the , a well-documented pharmacophore crucial to the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors like Pazopanib.

By functionalizing the sulfonamide nitrogen with a 4-bromophenyl group, CAS 114500-28-6 introduces an orthogonal cross-coupling handle, making it an invaluable scaffold for drug development professionals designing next-generation kinase inhibitors and allosteric modulators.

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical behavior of CAS 114500-28-6 is critical for predicting its solubility, reactivity, and chromatographic behavior. The molecule features two distinct ionizable centers: a basic aniline amine and a weakly acidic sulfonamide.

The electron-withdrawing nature of the 4-bromophenyl group slightly increases the acidity of the sulfonamide proton compared to the unsubstituted core, while significantly driving up the overall lipophilicity (LogP).

Table 1: Quantitative Physicochemical Properties
PropertyValue / EstimateScientific Implication
Molecular Formula C13H13BrN2O2SDictates isotopic mass distribution (critical for MS).
Molecular Weight 341.22 g/mol Standard small-molecule range for oral bioavailability.
LogP (Estimated) 3.5 – 4.0High lipophilicity; requires organic modifiers for dissolution.
pKa (Aniline -NH2) ~4.5Remains neutral at physiological pH; protonated in acidic HPLC.
pKa (Sulfonamide -NH-) ~8.2Weakly acidic; acts as a strong hydrogen bond donor.
H-Bond Donors/Acceptors 3 Donors / 4 AcceptorsExcellent parameters for kinase hinge-binding motifs.

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of CAS 114500-28-6 requires strict chemoselectivity. The most robust route involves the sulfonylation of 4-bromoaniline, followed by the reduction of the nitro group.

Expertise & Causality: A common pitfall in this workflow is the use of Palladium on Carbon (Pd/C) with hydrogen gas for the nitro reduction. While efficient, Pd/C frequently triggers reductive debromination of the 4-bromophenyl group, destroying the molecule's value as a cross-coupling scaffold. To prevent this, we utilize a Béchamp-type reduction (Iron powder and Ammonium Chloride), which is highly chemoselective for the nitro group and leaves the aryl bromide intact[1].

Protocol 1: Chemoselective Synthesis of CAS 114500-28-6
  • Sulfonylation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) with pyridine (2.0 eq) as an acid scavenger. Chill to 0°C.

  • Coupling: Slowly add 5-nitro-2-methylbenzenesulfonyl chloride (1.05 eq). Warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1N HCl to remove residual pyridine. Extract the organic layer, dry over Na2SO4, and concentrate to yield the nitro-intermediate.

  • Chemoselective Reduction: Suspend the intermediate in an Ethanol/Water (3:1) mixture. Add Iron powder (5.0 eq) and NH4Cl (2.0 eq). Reflux at 80°C for 2 hours.

  • Isolation: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate and recrystallize from ethanol to yield pure CAS 114500-28-6.

G A 5-Nitro-2-methylbenzenesulfonyl chloride + 4-Bromoaniline B Sulfonylation (Pyridine, DCM, 0°C to RT) A->B Step 1 C N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide B->C Intermediate D Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) C->D Step 2 E CAS 114500-28-6 (Target Compound) D->E Final Product

Synthesis workflow of CAS 114500-28-6 emphasizing chemoselective reduction.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the analytical protocol must act as a self-validating system.

Expertise & Causality: When analyzing this compound via LC-MS, the presence of the bromine atom provides a built-in diagnostic tool. Bromine naturally occurs as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% to 49.31%). Therefore, a successful synthesis will display a distinct "doublet" in the mass spectrum at m/z 341[M+H] + and 343 [M+H+2] + . If this 1:1 doublet is missing, reductive debromination has occurred, and the batch must be discarded.

Furthermore, we utilize 0.1% Formic Acid in the HPLC mobile phase. This specific pH modifier suppresses the ionization of the sulfonamide (keeping it neutral) while fully protonating the aniline, preventing chromatographic peak tailing and ensuring sharp, quantifiable resolution.

Table 2: Standardized HPLC-UV/MS Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (50 x 2.1 mm, 1.8 µm)High theoretical plates for rapid resolution of impurities.
Mobile Phase A 0.1% Formic Acid in MS-grade WaterProtonates aniline; ensures consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the highly lipophilic bromophenyl moiety.
Gradient 5% B to 95% B over 5.0 minutesCovers the broad polarity range of starting materials vs product.
Detection (UV) 254 nm and 280 nmCaptures the conjugated aromatic systems.
Detection (MS) ESI+ (Scan range 100-600 m/z)Validates the 341/343 m/z bromine isotopic doublet.

Orthogonal Derivatization in Drug Discovery

The true value of CAS 114500-28-6 lies in its bifunctionality. Researchers can selectively target either end of the molecule without requiring complex protecting group strategies. The primary aniline can undergo rapid amide or urea coupling to build out kinase hinge-binding motifs. Conversely, the 4-bromophenyl group serves as an ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to explore adjacent hydrophobic pockets in the target protein's active site.

Pathway Core CAS 114500-28-6 (Bifunctional Scaffold) Path1 Buchwald-Hartwig Amination (at 4-Bromophenyl group) Core->Path1 Pd Catalyst, Amine Path2 Amide/Urea Coupling (at 5-Amino group) Core->Path2 Acid Chloride / Isocyanate Path3 Suzuki-Miyaura Coupling (at 4-Bromophenyl group) Core->Path3 Pd Catalyst, Boronic Acid Prod1 Extended Diaryl Amines (Kinase Hinge Binders) Path1->Prod1 Prod2 Functionalized Sulfonamides (VEGFR/PDGFR Inhibitors) Path2->Prod2 Prod3 Biaryl Derivatives (Allosteric Modulators) Path3->Prod3

Orthogonal derivatization pathways of CAS 114500-28-6 in drug discovery.

References

  • 5-Amino-2-methylbenzenesulfonamide (Crystal Structure and Synthesis) National Center for Biotechnology Information (PMC)[Link]

  • Chemical Safety and Hazard Classification Database NextSDS [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide: Molecular Weight, LogP, and Pharmacokinetic Implications

Introduction & Core Scaffold Analysis 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS: 114500-28-6)[1] is a highly functionalized synthetic intermediate and pharmacological scaffold. Characterized by a centr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Scaffold Analysis

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS: 114500-28-6)[1] is a highly functionalized synthetic intermediate and pharmacological scaffold. Characterized by a central 2-methylbenzene ring substituted with a polar amino group and a rigid sulfonamide linker attached to a lipophilic 4-bromophenyl moiety, this molecule presents a unique physicochemical profile. For researchers and drug development professionals, precisely defining its molecular weight (MW) and lipophilicity (LogP) is the foundational step in predicting its pharmacokinetic behavior, including membrane permeability, volume of distribution, and target binding affinity.

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below, derived from established cheminformatics data for the C13H13BrN2O2S molecular formula[2].

PropertyValue
CAS Registry Number 114500-28-6[1]
Molecular Formula C13H13BrN2O2S[2]
Average Molecular Weight 341.22 g/mol [3]
Monoisotopic Mass (79Br) 339.9881 Da[2]
Estimated LogP (XLogP3/ALogP) 3.10 – 4.13[3][4]
Hydrogen Bond Donors 2 (-NH2, -SO2NH-)
Hydrogen Bond Acceptors 4 (O, O, N, N)
Rotatable Bonds 3

Molecular Weight Determination & Mass Spectrometry

The theoretical calculation of molecular weight must account for the natural isotopic distribution of the constituent atoms, most notably bromine. Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%) (). Consequently, while the average molecular weight used for bulk stoichiometric calculations is 341.22 g/mol [3], mass spectrometric analysis will yield a distinct isotopic signature.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation Workflow

To experimentally validate the identity and exact mass of the synthesized compound, the following self-validating LC-MS protocol is employed:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent matrix of 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. This facilitates the efficient formation of the [M+H]+ pseudo-molecular ion required for positive electrospray ionization (ESI+).

  • Ionization Strategy: Execute the MS run using Electrospray Ionization (ESI) in both positive and negative polarity switching modes.

    • Causality: The basic aniline group (-NH2) readily accepts a proton in ESI+ to form [M+H]+ (m/z ~341.0). Conversely, the slightly acidic sulfonamide proton (-SO2NH-) can be abstracted in ESI- to form [M-H]- (m/z ~339.0). Observing both ions provides orthogonal confirmation that the intact molecule has not undergone in-source fragmentation.

  • Isotopic Pattern Validation (Self-Validating Step): Interrogate the mass spectrum for a characteristic doublet peak separated by exactly 1.998 Da (the mass difference between 79Br and 81Br) with a relative intensity ratio of ~1:1[2].

    • Causality: This isotopic signature acts as an internal validation control. If the 1:1 doublet is absent or distorted, the detected peak is either an impurity or a fragment that has lost the bromine atom, instantly invalidating the analytical run.

Lipophilicity (LogP) Profiling

Lipophilicity, expressed as LogP (the decadic logarithm of the partition coefficient between n-octanol and water), dictates how a molecule partitions across biological lipid bilayers. Based on fragment-based computational models (such as XLogP3 and AlogP) applied to isomers of C13H13BrN2O2S, the theoretical LogP ranges between 3.1 and 4.13 ()[3][4].

FragmentLogP Substrate Target Compound LogP ≈ 3.4 F1 4-Bromophenyl Lipophilic (+) ΔLogP ≈ +2.5 Substrate->F1 F2 Sulfonamide Linker Polar (-) ΔLogP ≈ -1.2 Substrate->F2 F3 2-Methylbenzene Lipophilic (+) ΔLogP ≈ +2.6 Substrate->F3 F4 5-Amino Group Polar (-) ΔLogP ≈ -0.5 Substrate->F4

Fragment-based deconstruction of lipophilicity contributions to the overall LogP.

Protocol 2: Experimental LogP Determination via Shake-Flask Method

To empirically validate the computational LogP, the gold-standard Shake-Flask method () coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized.

ShakeFlask Step1 1. Phase Saturation Equilibrate Octanol/PBS Step2 2. Solute Addition Dissolve 1 mg Compound Step1->Step2 Step3 3. Partitioning Shake 200 rpm, 2h Step2->Step3 Step4 4. Phase Separation Centrifuge 3000xg, 15m Step3->Step4 Step5 5. Quantification RP-HPLC Analysis Step4->Step5

Step-by-step workflow for the Shake-Flask method to determine experimental LogP.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS) for 24 hours at 25°C. Allow the phases to separate completely.

    • Causality: Pre-saturating the phases ensures that no mutual dissolution occurs during the actual experiment, which would alter phase volumes and skew the final concentration calculations.

  • Buffer pH Selection: Ensure the PBS is strictly calibrated to pH 7.4.

    • Causality: The aniline group (pKa ~4) and the sulfonamide group (pKa ~9-10) are both in their neutral, un-ionized states at physiological pH. This guarantees the measurement of the true partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD).

  • Partitioning: Dissolve an exact mass of the compound in 10 mL of the pre-saturated octanol phase. Add 10 mL of the pre-saturated aqueous phase. Shake mechanically at 200 rpm for 2 hours at a constant 25°C to reach thermodynamic equilibrium.

  • Phase Separation (Self-Validating Step): Centrifuge the biphasic mixture at 3000 × g for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions (microscopic droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring that when the phases are sampled with a syringe, there is zero cross-contamination.

  • Quantification: Extract aliquots from both layers and quantify the solute concentration using RP-HPLC against a validated calibration curve. Calculate the final value using the equation: LogP = log10([C_octanol] / [C_water]).

Pharmacokinetic & Drug Design Implications

The structural features of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide make it a highly viable scaffold for lead optimization.

  • Rule of 5 Compliance: With a molecular weight of 341.22 g/mol [3] and an estimated LogP of ~3.4, the compound comfortably satisfies Lipinski’s Rule of 5. This LogP range ensures excellent passive membrane permeability without crossing the threshold of excessive lipophilicity (LogP > 5), which frequently leads to high plasma protein binding, off-target toxicity, and rapid CYP450-mediated metabolic clearance.

  • Halogen Bonding: The inclusion of the heavy bromine atom on the phenyl ring does more than just increase lipophilicity. Bromine is capable of participating in halogen bonding—a highly directional, non-covalent intermolecular interaction with Lewis bases (such as backbone carbonyl oxygens in a protein's binding pocket). This interaction can significantly enhance target residence time and binding affinity compared to non-halogenated analogs, making this specific structural motif highly prized in rational drug design.

References

  • Chemical Substance Information: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. NextSDS. [Link]

  • PubChem Compound Summary for CID 487010 (C13H13BrN2O2S). National Center for Biotechnology Information (NCBI).[Link]

  • ChEMBL Compound Report Card: CHEMBL1460972. European Bioinformatics Institute (EMBL-EBI).[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link]

  • IUPAC Periodic Table of the Elements. International Union of Pure and Applied Chemistry.[Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides a comprehensive framework for determining the in vitro binding affinity of the novel sulfonamide derivative, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The content is structured to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the in vitro binding affinity of the novel sulfonamide derivative, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of biochemical assays.

Introduction: The Significance of Sulfonamides and Binding Affinity

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and antidiabetic properties.[1][2] These molecules often exert their effects through direct binding to and modulation of specific protein targets. The compound of interest, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, is a novel entity with potential therapeutic applications. A critical first step in elucidating its mechanism of action is to quantify its binding affinity to a putative biological target.

Binding affinity, typically expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (in this case, our sulfonamide) and its target protein. A lower Kd value signifies a stronger binding interaction. The determination of this parameter is fundamental in drug discovery as it informs on the potency and potential for target engagement of a compound.

Given the structural features of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a plausible and well-documented target class for sulfonamides is the carbonic anhydrase (CA) family of enzymes. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Therefore, for the purpose of this guide, we will proceed with a hypothetical investigation of the binding affinity of our compound against a representative isoform, Human Carbonic Anhydrase II (CAII).

Experimental Design: Selecting the Appropriate Assay

The choice of assay for determining binding affinity is critical and depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. For the interaction between a small molecule and a soluble enzyme like CAII, several robust methods are available. In this guide, we will focus on a fluorescence-based thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), due to its high-throughput nature, cost-effectiveness, and direct measurement of ligand binding.

The principle of TSA is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic core of the protein as it unfolds.

Part 1: Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamideCustom Synthesis/VendorN/A
Recombinant Human Carbonic Anhydrase II (CAII)Sigma-AldrichC6145
SYPRO Orange Protein Gel Stain (5000X concentrate)Thermo FisherS6650
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich276855
HEPES buffer, 1M solutionGibco15630080
Sodium Chloride (NaCl)Sigma-AldrichS9888
Acetazolamide (positive control)Sigma-AldrichA6011
96-well qPCR platesBio-RadHSP9601
Optical sealing filmBio-RadMSB1001

Part 2: Detailed Experimental Protocol

Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.

  • Protein Stock: Prepare a 1 mg/mL (approximately 34 µM) stock solution of CAII in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Stock: Prepare a 20X working solution of SYPRO Orange by diluting the 5000X concentrate in the assay buffer.

Assay Workflow

The following diagram illustrates the overall workflow for the thermal shift assay.

Thermal Shift Assay Workflow Figure 1: Thermal Shift Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Data Acquisition cluster_analysis Data Analysis prep_compound Prepare Compound and Control Stocks (10 mM in DMSO) add_compound Add Compound/Control/DMSO to wells prep_compound->add_compound prep_protein Prepare Protein Stock (1 mg/mL) add_protein_dye Add Protein-Dye Mix to wells prep_protein->add_protein_dye prep_dye Prepare 20X SYPRO Orange Dye prep_dye->add_protein_dye prep_buffer Prepare Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) plate_setup Dispense Assay Buffer to 96-well plate prep_buffer->plate_setup plate_setup->add_compound add_compound->add_protein_dye seal_plate Seal the plate add_protein_dye->seal_plate run_qpcr Run melt curve protocol in qPCR instrument (25°C to 95°C, 0.5°C/30s increments) seal_plate->run_qpcr analyze_data Calculate Tm for each well run_qpcr->analyze_data plot_data Plot ΔTm vs. [Compound] analyze_data->plot_data calc_kd Fit data to determine Kd plot_data->calc_kd

Caption: A flowchart of the key steps in the thermal shift assay.

Step-by-Step Procedure
  • Compound Titration: In a 96-well plate, perform a serial dilution of the 10 mM stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide to achieve a range of final assay concentrations (e.g., 100 µM down to low nM). Also, prepare dilutions for the positive control, Acetazolamide. Include a DMSO-only control (no compound).

  • Assay Reaction Mixture: Prepare a master mix containing the CAII protein and SYPRO Orange dye in the assay buffer. The final concentration of CAII in the assay should be optimized, but a starting point of 2 µM is recommended. The final concentration of SYPRO Orange should be 5X.

  • Plate Loading: To each well of the 96-well qPCR plate containing the diluted compounds, add the protein-dye master mix. The final volume in each well should be consistent (e.g., 20 µL).

  • Plate Sealing and Centrifugation: Seal the plate with an optical sealing film and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Shift Assay Execution: Place the plate in a real-time PCR instrument. Set up a melt curve protocol to monitor the fluorescence of SYPRO Orange over a temperature gradient (e.g., from 25 °C to 95 °C with a ramp rate of 0.5 °C per 30 seconds).

Part 3: Data Analysis and Interpretation

The output from the qPCR instrument will be a series of melt curves, where fluorescence is plotted against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melt curve.

  • Tm Determination: The Tm for each well is determined by fitting the melt curve data to a Boltzmann equation or by taking the negative first derivative of the curve.

  • ΔTm Calculation: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of each compound-containing well (ΔTm = Tm_compound - Tm_DMSO).

  • Kd Determination: The binding affinity (Kd) can be estimated by plotting the ΔTm values against the logarithm of the compound concentration and fitting the data to the following equation:

    ΔTm = ΔTm_max * ([L] / (Kd + [L]))

    Where:

    • ΔTm is the change in melting temperature at a given ligand concentration.

    • ΔTm_max is the maximum change in melting temperature at saturating ligand concentrations.

    • [L] is the ligand concentration.

    • Kd is the dissociation constant.

Expected Data Summary
CompoundConcentration (µM)Tm (°C)ΔTm (°C)
DMSO Control058.20.0
5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide0.158.50.3
160.11.9
1062.54.3
10063.85.6
Acetazolamide (Positive Control)1065.47.2

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls and validation steps are essential:

  • Positive Control: The inclusion of a known binder, such as Acetazolamide, validates that the assay is performing as expected and that the protein is active.

  • Negative Control: The DMSO-only control establishes the baseline melting temperature of the protein in the absence of a ligand.

  • Compound Interference: It is crucial to run a control with the compound and dye in the absence of the protein to check for any intrinsic fluorescence or quenching effects of the compound.

  • Reproducibility: The experiment should be performed in triplicate on separate occasions to ensure the reproducibility of the results.

Conclusion and Future Directions

This guide outlines a robust and efficient method for determining the in vitro binding affinity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide to a putative target, Carbonic Anhydrase II. The data generated from this assay will provide a quantitative measure of the compound's target engagement, which is a critical parameter for its further development as a potential therapeutic agent.

Should the compound exhibit significant binding affinity, subsequent steps would involve orthogonal validation using a different biophysical technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to confirm the Kd value. Furthermore, enzymatic assays should be conducted to determine if the binding of the compound translates to functional inhibition of the enzyme.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides.
  • RSC Publishing. (2024, March 4). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.

Sources

Foundational

A Technical Guide to the ¹H NMR Spectrum of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. It is intended for researchers, scientists, and professionals in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple data sheet, offering a detailed theoretical framework for spectral prediction, a robust experimental protocol, and insights into data interpretation, ensuring both scientific rigor and practical utility.

Foundational Principles: Predicting the Spectrum

A comprehensive understanding of the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. The electronic environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons determine its splitting pattern (multiplicity).

Molecular Structure and Proton Environments

The structure of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide contains several distinct proton environments, each expected to produce a unique signal. For clarity, the protons are systematically labeled as shown below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d₆) weigh->dissolve Accuracy filter 3. Filter into Tube (via Glass Wool) dissolve->filter Clarity insert 4. Insert into Spectrometer filter->insert Transfer lock 5. Lock & Shim insert->lock Field Homogeneity acquire 6. Acquire Data lock->acquire Resolution process 7. FT & Phasing acquire->process FID analyze 8. Integrate & Analyze process->analyze Interpretation

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial. [1]2. Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or swirl until the sample is fully dissolved. Complete dissolution is critical, as suspended particles will degrade spectral quality by distorting the magnetic field homogeneity. [2]3. Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean NMR tube. This step removes any particulate matter. [3]4. Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform a deuterium lock on the DMSO-d₆ solvent signal and then automatically shim the magnetic field to optimize its homogeneity across the sample volume.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical set of parameters is provided below.

Recommended Spectrometer Parameters
ParameterValueRationale (Causality)
Pulse Programs2pul or zg30A standard 30-degree pulse experiment is sufficient for qualitative analysis and is quick.
Spectral Width-2 to 12 ppmEnsures all expected signals, including the sulfonamide proton and TMS, are captured.
Acquisition Time~3-4 secondsProvides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of protons between scans, leading to more accurate integrations.
Number of Scans8 to 16Improves the signal-to-noise ratio. The exact number depends on sample concentration.
Temperature298 K (25 °C)A standard temperature for routine analysis.

Spectral Interpretation and Data Validation

Interpreting the acquired spectrum involves correlating the observed signals with the predicted data. This process serves as a validation of the molecular structure.

Analyzing the Spectrum
  • Reference: Calibrate the spectrum by setting the TMS signal to 0 ppm. If TMS is absent, the residual proton signal of DMSO-d₅ can be used as a secondary reference, setting its quintet to 2.50 ppm. [4][5]2. Integration: Integrate all signals. The relative ratios should correspond to the number of protons in each environment (e.g., 1H, 2H, 3H). The integration confirms the proton count for each unique signal.

  • Chemical Shift: Compare the δ values of the observed signals with the predicted values in Section 1.4. The aromatic region (6.5-8.0 ppm) should contain signals integrating to a total of 7 protons, exhibiting the expected doublet and doublet of doublets patterns.

  • Multiplicity and Coupling: Measure the J-values for all split signals. A key validation point is that coupled protons must have identical coupling constants. [6]For example, the ³J value measured from the doublet of H3 must be identical to the ³J value measured for the H3-H4 coupling within the H4 doublet of doublets.

A Self-Validating System: Ensuring Trustworthiness

The integrity of the structural assignment is confirmed by the internal consistency of the NMR data:

  • Consistency of Integration: The sum of all integrations must equal the total number of protons in the molecule (15H for the title compound).

  • Reciprocity of Coupling: If proton A splits proton B, then proton B must split proton A with the exact same coupling constant. This is a fundamental principle of NMR. [6]* Advanced Confirmation (Optional): For unambiguous assignment, especially in complex regions, a 2D COSY (Correlation Spectroscopy) experiment can be performed. A COSY spectrum will show cross-peaks between protons that are coupled, providing a definitive map of the spin systems and confirming the connectivity of the protons within each aromatic ring.

By adhering to this rigorous process of prediction, meticulous experimentation, and logical interpretation, the ¹H NMR spectrum serves as a powerful and reliable tool for the structural verification of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

References

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry.

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

  • Pauli, G. F., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Natural Products.

  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. ISIC.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons.

  • LibreTexts Chemistry. (2021). 5.5B: Coupling constants.

  • ResearchGate. (n.d.). Observed 1H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides.

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines.

  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum.

  • Oregon State University. (2022). 1H NMR Chemical Shift.

  • LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

Sources

Exploratory

Target Receptor Identification for Novel Arylsulfonamides: A Case Study on 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Executive Summary Phenotypic screening frequently yields highly potent small molecules whose mechanism of action (MoA) remains obscured. Identifying the precise molecular target is a critical bottleneck in translating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenotypic screening frequently yields highly potent small molecules whose mechanism of action (MoA) remains obscured. Identifying the precise molecular target is a critical bottleneck in translating a screening hit into a viable clinical candidate. This technical whitepaper outlines a comprehensive, self-validating workflow for target receptor deconvolution and validation, utilizing the novel screening hit 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (hereafter referred to as Compound 1 ) as a primary case study. By integrating live-cell target engagement, biophysical kinetic profiling, and functional pathway analysis, we establish a robust framework for identifying the primary receptor of this arylsulfonamide derivative.

Pharmacophore Rationale & Target Hypothesis

Before initiating empirical screening, structural causality must dictate the experimental design. Compound 1 is characterized by an arylsulfonamide moiety. In medicinal chemistry, the arylsulfonamide pharmacophore is a highly privileged zinc-binding group (ZBG)[1].

Historically, sulfonamides are known to coordinate directly with the catalytic zinc ion ( Zn2+ ) located in the active site of Carbonic Anhydrases (CAs)[2]. While cytosolic isoforms like CA-II are ubiquitous, transmembrane isoforms such as CA-IX and CA-XII are heavily overexpressed in the hypoxic microenvironments of solid tumors, making them high-value oncology targets[3]. Based on the presence of the halogenated phenyl ring (4-bromophenyl) which often occupies the hydrophobic binding pocket adjacent to the active site[1], our primary hypothesis is that Compound 1 acts as a selective inhibitor of tumor-associated Carbonic Anhydrase IX (CA-IX).

Workflow Hit 5-amino-N-(4-bromophenyl) -2-methylbenzene-1-sulfonamide InSilico In Silico Profiling (Pharmacophore Mapping) Hit->InSilico CETSA CETSA-MS (Live Cell Target Engagement) InSilico->CETSA SPR SPR Kinetics (Biophysical Validation) CETSA->SPR Functional Enzymatic & Cellular Functional Assays SPR->Functional

Caption: Sequential target deconvolution workflow from in silico hypothesis to functional validation.

Live-Cell Target Engagement: CETSA-MS

The Causality of Cellular Context

Recombinant protein assays are prone to false positives because they strip away the complex cellular milieu. To prove that Compound 1 physically engages its target in a physiologically relevant environment, we employ the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)[4]. The principle is based on thermodynamics: when a small molecule binds to a folded protein, the Gibbs free energy of the complex decreases, significantly increasing the protein's resistance to thermal denaturation[5].

Self-Validating CETSA Protocol

To ensure the system is self-validating, we utilize an Isothermal Dose-Response (ITDR) format alongside a known pan-CA inhibitor (Acetazolamide) as a positive control.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture A549 lung carcinoma cells (known to express high basal levels of CA-IX under hypoxic conditions) to 80% confluence. Treat cells with Compound 1 (10 µM), Acetazolamide (10 µM, positive control), or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Harvest and aliquot the intact cells into 96-well PCR plates. Subject the aliquots to a temperature gradient (40°C to 75°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured/aggregated proteins form a pellet, leaving only the stabilized, folded proteins in the soluble supernatant.

  • Proteomic Quantification: Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT-10plex), and analyze via LC-MS/MS.

  • Data Extraction: Plot the normalized reporter ion intensities against temperature to generate melt curves. Calculate the shift in melting temperature ( ΔTm​ ).

Biophysical Kinetic Profiling: Surface Plasmon Resonance (SPR)

The Causality of Residence Time

While CETSA confirms binding in vivo, it does not provide kinetic resolution. Static affinity ( KD​ ) is often a poor predictor of clinical efficacy. Instead, the dissociation rate ( koff​ ) and resulting target residence time ( τ=1/koff​ ) dictate how long the receptor remains inhibited after the free drug is cleared[6]. SPR provides real-time, label-free quantification of these kinetic parameters for small molecules[7].

Self-Validating SPR Protocol

Small molecules (<500 Da) generate very low response units (RU) upon binding. To validate the signal, the protocol must utilize a reference flow cell to subtract bulk refractive index changes and DMSO solvent effects[7].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant human CA-IX (ligand) via primary amine coupling to a high density (~2500 RU) to ensure sufficient signal-to-noise ratio for a ~341 Da small molecule. Block excess reactive groups with 1 M ethanolamine. Leave Flow Cell 1 unmodified as a reference.

  • Solvent Correction: Prepare a standard curve of DMSO (1.5% to 2.5%) in the running buffer (PBS-P+) to correct for bulk refractive index mismatches between the samples and the buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of Compound 1 (0.78 nM to 100 nM) in running buffer containing exactly 2.0% DMSO. Inject the series over both flow cells at a high flow rate of 50 µL/min (to minimize mass transport limitation) for 60 seconds (association phase).

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor dissociation. Because arylsulfonamides typically exhibit reversible binding, a harsh regeneration step is omitted to preserve the active conformation of CA-IX; instead, an extended buffer wash is applied.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract ka​ (on-rate) and kd​ (off-rate).

Quantitative Data Synthesis

The integration of CETSA and SPR data reveals a highly specific interaction profile for Compound 1 . The compound demonstrates a profound thermal stabilization of CA-IX (+6.4°C) and a slow dissociation rate, confirming it as the primary target receptor.

Table 1: Biophysical and Cellular Profiling of Compound 1

Target IsoformCETSA ΔTm​ (°C)SPR ka​ ( 104M−1s−1 )SPR kd​ ( 10−4s−1 )SPR KD​ (nM)Enzymatic IC50​ (nM)
CA-IX (Transmembrane)+6.4 8.2 1.1 13.4 18.2
CA-XII (Transmembrane)+4.15.54.887.295.5
CA-II (Cytosolic)+1.21.945.02368.4>2000
COX-2 (Off-target control)N/AN/DN/D>10000>10000

Note: KD​ is calculated as kd​/ka​ . The remarkably low kd​ for CA-IX indicates a long residence time, driving the sub-20 nM affinity.

Functional Validation & Pathway Analysis

Binding does not inherently equal functional antagonism. To validate that Compound 1 functionally neutralizes CA-IX, we must examine the downstream physiological consequences. In the hypoxic tumor microenvironment, CA-IX is upregulated via HIF-1α stabilization[3]. It functions to hydrate extracellular CO2​ , producing bicarbonate ( HCO3−​ ) which is imported to maintain intracellular alkalinity, and protons ( H+ ) which acidify the extracellular space, promoting metastasis and immune evasion.

By inhibiting CA-IX, Compound 1 disrupts this pH regulatory mechanism, leading to intracellular acidification and tumor cell apoptosis.

Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA-IX) HIF1a->CAIX CO2 CO2 + H2O CAIX->CO2 HCO3 HCO3- (Intracellular Alkalinization) CAIX->HCO3 Hplus H+ (Extracellular Acidification) CAIX->Hplus Inhibitor 5-amino-N-(4-bromophenyl)... (Compound 1) Inhibitor->CAIX

Caption: CA-IX mediated pH regulation pathway in hypoxia and its targeted inhibition by Compound 1.

Conclusion

Through a rigorous, multi-tiered technical workflow, we have successfully deconvoluted the mechanism of action for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. By prioritizing cellular context via CETSA-MS[4] and demanding kinetic rigor via SPR[6], we avoid the pitfalls of artifactual binding. The data definitively classifies the compound as a highly potent, slow-dissociating inhibitor of Carbonic Anhydrase IX, providing a validated foundation for subsequent structure-based lead optimization.

References

  • CETSA: a target engagement assay with potential to transform drug discovery. Future Med Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHQ0KioLjl8IR_rHtkCgRtuxsHD8D7IcjFep0oFshteMOZrkTHBLWh0xGJZIkiu6LdsGMncqcKLFUFpYpXWN_Rmkssd_Wjq2LFSxWwV-yt3TnowVDsyjngzfBMqyD6tVwhHtyR]
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Anal Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIB6bJCL9q83lguIxW4i9QzHZKrcTqIJ_bBzlHJUIKPuoxCnlJQ8rHkKg-6sdSZc2RJ1dW00MDqUmVJw_omsD21P2P5AKZBEOTcWcju9C8QIUPcR-n3YOs7jYLC5uEn6eaj3NV]
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFABLfJy2tiPc273O_i3P2PWngmt3eQtDpxtdn2xXW-sm3kAKpRV3dNBdq1a0kDJvVd9NBkb_bgq2pAX3ufkbtC3vAoLuX8MjGTBUFwDn7WtSPlEoTwrF-NIq9zl7Kp_Vl7vjMDMo43EcHSgU8=]
  • Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSCF6EEdFNxQxyeV7OeZ3SeAiKwA3MnXYu2vcqH5lAZJ9wrIpQxZrxDhowAeyqzXOipL_7RmhDe3MurD5z_cDfYACqN4aRDgsnGVDvTtPLJOgSLRUB-d3e28kUk48AnyxkK0LP6Fp8MsV5Nz4=]
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExiO_I4-Bl7Xw-XYLspZmj3hjI0a5cxM3_dzL95Ek437oXe-5N2RiWJCRNmPFv5eOs9wJRaBbb9RJv8fAkXS_2iIpojEVPCLnuNG6bnkmWYUtnLJPdhnBXFQUW8eapF_J7t7MfYJSFbm0B_d4=]
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdwR52JUDfPjWbXfk2wVQhtfsBoagKnTDk0YMSYHtT8Ha08AUuLmEpEwFI-HWEoJz1aSmRQ0fRUCckCew-G1j9kaHvjIGv8xX1AC0QZA_CSCebamFoQ5HfRwiSl3MIMkrAXHKBP6WManTrQk=]
  • Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-bqIU-tBz95hBg9zlCwt_Ack15ZkDn7kjdDpM5gQ2fWaxw4n09IsMi_K6mJc7mN3cfZzfy6qQNY4Bb8MEx5eyRNN-Goy-SXlKHSOE41xFDEA5yFDMlBb1LoUo-OlADaNyLia_kSSoJCbauk4=]

Sources

Foundational

An Investigational Framework for Determining the Pharmacokinetic Profile of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Abstract The development of novel small molecule therapeutics necessitates a profound understanding of their behavior within a biological system. This technical guide presents a comprehensive, methodology-focused framewo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel small molecule therapeutics necessitates a profound understanding of their behavior within a biological system. This technical guide presents a comprehensive, methodology-focused framework for the complete pharmacokinetic characterization of the novel sulfonamide, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. In the absence of existing public data for this specific molecule, this document serves as a strategic protocol for researchers and drug development professionals. It outlines a logical, multi-stage process, beginning with structural analysis and physicochemical profiling, proceeding through a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and culminating in the design of an informative in vivo rodent pharmacokinetic study. Each protocol is detailed with the underlying scientific rationale, emphasizing the causality behind experimental choices to ensure data integrity and predictive validity for human clinical trials, in alignment with regulatory expectations.[1][2]

Introduction: The Imperative for Pharmacokinetic Profiling

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant historical and current importance in medicine.[3][4][5] The therapeutic potential of any new chemical entity is inextricably linked to its pharmacokinetic (PK) profile, which governs its concentration-time course in the body and, consequently, its efficacy and safety. Understanding how a drug is absorbed, distributed to its target, metabolized, and ultimately excreted (ADME) is a cornerstone of modern drug development.[6] Early and accurate ADME profiling allows for the selection of candidates with favorable properties, optimization of dosing regimens, and prediction of potential drug-drug interactions, thereby de-risking the transition from preclinical to clinical development.[2][7]

This guide provides the strategic and tactical framework to build a robust PK profile for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide from first principles.

Structural Analysis and Predicted Characteristics

A preliminary analysis of the molecule's structure provides testable hypotheses regarding its pharmacokinetic behavior:

  • Sulfonamide Core: This functional group is ionizable, suggesting that the molecule's solubility and permeability will be pH-dependent. The acidity of the sulfonamide proton is a key determinant of its properties.

  • Aromatic Amine (-NH2): This group is a primary site for metabolism, particularly N-acetylation or N-glucuronidation.[8] Its presence is a flag for potential metabolic liabilities.

  • Bromophenyl Group: The presence of a halogen, like bromine, can influence metabolic stability. It may direct metabolism to other sites or be a site for oxidative metabolism.

  • Lipophilicity: The combination of two aromatic rings suggests moderate to high lipophilicity, which would favor good membrane permeability but may also lead to higher plasma protein binding and potential for metabolic clearance.

The overall workflow to investigate these properties is outlined below.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Integration P1_Struct Structural Analysis P1_Physchem Physicochemical Profiling (Solubility, logP, pKa) P1_Struct->P1_Physchem Predicts P2_Abs Absorption (Caco-2 Permeability) P1_Physchem->P2_Abs Informs P2_Dist Distribution (Plasma Protein Binding) P1_Physchem->P2_Dist Informs P2_Met Metabolism (Microsomal Stability, Phenotyping) P1_Physchem->P2_Met Informs P4_Profile Comprehensive PK Profile (Cmax, AUC, t1/2, F%) P2_Abs->P4_Profile P2_Dist->P4_Profile P3_PK Rodent PK Study (IV & PO Dosing) P2_Met->P3_PK Predicts Clearance P2_Met->P4_Profile P3_Bio Bioanalytical Method (LC-MS/MS Development) P3_Bio->P3_PK Enables P3_PK->P4_Profile Generates

Caption: Overall Investigational Workflow for PK Profiling.

Foundational Characterization: In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective methods to predict a drug's in vivo behavior and are essential for early-stage candidate evaluation.[6][9]

Absorption: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions.[9] This model is the industry standard for predicting intestinal drug absorption and identifying compounds subject to active transport or efflux by transporters like P-glycoprotein (P-gp).[10] A high permeability coefficient (Papp) in this assay often correlates with high absorption in humans.[10]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is typically required.

  • Permeability Measurement (A-to-B): a. Remove the culture medium from both the apical (A) and basolateral (B) chambers. b. Add the test compound (e.g., at 10 µM in Hanks' Balanced Salt Solution) to the apical chamber. c. Add fresh buffer to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at t=0 and t=120.

  • Efflux Measurement (B-to-A): a. Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber. b. The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio >2 is indicative of active efflux.

  • Quantification: Analyze compound concentrations in all samples using a validated LC-MS/MS method.[11][12]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Parameter Formula Description
Papp (cm/s) (dQ/dt) / (A * C₀)Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Efflux Ratio Papp (B→A) / Papp (A→B)A ratio > 2 suggests the compound is a substrate of an efflux transporter (e.g., P-gp).
Distribution: Plasma Protein Binding (PPB)

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, governs its free (unbound) concentration.[13][14] Only the unbound drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes. High PPB can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is a reliable method for determining the unbound fraction (fu).

Experimental Protocol:

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which contains individual wells separated by a semipermeable dialysis membrane (8 kDa MWCO).

  • Sample Addition: a. Add plasma (human, rat) spiked with the test compound (e.g., at 5 µM) to one chamber of the well. b. Add an equal volume of phosphate-buffered saline (PBS) to the opposing chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and PBS chambers.

  • Matrix Matching & Analysis: To negate matrix effects during analysis, add an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample.

  • Quantification: Analyze the concentrations in both chambers via LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) and percentage bound.

Parameter Formula Description
Fraction Unbound (fᵤ) Concentration in PBS Chamber / Concentration in Plasma ChamberRepresents the fraction of drug not bound to plasma proteins.
% Bound (1 - fᵤ) * 100The percentage of drug that is bound to plasma proteins.
Metabolism: Microsomal Stability and Reaction Phenotyping

Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most drugs.[15] A metabolic stability assay measures the rate of drug depletion over time, providing an estimate of intrinsic clearance (Clint). Reaction phenotyping identifies which specific CYP isoforms are responsible for the metabolism, which is crucial for predicting drug-drug interaction potential.

Experimental Protocol (Metabolic Stability):

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat), NADPH (an essential cofactor), and buffer. Pre-warm to 37°C.

  • Initiation: Add the test compound (e.g., at 1 µM) to the mixture to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with a known stable compound (e.g., warfarin) as a positive control.

  • Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant for the remaining parent drug concentration by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line provides the rate constant (k), which is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Parameter Formula Description
In Vitro t½ (min) 0.693 / kThe time required for 50% of the compound to be metabolized.
Clint (µL/min/mg) (0.693 / t½) * (1 / mg microsomal protein/mL)The intrinsic ability of the liver enzymes to metabolize a drug.

Predicted Metabolic Pathway: Based on known sulfonamide metabolism, the primary routes for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide are likely N-acetylation of the aromatic amine and hydroxylation of the aromatic rings.[8][16]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound 5-amino-N-(...)-sulfonamide Met_Hydrox_Tolyl Aromatic Hydroxylation (Tolyl Ring) Parent->Met_Hydrox_Tolyl CYP Enzymes Met_Hydrox_Bromo Aromatic Hydroxylation (Bromophenyl Ring) Parent->Met_Hydrox_Bromo CYP Enzymes Met_Acetylation N-Acetylation (Aromatic Amine) Parent->Met_Acetylation NAT Enzymes Met_Glucuronidation N-Glucuronidation (Aromatic Amine) Parent->Met_Glucuronidation UGT Enzymes Met_Sulfation O-Sulfation (Hydroxylated Metabolites) Met_Hydrox_Tolyl->Met_Sulfation SULT Enzymes Met_Hydrox_Bromo->Met_Sulfation SULT Enzymes Excretion Excretion (Urine/Feces) Met_Acetylation->Excretion Met_Glucuronidation->Excretion Met_Sulfation->Excretion

Caption: Predicted Metabolic Pathways for Aromatic Sulfonamides.

Definitive Characterization: In Vivo Pharmacokinetic Study

Rationale: While in vitro data is predictive, an in vivo study is required to understand how ADME processes are integrated in a whole organism.[2] A rodent study provides crucial data on key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability, which are essential for predicting human pharmacokinetics and establishing a safe first-in-human dose.[1][17]

Experimental Protocol (Rat Model):

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., saline, PEG400/water) for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[17]

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in all plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterRouteDescriptionImportance
Cmax POMaximum observed plasma concentrationRelated to efficacy and potential acute toxicity
Tmax POTime to reach CmaxIndicates the rate of absorption
AUC IV, POArea Under the Curve (total drug exposure)Primary measure of overall drug exposure
IV, POElimination Half-LifeDetermines dosing interval and time to steady state
CL IVClearanceThe volume of plasma cleared of drug per unit time
Vd IVVolume of DistributionApparent volume into which the drug distributes
F% POOral Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion: Synthesizing a Predictive Profile

By systematically executing the framework detailed in this guide, researchers can build a comprehensive pharmacokinetic profile for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The integration of physicochemical, in vitro ADME, and in vivo PK data provides a robust foundation for decision-making. This profile will enable the classification of the compound's properties (e.g., high vs. low permeability, high vs. low clearance), inform structure-activity relationships for lead optimization, and provide the critical data needed to support Investigational New Drug (IND) applications and the design of safe, effective clinical trials.[1][2]

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. (n.d.). NextSDS. [Link]

  • Dorn, C., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC. [Link]

  • The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. (n.d.). SciSpace. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. [Link]

  • van Gogh, E. R., et al. (n.d.). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. PubMed. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Sun, D., et al. (2004). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. PubMed. [Link]

  • Xu, H., et al. (2022). Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). IntechOpen. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ratcliffe, AJ. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. (2024, August 26). Frontiers. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018, June 15). ACG Publications. [Link]

  • THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY. (1943, September 1). Semantic Scholar. [Link]

  • Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. (2025, October 13). ResearchGate. [Link]

  • Using Innovative Tools for In Vitro Absorption, Distribution, Metabolism and Excretion Studies to Efficiently and Effectively Support Drug Development. (2023, March 30). Taylor & Francis Online. [Link]

  • (PDF) 5-Amino-2-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. (2010, October 21). SciELO. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (2022, February 4). ACS Omega. [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). ICH. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020, October 31). MDPI. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. [Link]

  • 4-amino benzenesulfonamides. (n.d.).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PMC. [Link]

  • preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. (n.d.). aemps. [Link]

  • p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. (2026, March 17). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Cytotoxicity Profile of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Foreword: Unveiling the Therapeutic Potential of a Novel Sulfonamide To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive exploration into the cytotoxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Sulfonamide

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive exploration into the cytotoxic potential of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. While direct and extensive research on this specific molecule is emerging, this document synthesizes established knowledge of sulfonamide derivatives to propose a robust framework for its cytotoxic evaluation. The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, increasingly, anticancer effects[1][2][3][4][5]. This guide is designed to provide both the foundational scientific principles and the detailed, actionable protocols necessary to rigorously assess the cytotoxic profile of this promising compound. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed methodologies are self-validating and built upon a foundation of authoritative research.

Introduction to 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide: A Compound of Interest

The chemical entity, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, with CAS Number 114500-28-6, belongs to the diverse family of sulfonamides[6]. Its structure, characterized by a substituted benzene sulfonamide core, suggests a potential for biological activity. The presence of an amino group, a bromine substituent, and a methyl group on the benzenoid rings can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets[4]. The historical success of sulfonamides in chemotherapy, evolving from their initial use as antibacterial agents to their current investigation as anticancer therapeutics, provides a strong rationale for the in-depth cytotoxic evaluation of novel derivatives like the one [1][7][8].

Proposed Mechanism of Action: Insights from the Sulfonamide Class

The classical mechanism of action for antimicrobial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[1][7][9]. This pathway disruption leads to a bacteriostatic effect. However, in the context of cancer therapy, sulfonamide derivatives are being explored for a variety of other mechanisms[3][4].

It is hypothesized that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide may exert cytotoxic effects through one or more of the following pathways:

  • Inhibition of Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of tumors and are involved in pH regulation, proliferation, and metastasis.

  • Cell Cycle Arrest and Induction of Apoptosis: Novel sulfonamides have been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger apoptosis through intrinsic or extrinsic pathways[3].

  • Inhibition of Kinase Signaling: The structural scaffold of some sulfonamides allows them to act as inhibitors of protein kinases, such as PI3K, which are often dysregulated in cancer.

  • HDAC Inhibition: Certain sulfonamide derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce cell death in cancer cells[10].

The following diagram illustrates a potential workflow for investigating these mechanisms:

Mechanism of Action Investigation Workflow A Compound Treatment (5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide) B Cell Viability Assay (MTT, SRB) A->B C Mechanism Elucidation B->C D Carbonic Anhydrase Inhibition Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Kinase Inhibition Assay (Western Blot for p-Akt) C->G H HDAC Activity Assay C->H I I J J K K L L M M

Caption: Proposed workflow for elucidating the cytotoxic mechanism of action.

In Vitro Cytotoxicity Assessment: A Multi-faceted Approach

A thorough evaluation of cytotoxicity is fundamental to understanding the therapeutic potential of any new chemical entity[11][12][13]. We propose a tiered approach, beginning with broad screening assays and progressing to more detailed mechanistic studies.

Selection of Cell Lines

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of human cancer cell lines representing different tumor types is recommended. Based on studies of other sulfonamide derivatives, the following are suggested:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[3][14]

  • Cervical Cancer: HeLa[3][14]

  • Colon Cancer: HCT-116[15]

  • Lung Cancer: A549[15]

  • Leukemia: HL-60[15]

In addition, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or human embryonic kidney cells (HEK-293), should be included to assess selectivity[16].

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[14][15].

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment[15].

  • Compound Treatment: Prepare serial dilutions of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound for 48-72h A->B C Add MTT reagent B->C D Incubate for 4h C->D E Solubilize formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Confirmatory Cytotoxicity Assays

To ensure the robustness of the initial findings, at least one other cytotoxicity assay based on a different principle should be performed.

  • Sulforhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to cellular proteins and is a measure of total biomass[15].

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of membrane integrity.

Data Presentation: Hypothetical Cytotoxicity Data

The results from these assays should be summarized in a clear and concise table.

Cell LineIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
MCF-7Expected ValueExpected Value
MDA-MB-231Expected ValueExpected Value
HeLaExpected ValueExpected Value
HCT-116Expected ValueExpected Value
A549Expected ValueExpected Value
HL-60Expected ValueExpected Value
HEK-293Expected ValueExpected Value

Delving Deeper: Mechanistic Investigations

Should 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide exhibit significant and selective cytotoxicity, further experiments are warranted to elucidate its mechanism of action.

Cell Cycle Analysis

Flow cytometry using propidium iodide (PI) staining can be employed to determine if the compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

The induction of apoptosis can be assessed using Annexin V-FITC and PI double staining followed by flow cytometry.

Experimental Protocol: Apoptosis Assay

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the cytotoxic evaluation of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. By following the proposed multi-faceted approach, researchers can generate a robust dataset to understand the compound's potential as a novel therapeutic agent. The initial cytotoxicity screening, if promising, will pave the way for more in-depth mechanistic studies, including the investigation of its effects on specific signaling pathways and its potential for in vivo efficacy. The journey from a compound of interest to a clinically viable drug is long and challenging, but it begins with a thorough and well-designed preclinical evaluation as outlined herein.

References

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Sadeghi-aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 777–783.
  • Ismail, R., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269.
  • Imène, B., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & Biodiversity, 20(9), e202300505.
  • Barile, F. A. (1994). In vitro cytotoxicity testing prediction of acute human toxicity. Toxicology in Vitro, 8(4), 883-886.
  • Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 1-10.
  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N-substituted aminobenzenesul. Tropical Journal of Pharmaceutical Research, 16(11), 2729-2738.
  • ResearchGate. (2024).
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Olya, M. E., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 24(22), 4039.
  • Pareek, A., et al. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 90(11), 2019-2033.
  • NextSDS. (n.d.). 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Bioorganic & Medicinal Chemistry, 48, 116399.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology.
  • Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6931.
  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613.
  • Li, Y., et al. (2013). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Chinese Journal of Organic Chemistry, 33(9), 1957-1964.
  • Kachaeva, M. V., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Dobrydnev, A. V., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • ResearchGate. (2009). 5-Amino-2-methylbenzenesulfonamide.
  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. Hemijska Industrija, 71(6), 493-510.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Yildiz, M., et al. (2023). Synthesis, Theoretical Studies, Cytotoxicity of 2-((4-(Dimethylamino)Benzylidene)Amino)-5-Methylphenol with Potential JNK1 Inhi. Suleyman Demirel University Journal of Health Sciences, 14(2), 253-272.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide: A Detailed Guide for Researchers

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence involving the initial formation of an N-aryl sulfonamide bond, followed by the selective reduction of a nitro group. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also the underlying chemical principles, safety considerations, and characterization data to ensure reliable and reproducible outcomes.

Introduction

Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities.[1] The specific substitution pattern of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, incorporating a bromo-substituted aniline and an amino-toluene backbone, presents a scaffold with significant potential for further chemical elaboration in the pursuit of novel drug candidates. This protocol details a reliable synthetic route to access this compound, starting from commercially available precursors.

The synthesis proceeds in two key stages:

  • Sulfonylation: The reaction between 2-methyl-5-nitrobenzenesulfonyl chloride and 4-bromoaniline to form the intermediate, N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide.

  • Reduction: The selective reduction of the nitro group of the intermediate to yield the final product, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

This document provides detailed procedures for each step, including the synthesis of the requisite sulfonyl chloride starting material.

Overall Synthetic Scheme

Synthetic_Scheme p_nitrotoluene p-Nitrotoluene sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->sulfonyl_chloride  Chlorosulfonic acid   nitro_intermediate N-(4-bromophenyl)-2-methyl-5- nitrobenzenesulfonamide sulfonyl_chloride->nitro_intermediate  4-Bromoaniline, Pyridine   bromoaniline 4-Bromoaniline bromoaniline->nitro_intermediate final_product 5-amino-N-(4-bromophenyl)-2- methylbenzene-1-sulfonamide nitro_intermediate->final_product  Reduction (e.g., SnCl2/HCl)  

Figure 1: Overall synthetic workflow for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Part 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This initial step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid to produce the key sulfonyl chloride intermediate.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
p-Nitrotoluene137.1413.7 g100
Chlorosulfonic acid116.5217.5 mL (32.3 g)277
Dichloromethane (DCM)84.93100 mL-
Ice-As needed-
Deionized water18.02As needed-
Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add p-nitrotoluene (13.7 g, 100 mmol) and dichloromethane (50 mL).

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (17.5 mL, 277 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2 hours, then heat to a gentle reflux (approximately 40 °C) for 1 hour.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a beaker with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the obtained solid in a vacuum oven at 40-50 °C to a constant weight. The product, 2-methyl-5-nitrobenzenesulfonyl chloride, should be an off-white to yellow solid.

Part 2: Synthesis of N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide

This step involves the coupling of the synthesized sulfonyl chloride with 4-bromoaniline in the presence of a base to form the sulfonamide bond.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Methyl-5-nitrobenzenesulfonyl chloride235.6423.6 g100
4-Bromoaniline172.0317.2 g100
Pyridine79.1024 mL (300 mmol)-
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate solution84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-
Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-bromoaniline (17.2 g, 100 mmol) in dichloromethane (150 mL) and pyridine (24 mL, 300 mmol).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice-water bath. Add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (23.6 g, 100 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation and Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide as a solid.

Part 3: Synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The final step is the reduction of the nitro group to an amine. A common and effective method using tin(II) chloride is described here.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide371.2137.1 g100
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.65112.8 g500
Concentrated Hydrochloric acid (HCl)36.46100 mL-
Ethanol46.07400 mL-
Sodium hydroxide (NaOH) solution (5 M)40.00As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-
Protocol
  • Reaction Setup: In a 1 L round-bottom flask, suspend N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide (37.1 g, 100 mmol) in ethanol (400 mL).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (112.8 g, 500 mmol) followed by the slow addition of concentrated hydrochloric acid (100 mL) while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (500 mL). Carefully neutralize the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide as a solid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Characterization Data for N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide (Intermediate)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, NH), 8.5 (d, 1H), 8.2 (dd, 1H), 7.6 (d, 1H), 7.5 (d, 2H), 7.2 (d, 2H), 2.7 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 147.5, 145.0, 140.2, 137.1, 132.5, 132.0, 128.9, 124.8, 123.5, 118.0, 20.5.

  • MS (ESI): m/z 371.0 [M-H]⁻.

  • IR (KBr, cm⁻¹): 3260 (N-H), 1530, 1350 (NO₂), 1330, 1160 (SO₂).

Expected Characterization Data for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (Final Product)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.8 (s, 1H, NH), 7.4 (d, 2H), 7.1 (d, 2H), 7.0 (d, 1H), 6.8 (d, 1H), 6.6 (dd, 1H), 5.3 (s, 2H, NH₂), 2.2 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.5, 137.5, 132.0, 131.8, 129.5, 123.0, 118.5, 117.0, 115.5, 114.0, 19.5.

  • MS (ESI): m/z 341.0 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3470, 3380 (NH₂), 3250 (N-H), 1315, 1150 (SO₂).[2]

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Use in a fume hood with appropriate PPE.

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

  • The reduction reaction with tin(II) chloride and HCl is exothermic. Proper cooling and slow addition of reagents are necessary.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in sulfonyl chloride synthesis Incomplete reaction or hydrolysis of the product during work-up.Ensure anhydrous conditions and efficient cooling during the addition of chlorosulfonic acid. Use an excess of chlorosulfonic acid. Minimize contact time with water during work-up.
Incomplete sulfonamide formation Insufficient base or reaction time.Use a slight excess of pyridine and allow the reaction to proceed overnight. Monitor by TLC to confirm completion.
Difficult purification of the final product Presence of tin salts.Ensure complete precipitation of tin hydroxides by adjusting the pH carefully during work-up. Thoroughly extract the product with ethyl acetate.
Oily product instead of solid Impurities present.Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purify by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The provided characterization data will aid in the verification of the product's identity and purity.

References

  • Synthesis and characterization of some sulfonamide derivatives.
  • Sulfonamide compounds, known as chemotherapeutic agents, sulfonamide are broadly used of biological activities sush as antibacterial agents, anticancer, anti-inflammatory, anti-diabetic anti -epileptic and antifungal agents.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • N¿H asymmetric and symmetric stretching vibrations absorb in the ranges, 3390 – 3323 cm¿1 and 3279 – 3229 cm¿1, respectively. Asymmetric and symmetric SO2 stretching vibrations appear as strong absorption lines in the ranges, 1344–1317 cm¿1 and 1187 – 1147 cm¿1, respectively.

Sources

Application

Application Note: RP-HPLC Method Development and Validation Protocol for 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Analyte Deconstruction & Chromatographic Rationale Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. 5-amino-N-(4-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Deconstruction & Chromatographic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a highly hydrophobic, amphoteric molecule characterized by three distinct structural features that dictate its chromatographic behavior:

  • Primary Amine Group (-NH₂): Located on the methylbenzene ring, this group is weakly basic (estimated pKa ~4.0–5.0).

  • N-phenylsulfonamide Moiety (-SO₂NH-): The electron-withdrawing nature of the bromophenyl ring increases the acidity of the sulfonamide proton, resulting in a weakly acidic group (estimated pKa ~6.5–7.5).

  • Hydrophobic Core: The dual aromatic rings (methylbenzene and bromophenyl) and the heavy bromine atom impart significant lipophilicity (high LogP), necessitating a strong organic modifier for efficient elution.

Because the molecule is amphoteric, its net charge is highly sensitive to the pH of the mobile phase[1]. Operating near the pKa of either ionizable group will result in partial ionization, leading to split peaks, severe retention time (RT) drift, and poor method robustness. Therefore, the core directive of this method is to utilize a strictly controlled pH environment that forces the molecule into a single, predictable ionization state[2].

Ionization_Strategy Amphoteric 5-amino-N-(4-bromophenyl) -2-methylbenzene-1-sulfonamide Low_pH Low pH (2.0 - 3.0) Amine: (+) Sulfonamide: (0) Amphoteric->Low_pH Acidic Buffer Mid_pH Mid pH (5.5 - 6.5) Amine: (0) Sulfonamide: Partial (-) Amphoteric->Mid_pH Neutral Buffer High_pH High pH (> 8.0) Amine: (0) Sulfonamide: (-) Amphoteric->High_pH Basic Buffer Result1 Optimal Choice Sharp Peaks, Stable RT Low_pH->Result1 Result2 Risk of Split Peaks RT Drift (Near pKa) Mid_pH->Result2 Result3 Poor Column Lifespan Silica Dissolution Risk High_pH->Result3

Fig 1: Causality of mobile phase pH on analyte ionization and chromatographic behavior.

Method Development Strategy (Quality by Design)

To ensure the protocol is a self-validating system, we apply a Quality by Design (QbD) approach, prioritizing mechanistic control over empirical trial-and-error.

  • Mobile Phase pH Causality: We select an acidic mobile phase (pH 2.5) using 0.1% Formic Acid or a low-concentration phosphate buffer. At pH 2.5, the basic amine is fully protonated (+1), and the acidic sulfonamide is fully protonated/neutral (0). This avoids the pKa regions entirely, satisfying the ±1.5 pH unit rule for robust retention[2].

  • Stationary Phase Causality: At pH 2.5, unreacted silanols on standard silica columns can ionize and cause secondary ion-exchange interactions with the protonated amine, causing peak tailing. We must use an end-capped C18 column or a polar-embedded C18 column to sterically shield these silanols.

  • Organic Modifier Causality: Acetonitrile (ACN) is selected over Methanol. ACN is an aprotic solvent that effectively disrupts π−π interactions between the analyte's aromatic rings and the stationary phase, yielding sharper peaks and lower system backpressure.

QbD_Workflow A 1. Analyte Profiling (Amphoteric, High LogP) B 2. Column Screening (End-capped C18) A->B C 3. Mobile Phase Tuning (pH 2.5 Buffer) B->C D 4. Gradient Optimization (ACN Modifier) C->D E 5. ICH Q2(R2) Validation (Robustness & Precision) D->E

Fig 2: Quality by Design (QbD) workflow for amphoteric HPLC method development.

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Waters XBridge C18 (or equivalent end-capped), 150 x 4.6 mm, 3.5 µmEnd-capping prevents secondary interactions with the protonated amine.
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)Locks the analyte into a +1 charge state; volatile for LC-MS compatibility[2].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low viscosity, excellent solvation for bromophenyl groups.
Elution Mode Gradient (See Table Below)Focuses the analyte band and washes out highly retained hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm and 280 nmCaptures absorption from the aromatic rings and sulfonamide conjugation.
Injection Vol 10 µLPrevents volume overload and peak broadening.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 20 80
12.0 20 80
12.5 80 20

| 15.0 | 80 | 20 (Re-equilibration) |

Step-by-Step Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for at least 5 minutes to remove air bubbles. Equilibrate the column at 30°C with 20% B until the baseline is stable (approx. 15 column volumes).

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile. Crucial: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion[3].

  • Standard Preparation: Accurately weigh 10.0 mg of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide reference standard. Transfer to a 100 mL volumetric flask. Add 50 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core. Make up to volume with Milli-Q water (Final Concentration: 100 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Self-Validation Framework (ICH Q2(R2))

A scientifically sound protocol must validate its own performance. This method is designed to be validated against the updated ICH Q2(R2) guidelines, which provide a global framework for ensuring analytical procedures are fit for their intended purpose[4][5].

To prove the method is self-validating, execute the following parameters:

Validation ParameterICH Q2(R2) Execution StrategyAcceptance Criteria
System Suitability Inject the 100 µg/mL standard 6 times consecutively.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 3000.
Specificity Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C).No interference at the RT of the active peak. Peak purity angle < purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response[5].
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: 6 preparations at 100%. Intermediate: Different analyst, different day[4].%RSD 2.0% for both intra-day and inter-day precision.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase pH (±0.2 units).System suitability criteria must still be met under all varied conditions.

Troubleshooting Matrix

  • Symptom: Peak Tailing (Asymmetry > 1.5)

    • Causality: Secondary interactions between the protonated amine and active silanols.

    • Solution: Ensure the column is heavily end-capped. Alternatively, increase the buffer capacity (e.g., switch to 10 mM Ammonium Formate pH 3.0) to outcompete the silanol interactions[2].

  • Symptom: Retention Time Drift

    • Causality: Fluctuations in mobile phase pH near the analyte's pKa, altering the ratio of ionized to neutral species.

    • Solution: Verify mobile phase pH is accurately adjusted before mixing with organic modifiers[1]. Ensure the pH is strictly 3.0.

  • Symptom: Split Peaks

    • Causality: Injection solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase (20% ACN), causing the analyte to travel faster at the column head before focusing.

    • Solution: Dilute the sample in a solvent that matches the initial gradient conditions (e.g., 50:50 Water:ACN or weaker).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Welch Materials URL:[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines Acta Scientific URL:[Link]

  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations Journal of Food and Drug Analysis URL:[Link]

Sources

Method

The Versatile Precursor: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in Modern Organic Synthesis

Abstract This comprehensive guide details the synthetic utility of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide as a pivotal precursor in organic synthesis. This molecule, possessing a reactive primary aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic utility of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide as a pivotal precursor in organic synthesis. This molecule, possessing a reactive primary aromatic amine, a modifiable sulfonamide nitrogen, and a brominated phenyl ring, offers a tripartite platform for the construction of complex molecular architectures. We provide a validated protocol for the synthesis of the title compound, followed by detailed application notes and step-by-step protocols for its subsequent transformation into diverse scaffolds, including novel azo dyes, functionalized aryl halides via the Sandmeyer reaction, and N-alkylated/N-arylated sulfonamide derivatives. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system for researchers, scientists, and professionals in drug development.

Introduction: A Precursor of Strategic Importance

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs. 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a particularly valuable building block due to the orthogonal reactivity of its functional groups. The primary amino group serves as a handle for diazotization, enabling access to a vast family of azo compounds and Sandmeyer reaction products. The sulfonamide N-H bond can be functionalized through alkylation or arylation, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Finally, the bromophenyl moiety is primed for transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic potential. This guide will explore these applications in detail, providing robust protocols for the laboratory.

Synthesis of the Precursor: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The synthesis of the title compound is a two-step process commencing with the coupling of 2-methyl-5-nitrobenzenesulfonyl chloride with 4-bromoaniline, followed by the reduction of the nitro group.

start 2-methyl-5-nitrobenzenesulfonyl chloride + 4-bromoaniline step1 Condensation (Pyridine or other base) start->step1 intermediate N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide step2->product

Caption: Synthetic route to the title precursor.

Protocol 2.1: Synthesis of N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide

This protocol is adapted from standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and anilines.

Materials:

  • 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • 4-bromoaniline (1.0 eq)

  • Pyridine (or triethylamine) (1.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution with stirring.

  • In a separate flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq) in DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2.2: Reduction of the Nitro Group to Synthesize 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The nitro group of the intermediate is reduced to a primary amine using standard reduction methods.

Materials:

  • N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Application in the Synthesis of Azo Dyes

The primary amino group of the precursor is readily converted to a diazonium salt, which can then be coupled with electron-rich aromatic compounds to form vibrantly colored azo dyes. These azo dyes, particularly those incorporating sulfonamide moieties, are of interest for their potential biological activities, including antibacterial properties.

precursor 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide diazotization Diazotization (NaNO2, HCl, 0-5 °C) precursor->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (e.g., 2-Naphthol, NaOH) diazonium->coupling azo_dye Azo Dye Product coupling->azo_dye

Caption: Workflow for the synthesis of azo dyes.

Protocol 3.1: Diazotization and Azo Coupling with 2-Naphthol

This protocol provides a general procedure for the synthesis of an azo dye using 2-naphthol as the coupling component.

Materials:

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (1.0 eq)

  • Concentrated Hydrochloric acid (HCl) (3.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure: Part A: Diazotization

  • Dissolve the precursor (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a beaker. Gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The solution should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of NaOH.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring. A colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Reactant Molecular Weight ( g/mol ) Equivalents Example Mass/Volume
Precursor358.261.03.58 g
Conc. HCl36.463.0~2.5 mL
NaNO₂69.001.10.76 g
2-Naphthol144.171.01.44 g

Sandmeyer Reaction: Halogen Exchange

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of substituents, including halides, via the diazonium salt intermediate. This is particularly useful for introducing functionalities that are otherwise difficult to install on an aromatic ring.

Protocol 4.1: Synthesis of 5-Bromo-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This protocol details the replacement of the amino group with a bromine atom using copper(I) bromide.

Materials:

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Ice

Procedure:

  • Follow the diazotization procedure outlined in Protocol 3.1, Part A, but using 48% HBr instead of concentrated HCl.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation and N-Arylation of the Sulfonamide

The sulfonamide nitrogen can serve as a nucleophile for the introduction of alkyl or aryl groups, a common strategy in drug discovery to modulate physicochemical properties and biological activity.

precursor 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide alkylation N-Alkylation (Alkyl halide, Base) precursor->alkylation arylation N-Arylation (Aryl halide, Catalyst, Base) precursor->arylation alkyl_product N-Alkyl Sulfonamide Derivative alkylation->alkyl_product aryl_product N-Aryl Sulfonamide Derivative arylation->aryl_product

Caption: Pathways for N-functionalization.

Protocol 5.1: N-Alkylation with an Alkyl Halide

This protocol describes a general method for the N-alkylation of the sulfonamide using a base and an alkyl halide.

Materials:

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of the precursor (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a highly versatile and strategically important precursor in organic synthesis. The protocols and application notes provided herein offer a robust framework for its synthesis and subsequent elaboration into a wide range of complex molecules. The orthogonal reactivity of its functional groups allows for a stepwise and controlled diversification, making it an invaluable tool for researchers in medicinal chemistry and materials science. The exploration of the synthetic space accessible from this precursor is expected to yield novel compounds with significant biological and material properties.

References

  • BenchChem. (2025).
  • Sahilu, R., Eswaramoorthy, R., Mulugeta, E., & Dekebo, A. (2022). Synthesis, DFT Analysis, Dyeing Potential and Evaluation of Antibacterial Activities of Azo Dye Derivatives combined with in silico molecular docking and ADMET predictions. Journal of Molecular Structure, 1265, 133279.
  • University of California, Davis. (n.d.).
  • BenchChem. (2025).
  • Taylor & Francis Online. (2015). Synthesis of dye-substituted polyanilines and study of their conducting and antimicrobial behavior.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry, 71(8), 3198–3209.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.
  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). An efficient method for the copper-catalyzed arylation of sulfonamides in water under ligand-free conditions. Synlett, 25(04), 505-508.
  • Scribd. (n.d.).
  • Feng, J., & Batey, R. A. (2014). An intermolecular alkylation of sulfonamides with trichloroacetimidates is reported. This transformation does not require an exogenous acid, base, or transition metal catalyst, instead the addition occurs in refluxing toluene without additives. The Journal of organic chemistry, 79(9), 4213–4224.
  • Li, F., Ma, J., & Zhang, X. (2010). A simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols based on a catalytic hydrogen transfer reaction has been developed under
Application

crystallization techniques for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Application Note & Protocol Guide Topic: Advanced Crystallization Techniques for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Introduction: The Critical Role of Crystallization 5-amino-N-(4-bromophenyl)-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Advanced Crystallization Techniques for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Introduction: The Critical Role of Crystallization

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in pharmaceutical development. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystalline form, directly influence its stability, solubility, bioavailability, and manufacturability.[1][2][3] Crystallization is the primary purification and particle engineering step that defines these critical attributes.[1][4] However, sulfonamides are known to exhibit polymorphism—the ability to exist in multiple crystal forms—which can present significant challenges during development.[5][6][7] Different polymorphs of the same API are chemically identical but can have distinct physical properties, making the control of crystallization a regulatory and therapeutic necessity.[2][8]

This guide provides a detailed exploration of robust crystallization techniques tailored for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective process development and troubleshooting.

Foundational Principles: Understanding the Molecule

The structure of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, with its polar amino (-NH₂) and sulfonamide (-SO₂NH-) groups and its nonpolar aromatic rings, dictates its solubility and crystallization behavior.[9] This amphiphilic nature suggests that single-solvent systems may be less effective than solvent mixtures, which can better solvate both the polar and nonpolar regions of the molecule.[9][10]

Solvent Screening: The Key to Success

The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization process.[11][12] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or reduced temperatures. This differential solubility is the driving force for crystallization upon cooling.

Table 1: Solvent Selection Rationale for Aromatic Sulfonamides

Solvent ClassExamplesRationale & JustificationPotential Issues
Alcohols Ethanol, Isopropanol, MethanolGood general-purpose solvents. Can form hydrogen bonds with the polar groups of the sulfonamide. Often used in combination with water.[10]High solubility at room temperature may lead to low yields.
Ketones AcetoneEffective at dissolving the nonpolar portions of the molecule.[9] Can be used as a primary solvent or in an anti-solvent system.High volatility can lead to rapid, uncontrolled crystallization (crashing out).
Esters Ethyl AcetateIntermediate polarity, often a good choice for achieving moderate solubility.Can be prone to "oiling out" if the solution is too concentrated.
Aqueous Mixtures Ethanol/Water, Isopropanol/WaterHighly effective for sulfonamides. The alcohol solvates the nonpolar rings, while water solvates the polar groups, creating a finely-tuned system.[9]The ratio is critical and must be optimized to prevent premature precipitation or failure to crystallize.
Anti-Solvents Water, Heptane, HexaneUsed in anti-solvent crystallization. The compound is insoluble in the anti-solvent, which is added to a solution of the compound in a "good" solvent to induce precipitation.[1][13]Addition rate and temperature must be precisely controlled to manage particle size and polymorphism.[14]

Crystallization Workflow: From Crude Solid to Pure Crystal

The overall process for developing a crystallization protocol follows a logical sequence. This workflow is designed to systematically arrive at an optimized method for producing high-quality crystalline material.

G cluster_prep Preparation & Screening cluster_process Crystallization Process cluster_methods Induction Methods cluster_post Downstream Processing Crude Crude Product Screen Solvent Solubility Screening Crude->Screen Determine ideal solvent system Dissolve Dissolution (Minimum hot solvent) Screen->Dissolve Filter Hot Filtration (Optional, remove insolubles) Dissolve->Filter Cool Slow Cooling Filter->Cool AntiSolvent Anti-Solvent Addition Filter->AntiSolvent Evap Slow Evaporation Filter->Evap Isolate Isolation (Vacuum Filtration) Cool->Isolate AntiSolvent->Isolate Evap->Isolate Dry Drying (Vacuum Oven) Isolate->Dry Analyze Analysis (XRD, DSC, Purity) Dry->Analyze

Caption: General workflow for crystallization protocol development.

Core Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Mixed Solvent System

This technique is the most common starting point and relies on the principle of reduced solute solubility at lower temperatures.[1] A 95% Ethanol/Water system is often a robust choice for aromatic sulfonamides.[9]

Methodology:

  • Dissolution: Place 1.0 g of crude 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 95% ethanol in small portions (e.g., 2-3 mL at a time) while heating the mixture to a gentle boil (~75-80°C) with stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[10] Using excess solvent is a common cause of low yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Use a pre-heated filter funnel and flask to prevent premature crystallization in the funnel.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small particles or the trapping of impurities.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same 95% ethanol/water mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for controlling particle size and is useful when the compound is too soluble in the primary solvent, even at low temperatures.[1][] It involves adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[11][13]

Methodology:

  • Dissolution: Dissolve 1.0 g of the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature in a 100 mL flask with stirring.

  • Anti-Solvent Addition: While stirring vigorously, slowly add a miscible anti-solvent (e.g., deionized water) dropwise using a syringe pump or a dropping funnel. The rate of addition is a critical parameter; a slow rate promotes the growth of larger crystals, while a fast rate can lead to rapid precipitation of fine particles.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Once turbidity is established, stop the anti-solvent addition and allow the solution to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Cooling (Optional): To further increase the yield, the slurry can be cooled in an ice bath for 30-60 minutes.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the final solvent/anti-solvent mixture (ice-cold) as the wash solvent.

Protocol 3: Slow Evaporation for High-Quality Crystals

This technique is less suited for large-scale purification but is excellent for obtaining high-quality single crystals for analytical purposes, such as X-ray crystallography. It relies on slowly increasing the solute concentration by evaporating the solvent.[1]

Methodology:

  • Dissolution: Prepare a saturated or near-saturated solution of the sulfonamide in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining mother liquor and gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., heptane) before drying.

Controlling Polymorphism

Polymorphism is a significant concern for sulfonamides.[5][11] The specific crystalline form obtained can be influenced by several factors within the crystallization process.[6]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[11] Experimenting with different solvents (e.g., alcohols vs. ketones) is a primary screening strategy.

  • Cooling Rate: The rate of cooling affects the level of supersaturation. Slow cooling generally favors the most thermodynamically stable polymorph, while rapid cooling (quenching) can sometimes trap a metastable form.

  • Seeding: Introducing a small "seed" crystal of the desired polymorph into a supersaturated solution can template its growth, ensuring batch-to-batch consistency.[11][] This is a powerful technique for controlling the final crystal form.

Characterization of Polymorphs: It is essential to characterize the resulting crystalline solid to identify its form. Standard techniques include:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[2]

  • Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions between polymorphs.[3]

  • Raman or FT-IR Spectroscopy: Vibrational spectroscopy can detect differences in the molecular environment between polymorphs.[8]

Troubleshooting Common Crystallization Issues

Even with well-designed protocols, challenges can arise. The following diagram and table provide a logical approach to troubleshooting.

G Start Problem Observed During Crystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oils Out' (Forms a liquid layer) Start->Q2 Q3 Recovery Yield is Very Low Start->Q3 Sol1 Induce Crystallization: - Scratch inner wall with glass rod - Add a seed crystal Q1->Sol1 Solution is likely supersaturated Sol2 Solution is likely not saturated. Reduce solvent volume (evaporate) and re-cool. Q1->Sol2 Too much solvent was used Sol3 Solution is cooling too fast or is too concentrated. Re-heat to re-dissolve, add slightly more solvent, and cool much slower. Q2->Sol3 Sol4 Too much solvent was used initially. Concentrate mother liquor and attempt a second crystallization. Q3->Sol4

Caption: Decision tree for troubleshooting common crystallization problems.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form 1. Solution is supersaturated but lacks a nucleation site.2. Too much solvent was used; the solution is not saturated upon cooling.[10]1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]2. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[10]
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound (or an impure version of it).2. The solution is too concentrated, or the cooling rate is too fast.1. Switch to a lower-boiling point solvent.2. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[10]
Low Recovery / Yield 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[10]2. Premature crystallization occurred during hot filtration.3. The crystals were washed with solvent that was not ice-cold.1. Concentrate the mother liquor to recover a second crop of crystals.2. Ensure all filtration glassware is pre-heated and perform the filtration quickly.[10]3. Always use ice-cold solvent for washing to minimize re-dissolving the product.
Product is amorphous The rate of precipitation was too rapid, not allowing for an ordered crystal lattice to form.Use a more controlled method like anti-solvent addition with a very slow addition rate, or try slow evaporation. Ensure the solution is not overly concentrated.[11]

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

  • Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • The Pharma Master. (2024). API Particle / Crystal Engineering. [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Vapourtec Ltd. (2024). Flow Crystallization | Solubility Control. [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]

  • Kang, Y., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Particulate Science and Technology, 20(3), 237-252. [Link]

  • Kar, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Applied Pharmaceutical Science, 12(1), 1-13. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • NextSDS. 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide — Chemical Substance Information. [Link]

  • Sae, K., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2249-2257. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • Li, Y. (2020). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. [Link]

  • Issa, N. (2018). The crystal landscape and cocrystallization of primary aromatic sulfonamides. [Link]

  • Téllez, C. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12791. [Link]

  • Sainz-Díaz, C. I., et al. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 103(6), 1836-1847. [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. [Link]

  • PubMed. (1972). Polymorphism in sulfonamides. [Link]

  • Guide for crystallization. [Link]

  • Saeed, A., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 15(7), 4786-4802. [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1156-1165. [Link]

  • Ghosh, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 481-491. [Link]

  • Chemsrc. 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide. [Link]

Sources

Method

Advanced Formulation Strategies for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide: A Technical Guide

Abstract 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with significant therapeutic potential. However, like many compounds in this class, it is anticipated to exhibit poor aqueous s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with significant therapeutic potential. However, like many compounds in this class, it is anticipated to exhibit poor aqueous solubility, a characteristic that can severely limit its oral bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to overcome this challenge through advanced formulation strategies. We will explore the foundational importance of physicochemical characterization and provide detailed protocols for developing and evaluating two powerful formulation technologies: nanosuspensions and amorphous solid dispersions. The methodologies presented are designed to be robust, scientifically sound, and directly applicable to the development of a viable drug product.

Foundational Physicochemical Characterization

A deep understanding of the intrinsic properties of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is paramount before embarking on any formulation development. These properties dictate the most suitable formulation strategy and provide the basis for all subsequent analytical work.

Solubility Profile

The aqueous solubility of a drug is a critical determinant of its dissolution rate and subsequent absorption.[4] Sulfonamides, as a class, often exhibit pH-dependent solubility due to the presence of ionizable groups.[5][6]

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the solubility of the compound across a physiologically relevant pH range.

  • Materials: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, phosphate-buffered saline (PBS) at pH 1.2, 4.5, 6.8, and 7.4, orbital shaker, 0.22 µm syringe filters, and a validated High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Add an excess amount of the drug to vials containing each of the buffered solutions.

    • Place the vials in an orbital shaker set at 37°C for 48 hours to ensure equilibrium is reached.

    • Withdraw aliquots, immediately filter through a 0.22 µm syringe filter, and dilute as necessary.

    • Quantify the concentration of the dissolved drug using the validated HPLC method.

Table 1: Anticipated Solubility Profile of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

pH Anticipated Solubility Range (µg/mL) Rationale
1.2LowThe amino group will be protonated, but the overall molecule remains largely hydrophobic.
4.5ModerateApproaching the pKa of the amino group may lead to a slight increase in solubility.
6.8Very LowIn a near-neutral environment, the molecule will be in its least soluble, non-ionized form.
7.4Very LowSimilar to pH 6.8, the compound is expected to have minimal solubility.

Note: This table presents a hypothetical profile based on the general behavior of sulfonamides. Experimental verification is essential.

pKa and LogP Determination

The pKa will define the ionization state of the molecule at different pH values, while the LogP (octanol-water partition coefficient) will provide a measure of its lipophilicity. These parameters are crucial for predicting absorption and permeability.

  • pKa Determination: Potentiometric titration is a standard method for determining the pKa values of the amino and sulfonamide groups.

  • LogP Determination: The shake-flask method or validated in silico prediction models can be used to determine the LogP.

Enhancing Bioavailability: Formulation Strategies

Given the anticipated low solubility, formulation strategies that enhance the dissolution rate are necessary. Nanosuspensions and amorphous solid dispersions are two highly effective approaches.

Nanosuspensions: Harnessing the Power of Size Reduction

Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by polymers and surfactants.[7][8] This technique dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[4] This is a particularly attractive strategy for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[1][9]

Workflow for Nanosuspension Formulation

Caption: A streamlined workflow for the formulation and characterization of a nanosuspension.

Protocol 2: Nanosuspension Preparation via High-Pressure Homogenization

  • Objective: To produce a stable nanosuspension of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

  • Materials: The API, a suitable stabilizer (e.g., Poloxamer 188, HPMC), purified water, a high-shear mixer, and a high-pressure homogenizer.

  • Procedure:

    • Disperse the API in an aqueous solution of the stabilizer.

    • Subject the dispersion to high-shear mixing for 15-30 minutes to create a pre-suspension.

    • Homogenize the pre-suspension using a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles.[8]

    • Cool the system throughout the process to prevent overheating.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size below 500 nm with a PDI < 0.3.

    • Zeta Potential: Determine to assess the stability of the suspension. A value of ±30 mV is generally considered stable.

    • Crystalline State: Confirm the crystalline nature of the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[10] This high-energy, non-crystalline form can lead to a significant increase in aqueous solubility and dissolution rate.[2] Spray drying is a scalable and widely used method for producing ASDs.[11][12]

Workflow for Amorphous Solid Dispersion Formulation

G A API + Polymer in Solvent B Spray Drying A->B C Amorphous Solid Dispersion B->C D Characterization C->D E Amorphicity (DSC, XRPD) D->E F Drug-Polymer Interactions (FTIR) D->F G Dissolution Profile D->G

Caption: The process flow for creating and validating an amorphous solid dispersion via spray drying.

Protocol 3: ASD Preparation by Spray Drying

  • Objective: To produce a stable amorphous solid dispersion of the API.

  • Materials: The API, a suitable polymer (e.g., HPMC-AS, PVP K30), and a volatile organic solvent (e.g., acetone, methanol).

  • Procedure:

    • Dissolve both the API and the polymer in the solvent to create a homogenous solution.[12]

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation.[13]

    • The solution is atomized into fine droplets that are rapidly dried by a hot gas stream.[13]

    • The resulting solid particles are collected via a cyclone separator.[12]

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using DSC (presence of a single glass transition temperature, absence of a melting peak) and XRPD (a "halo" pattern instead of sharp peaks).[14]

    • Drug-Polymer Interactions: Use Fourier-Transform Infrared Spectroscopy (FTIR) to investigate potential interactions, such as hydrogen bonding, that can stabilize the amorphous form.

    • Dissolution Performance: Conduct in vitro dissolution studies to demonstrate the enhanced release profile compared to the crystalline drug.[10]

In Vitro Performance Evaluation

Once formulated, a rigorous in vitro evaluation is necessary to predict in vivo performance.

In Vitro Dissolution

Dissolution testing is a critical quality control tool and a key indicator of potential bioavailability.[15]

Protocol 4: Dissolution Testing (USP Apparatus II - Paddle)

  • Objective: To compare the dissolution rates of the crystalline API, the nanosuspension, and the ASD.

  • Method:

    • Use a USP Apparatus II (paddle method) with a dissolution medium that mimics intestinal fluid (e.g., FaSSIF).

    • Maintain the temperature at 37°C and the paddle speed at 75 RPM.

    • Introduce a quantity of each formulation equivalent to the target dose into separate vessels.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), filter, and analyze by HPLC.

    • Plot the percentage of drug dissolved versus time to compare the release profiles.

In Vitro Permeability: The Caco-2 Model

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[16][17][18] It provides valuable information on a compound's ability to cross the intestinal epithelium.[19]

Workflow for Caco-2 Permeability Assay

Caption: Key steps in assessing intestinal permeability using the Caco-2 cell model.

Protocol 5: Caco-2 Permeability Assay

  • Objective: To determine the apparent permeability (Papp) of the formulated API.

  • Method:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of tight junctions.[20]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[20]

    • Apply the test formulation to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C and collect samples from the basolateral side at various time points.

    • Quantify the drug concentration in the samples using a highly sensitive method like LC-MS/MS.[20]

    • Calculate the Papp value to estimate the rate of absorption.

Conclusion and Future Directions

The successful formulation of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide requires a systematic, science-driven approach. By thoroughly characterizing its physicochemical properties and employing advanced formulation strategies like nanosuspensions and amorphous solid dispersions, the significant hurdle of poor aqueous solubility can be overcome. The detailed protocols provided herein serve as a robust starting point for developing a bioavailable and therapeutically effective drug product. Future work should focus on optimizing the lead formulation, conducting in vivo pharmacokinetic studies in animal models to establish an in vitro-in vivo correlation (IVIVC), and scaling up the manufacturing process for clinical trials.

Sources

Application

Application Notes and Protocols for Assay Development Using 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays for the characterization of the novel small mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays for the characterization of the novel small molecule, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Given the limited existing data on this specific compound, this guide emphasizes a foundational strategy, beginning with target identification and progressing to detailed, adaptable protocols for assay development and validation. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, crucial for advancing early-stage drug discovery programs.

Introduction to 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group.[1][2][3] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, most notably antimicrobial drugs.[4][5] The classical mechanism of action for antimicrobial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][6][7] This inhibition disrupts the production of nucleic acids, leading to a bacteriostatic effect.[6]

While this provides a potential starting point for investigation, the structural diversity of modern sulfonamide-containing compounds has led to their application against a broader range of biological targets, including carbonic anhydrases, kinases, and proteases.[5] Therefore, it is crucial to approach the characterization of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide with an open and systematic strategy to elucidate its specific biological activity.

This guide will provide the necessary frameworks for:

  • A proposed strategy for identifying the molecular target(s).

  • The development of robust biochemical assays to quantify the compound's activity against a purified target.

  • The design and implementation of cell-based assays to assess its effects in a physiological context.

Target Identification Strategy

The initial and most critical step is to identify the biological target of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. A multi-pronged approach is recommended to increase the probability of success.

Computational and In Silico Screening

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Structural Similarity and Ligand-Based Screening: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known bioactive molecules with structural similarity to 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. This can provide clues about potential target classes.

  • Reverse Docking: Employ reverse docking algorithms to screen the compound's structure against a library of known protein binding sites. This can generate a ranked list of potential protein targets.

Phenotypic Screening

Phenotypic screening in relevant disease models can reveal the compound's functional effects without a priori knowledge of its target.

  • Cell Proliferation Assays: Screen the compound against a panel of cancer cell lines from different tissues to identify any anti-proliferative activity.

  • Antimicrobial Assays: Test the compound against a panel of bacterial and fungal strains to determine if it possesses antimicrobial properties consistent with classical sulfonamides.[8]

Affinity-Based and Activity-Based Target Identification

Once a phenotypic effect is observed, more advanced techniques can be used to pinpoint the direct binding partner.

  • Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to identify the target. A competitive ABPP experiment, where the compound competes with the probe for binding, can reveal the target enzyme class.

The following diagram illustrates a logical workflow for target identification:

Target_Identification_Workflow Start 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide InSilico In Silico Screening (Similarity Search, Reverse Docking) Start->InSilico Phenotypic Phenotypic Screening (Cell Proliferation, Antimicrobial Assays) Start->Phenotypic Target_Hypothesis Generate Target Hypothesis InSilico->Target_Hypothesis Affinity Affinity-Based Methods (Affinity Chromatography, ABPP) Phenotypic->Affinity Affinity->Target_Hypothesis Target_Validation Target Validation Target_Hypothesis->Target_Validation Assay_Dev Proceed to Assay Development Target_Validation->Assay_Dev

Caption: A workflow for identifying the biological target of a novel compound.

Biochemical Assay Development: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[9][10] Should target identification studies suggest that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide acts as a kinase inhibitor, the following protocols provide a robust framework for developing a biochemical assay to determine its potency and selectivity.

Principle of Luminescence-Based Kinase Assays

Luminescence-based kinase assays, such as Promega's Kinase-Glo®, are homogeneous "add-and-read" assays that quantify the amount of ATP remaining after a kinase reaction.[11][12] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low ATP levels and a dim signal, while inhibition of the kinase leads to high ATP levels and a bright signal.[11][13] This format is highly amenable to high-throughput screening (HTS).[13][14]

The following diagram illustrates the principle of the Kinase-Glo® assay:

Kinase_Glo_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Product Phosphorylated Substrate + ADP + Remaining ATP Reaction->Product KinaseGlo Add Kinase-Glo® Reagent (Luciferase, Luciferin) Product->KinaseGlo Luminescence Luciferase + Remaining ATP -> Light KinaseGlo->Luminescence

Caption: Principle of the Kinase-Glo® luminescent kinase assay.

Protocol: Biochemical Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

  • DMSO (for compound dilution)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in DMSO (e.g., 10 mM).[15]

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the microplate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in kinase buffer. The optimal concentrations of each should be determined empirically.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[16]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the specific kinase.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.[13]

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.[13]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis: IC₅₀ Determination
  • Data Normalization:

    • The "high" signal (no inhibition) is the average of the DMSO-only wells.

    • The "low" signal (complete inhibition) can be determined from a control well with no enzyme.

    • Normalize the data as a percentage of inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC₅₀ Curve Fitting:

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionTypical Value
Enzyme Concentration Should be in the linear range of the assay.1-10 nM
Substrate Concentration Typically at or near the Kₘ for the enzyme.Varies by kinase
ATP Concentration At or near the Kₘ for the enzyme.1-100 µM
Incubation Time Sufficient for ~10-20% ATP consumption.60-120 minutes
DMSO Tolerance Final concentration should not inhibit the enzyme.< 1%

Cell-Based Assay Development

Cell-based assays are essential for confirming that a compound's activity observed in a biochemical assay translates to a cellular context, taking into account factors like cell permeability and off-target effects.[10][17][18]

Cell Viability/Cytotoxicity Assay

Before assessing target engagement, it is crucial to determine the compound's effect on cell proliferation and viability. This helps to distinguish between target-specific anti-proliferative effects and general cytotoxicity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (selected based on target expression or disease relevance)

  • Complete cell culture medium

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Seed the cells in the 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in the cell culture medium.

    • Add the diluted compound to the cells. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.[19]

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

Data Analysis: GI₅₀ Determination

The GI₅₀ (Growth Inhibition 50) is the concentration of the compound that causes a 50% reduction in cell proliferation. The data analysis is similar to the IC₅₀ determination, plotting the percentage of growth inhibition against the compound concentration.

Target Engagement and Pathway Modulation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for studying molecular interactions in a homogeneous format.[20][21] It combines the low background of time-resolved fluorescence with the distance-dependent energy transfer of FRET, resulting in a highly sensitive and robust assay.[22][23][24] HTRF® (Homogeneous Time-Resolved Fluorescence) is a widely used TR-FRET technology.[25][26][27]

This protocol describes a general TR-FRET assay to measure the phosphorylation of a target protein in cells, a common downstream effect of kinase activity.

Principle: An antibody specific to the total target protein is labeled with a donor fluorophore (e.g., Terbium cryptate), and an antibody specific to the phosphorylated form of the target is labeled with an acceptor fluorophore (e.g., d2). When the target protein is phosphorylated, both antibodies bind in close proximity, allowing for FRET to occur. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

The following diagram illustrates the principle of a TR-FRET based phosphorylation assay:

TRFRET_Phosphorylation cluster_0 Phosphorylated State (High FRET) cluster_1 Inhibited State (Low FRET) Phospho_Protein Phosphorylated Target Protein FRET FRET Signal Phospho_Protein->FRET Energy Transfer Donor_Ab Donor Ab (Anti-Total) Donor_Ab->Phospho_Protein Acceptor_Ab Acceptor Ab (Anti-Phospho) Acceptor_Ab->Phospho_Protein NonPhospho_Protein Non-Phosphorylated Target Protein NoFRET No FRET Signal NonPhospho_Protein->NoFRET Donor_Ab2 Donor Ab (Anti-Total) Donor_Ab2->NonPhospho_Protein Acceptor_Ab2 Acceptor Ab (Anti-Phospho)

Caption: Principle of a TR-FRET assay for detecting protein phosphorylation.

Protocol: Cellular Phosphorylation TR-FRET Assay

Materials:

  • Cells expressing the target of interest

  • Cell culture medium and supplements

  • Stimulant (if required to induce phosphorylation, e.g., growth factor)

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

  • TR-FRET compatible lysis buffer

  • TR-FRET antibodies (donor and acceptor)

  • Low-volume, white 384-well microplates

  • TR-FRET enabled plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and grow to confluency.

    • Starve the cells in a serum-free medium if necessary to reduce basal phosphorylation.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Add a stimulant to induce phosphorylation and incubate for the optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the medium and add 50 µL of lysis buffer to each well.

    • Incubate on a shaker for 10 minutes.

  • TR-FRET Detection:

    • Transfer 16 µL of the cell lysate to a 384-well detection plate.

    • Prepare a solution of the donor and acceptor antibodies in detection buffer.

    • Add 4 µL of the antibody mix to each well.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[25]

Data Analysis:

  • Calculate the HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Data Normalization and IC₅₀ Determination:

    • Normalize the data based on stimulated (high FRET) and unstimulated (low FRET) controls.

    • Plot the normalized HTRF ratio against the compound concentration to determine the cellular IC₅₀.

Assay Validation and Trustworthiness

For any assay to be considered reliable, it must undergo validation. Key parameters to assess include:

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Intra- and inter-assay precision should be determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Selectivity and Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is generally considered excellent.

Adherence to guidelines from regulatory bodies such as the FDA provides a strong framework for bioanalytical method validation.[28][29][30][31]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor in Biochemical Assay Suboptimal enzyme/ATP concentration; short incubation time.Optimize enzyme, substrate, and ATP concentrations. Run a time course experiment to ensure the reaction is in the linear phase.
High Variability in Cell-Based Assay Inconsistent cell seeding; edge effects in the plate.Use an automated cell counter for accurate seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound Insolubility Compound precipitating out of solution at high concentrations.Check the solubility of the compound in the assay buffer/medium. Adjust the top concentration of the dilution series if necessary.
Signal Interference in TR-FRET Autofluorescence of the compound.The time-resolved nature of TR-FRET minimizes this, but check the compound's fluorescence spectrum if interference is suspected.[22][23]

References

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Kupcho, K. R., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 50-61.
  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1016.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhang, W., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology, 19(8), 2155–2164.
  • BMG LABTECH. (n.d.). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Creemers, J. W. M., et al. (2007). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 2(11), e1206.
  • Bousquet, P., et al. (2007).
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 146.
  • BioAgilytix. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Kim, H. N., et al. (2015). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex.
  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038.
  • Sannova. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(19), 11547-11562.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]

  • NextSDS. (n.d.). 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815.
  • Ali, S., et al. (2017). Antimicrobial sulfonamide drugs. Journal of the Serbian Chemical Society, 82(11), 1179-1200.
  • Popa, M., et al. (2024). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules, 29(6), 1385.
  • Pawar, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Ma, X. J., et al. (2009). 5-Amino-2-methyl-benzene-sulfonamide. PubMed. Retrieved from [Link]

  • Khan, S. A., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 7(3), 232-237.
  • Kyoto Pharmaceutical University. (n.d.). Research. Retrieved from [Link]

  • Japan Agency for Medical Research and Development. (2024, February 22). Research on Development of New Drugs. Retrieved from [Link]

  • Japan MA-T Industrial Association. (n.d.). MEDICAL・NEW MEDICINE. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Introduction: A Versatile Scaffold for Medicinal Chemistry 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure presents multiple reactive handles for diversification through modern cross-coupling methodologies. The presence of a bromoarene moiety makes it an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Furthermore, the primary amine and the sulfonamide N-H group offer additional points for functionalization. This guide provides detailed protocols and the underlying scientific rationale for performing these critical transformations, enabling researchers to leverage this versatile scaffold in their synthetic campaigns. The sulfonamide functional group is a prevalent feature in a wide array of therapeutic agents, highlighting the importance of synthetic methods for its incorporation and derivatization.[1][2][3]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] In the context of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring, providing a powerful tool for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br (Oxidative Addition) Pd(0)L2->Ar-Pd(II)L2-Br Ar-Br Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' (Transmetalation) Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Ar'-B(OR)₂ Base Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br (Oxidative Addition) Pd(0)L2->Ar-Pd(II)L2-Br Ar-Br Ar-Pd(II)L2-NR'R'' [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ (Amine Coordination & Deprotonation) Ar-Pd(II)L2-Br->Ar-Pd(II)L2-NR'R'' HNR'R'' Base Ar-NR'R'' Ar-NR'R'' (Product) Ar-Pd(II)L2-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2

Sources

Application

Application Note: Strategic Selection of a Standard NMR Solvent for the Analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Abstract This application note provides a detailed, logic-driven guide for the selection of an optimal Nuclear Magnetic Resonance (NMR) solvent for the structural characterization of 5-amino-N-(4-bromophenyl)-2-methylben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, logic-driven guide for the selection of an optimal Nuclear Magnetic Resonance (NMR) solvent for the structural characterization of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Moving beyond a simple recommendation, this document outlines the scientific rationale based on the analyte's molecular structure, predicts its solubility behavior, and evaluates common deuterated solvents against key performance criteria. We identify Dimethyl Sulfoxide-d6 (DMSO-d6) as the preferred standard solvent due to its superior solubilizing power for this multifunctional compound and its ability to preserve the signals of exchangeable protons, which are critical for complete structural verification. A detailed protocol for sample preparation is provided, ensuring high-quality, reproducible NMR data acquisition for researchers in synthetic chemistry and drug development.

Introduction: The Critical Role of Solvent Selection

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The quality and interpretability of an NMR spectrum are, however, fundamentally dependent on the initial choice of a suitable deuterated solvent. An improper solvent can lead to poor sample solubility, resulting in low signal-to-noise ratios, significant peak broadening, and the potential loss of crucial structural information.

The target analyte, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide , is a complex molecule featuring a combination of polar and non-polar functional groups. This structural dichotomy necessitates a careful and systematic approach to solvent selection. This guide provides the scientific reasoning, comparative data, and a validated protocol to establish a standard for analyzing this compound and structurally similar aromatic sulfonamides.

Molecular Structure Analysis and Solubility Prediction

The first step in selecting an appropriate NMR solvent is a thorough analysis of the analyte's structure to predict its polarity and potential solvent interactions.

Key Structural Features:

  • Primary Aryl Amine (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Sulfonamide (-SO₂NH-): This functional group is also highly polar and contains an acidic, exchangeable proton. It is a strong hydrogen bond acceptor (at the oxygen atoms) and donor (at the nitrogen atom).

  • Aromatic Rings: The two phenyl rings, one substituted with a methyl group and the other with a bromine atom, contribute significant non-polar, hydrophobic character.

  • Overall Polarity: The molecule possesses a distinct amphiphilic nature, with strong polar sites (amine and sulfonamide) and large non-polar regions (the substituted phenyl rings).

This combination suggests that solvents with moderate to high polarity, particularly those capable of accepting hydrogen bonds, will be the most effective at dissolving the compound. Conversely, purely non-polar solvents are unlikely to be suitable.

Evaluation of Candidate NMR Solvents

Based on the molecular analysis, several common deuterated solvents were evaluated. The ideal solvent must not only dissolve the analyte but also be chemically inert and have residual solvent peaks that do not overlap with important analyte signals.[1]

SolventFormulaPolarityResidual ¹H Peak (ppm)H₂O Peak (ppm)Key AdvantagesDisadvantages for this Analyte
Chloroform-d CDCl₃Low-Moderate~7.26~1.56Good for many organic compounds; low viscosity; easy to remove.[2]Likely insufficient polarity to dissolve the polar amine and sulfonamide groups effectively. Can be slightly acidic.
Acetone-d6 (CD₃)₂COHigh~2.05[3]~2.84Excellent dissolving power for a wide range of compounds.[4]Residual peak may obscure aliphatic signals (though less of a concern for this specific analyte).
Methanol-d4 CD₃ODHigh (Protic)~3.31[5]~4.87Excellent for highly polar compounds.As a protic solvent, it will cause rapid deuterium exchange with the -NH₂ and -SO₂NH- protons, leading to the loss of their signals in the ¹H spectrum.[5]
DMSO-d6 (CD₃)₂SOHigh (Aprotic)~2.50~3.33Exceptional solubilizing power for polar and amphiphilic molecules. [5] Preserves signals from exchangeable N-H protons.Higher viscosity can lead to slightly broader lines. It is hygroscopic and can be difficult to remove post-analysis.

Recommended Standard Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

Primary Recommendation: DMSO-d6

Justification: For 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, DMSO-d6 is the superior choice. Its high polarity and strong hydrogen bond accepting character effectively solvate both the polar amine and sulfonamide moieties, while its organic nature accommodates the non-polar aromatic rings.[5]

The most significant advantage of DMSO-d6 is its ability to slow the exchange rate of the N-H protons on the amine and sulfonamide groups. This allows these protons to be observed in the ¹H NMR spectrum, often as distinct, albeit sometimes broad, signals. These signals are invaluable for:

  • Confirming the presence of these functional groups.

  • Providing structural information through potential couplings or through their characteristic chemical shifts.

The residual solvent peak at ~2.50 ppm and the water peak at ~3.33 ppm are located in a region that is unlikely to interfere with the aromatic or methyl proton signals of the analyte.[3]

Secondary Alternative: Acetone-d6 If DMSO-d6 is unavailable or if its high viscosity presents an issue for specific experiments (e.g., diffusion studies), Acetone-d6 is a strong alternative. It also offers excellent solubility for polar compounds, though the observation of N-H protons may be less reliable than in DMSO-d6.

Visualization of the Solvent Selection Workflow

The decision-making process for selecting the optimal NMR solvent can be visualized as a logical workflow.

G Workflow for NMR Solvent Selection cluster_0 Analyte Analysis cluster_1 Solvent Evaluation cluster_2 Final Selection start Start: Analyze Analyte 5-amino-N-(...)-sulfonamide func_groups Identify Functional Groups: - Polar: -NH₂, -SO₂NH- - Non-Polar: Aromatic Rings start->func_groups polarity Assess Overall Polarity: Amphiphilic (Mixed Polarity) func_groups->polarity decision1 Need to observe exchangeable N-H protons? polarity->decision1 solvent_class_aprotic High-Polarity Aprotic Solvent decision1->solvent_class_aprotic  Yes solvent_class_protic High-Polarity Protic Solvent decision1->solvent_class_protic  No (or for D₂O exchange) path_yes YES path_no NO dmso Primary Choice: DMSO-d6 (Excellent solubility, preserves N-H signals) solvent_class_aprotic->dmso acetone Secondary Choice: Acetone-d6 (Good solubility, less viscous) solvent_class_aprotic->acetone methanol Specific Use Case: Methanol-d4 (To confirm exchangeable protons by their disappearance) solvent_class_protic->methanol end_node Conclusion: DMSO-d6 is the Recommended Standard Solvent dmso->end_node

Caption: Decision workflow for selecting the standard NMR solvent.

Protocols

Protocol 6.1: Small-Scale Solubility Test

This protocol is designed to efficiently determine the best solvent and prevent the waste of valuable compounds and expensive deuterated solvents.

  • Preparation: Place approximately 1-2 mg of the dry analyte into three separate, small, clean vials.

  • Solvent Addition: To the first vial, add ~0.1 mL of CDCl₃. To the second, add ~0.1 mL of Acetone-d6. To the third, add ~0.1 mL of DMSO-d6.

  • Observation: Gently vortex or flick each vial for 30 seconds.

  • Assessment: Visually inspect each vial for complete dissolution.

    • If the compound dissolves readily in multiple solvents, the highest-ranking solvent based on the evaluation in Section 4 (DMSO-d6) should be chosen.

    • If solubility is poor in all, gentle warming (up to 40°C) can be attempted, but the primary recommendation of DMSO-d6 is likely the most robust choice.

Protocol 6.2: Preparation of NMR Sample in DMSO-d6

This protocol ensures the preparation of a high-quality sample for ¹H and ¹³C NMR analysis.

  • Weigh Analyte: Accurately weigh 5-10 mg of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide directly into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette or syringe, add 0.6-0.7 mL of high-purity DMSO-d6 (≥99.9% D) to the vial.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) if not already present in the solvent from the manufacturer. TMS serves as the standard reference at 0.00 ppm.

  • Dissolution: Cap the vial and gently vortex until the solid is completely dissolved. A brief, gentle warming in a water bath (<40°C) can be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a pipette with a small cotton or glass wool plug at the tip (to filter out any potential microparticulates), carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identification and solvent.

  • Analysis: The sample is now ready for shimming and data acquisition on the NMR spectrometer.

Conclusion

The rational selection of an NMR solvent is a foundational step for acquiring high-quality spectral data. For 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, the amphiphilic nature of the molecule makes DMSO-d6 the ideal standard solvent. Its superior solubilizing capacity and, most importantly, its ability to preserve the structurally informative N-H proton signals, make it the most reliable choice for routine and detailed analysis. Following the provided protocols will ensure that researchers can consistently generate reproducible and high-fidelity NMR data for this class of compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide - NextSDS. (n.d.).
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
  • NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.).
  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides - ResearchGate. (n.d.).
  • 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide - Sigma-Aldrich. (n.d.).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • NMR Solvents - Sigma-Aldrich. (n.d.).
  • Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung B.
  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation. (2025, October 7).
  • 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide | Chemsrc. (2026, March 14).
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). National Center for Biotechnology Information.
  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies - ResearchGate. (2016, April 21).
  • 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide | 1087784-69-7. (n.d.). Sigma-Aldrich.
  • 5-Amino-2-methyl-benzene-sulfonamide - PubMed. (2009, July 11). National Center for Biotechnology Information.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. | Semantic Scholar. (n.d.).
  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2019, November 27).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). Journal of Chemical & Engineering Data.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides a comprehensive approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the sulfonamide compound, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the sulfonamide compound, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The troubleshooting methodologies are structured to provide researchers, scientists, and drug development professionals with a logical workflow, from initial problem identification to robust solution implementation.

Understanding the Analyte: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The molecular structure of this analyte is fundamental to understanding its chromatographic behavior. The presence of a primary aromatic amine (-NH₂) group confers basic properties, making it susceptible to strong interactions with the stationary phase in reversed-phase HPLC.

Property Details
Chemical Name 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
CAS Number 114500-28-6[1]
Molecular Structure
Key Functional Groups Primary Aromatic Amine (Basic): Prone to protonation (carries a positive charge) at acidic pH. This is the primary cause of secondary silanophilic interactions. Sulfonamide (Acidic): Can be ionized at higher pH ranges.
Predicted Chromatographic Challenge The basic amine group is the most likely source of peak tailing on standard silica-based C18 columns due to its interaction with residual silanol groups on the stationary phase surface.[2][3]

Frequently Asked Questions (FAQs)

Q: What is HPLC peak tailing?

A: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[4][5] It indicates an issue with the separation process, often caused by more than one retention mechanism occurring simultaneously.[2][5][6]

Q: Why is peak tailing a problem?

A: Tailing peaks can compromise the accuracy and reproducibility of your analysis. They lead to poor resolution between adjacent peaks and inaccurate peak integration, which is critical for precise quantification.[4][5]

Q: What is the most common cause of peak tailing for a basic compound like this sulfonamide?

A: The most frequent cause is a secondary interaction between the positively charged (protonated) amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][4][7] These "silanophilic" interactions create a secondary, stronger retention mechanism that slows the elution of a fraction of the analyte molecules, resulting in a "tail".[8]

Q: What is an acceptable USP Tailing Factor (T)?

A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor of T = 1.0. For most applications, a tailing factor of T ≤ 1.5 is considered acceptable, although many methods specify a limit of T ≤ 2.0.[2]

Systematic Troubleshooting Guide

This guide follows a logical flow to differentiate between chemical and physical causes of peak tailing.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

Q: Is the peak tailing observed for all peaks in my chromatogram or only for the 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide peak?

  • If all peaks are tailing: The issue is likely physical or system-wide. This could be due to a column void, a partially blocked frit, or extra-column dead volume from improper fittings or tubing.[7][9] Proceed to Step 4 .

  • If only the sulfonamide peak (and other basic compounds) is tailing: The problem is almost certainly chemical in nature, stemming from secondary interactions between your specific analyte and the stationary phase.[3][7] This is the most common scenario for this compound. Start with Step 2.

Step 2: Mobile Phase Optimization (The First Line of Defense)

The interaction between the basic analyte and acidic silanols is highly dependent on pH. Modifying the mobile phase is the most effective first step.

Q: How can I use the mobile phase to reduce silanol interactions?

A: The goal is to neutralize one of the interacting species. The most common strategy is to lower the mobile phase pH.[7]

  • Mechanism: By operating at a low pH (e.g., 2.5 - 3.5), the vast majority of surface silanol groups (pKa ~3.5-4.5) will be protonated (Si-OH) and therefore neutral.[10][11] This eliminates the ionic attraction with the protonated basic analyte, significantly improving peak shape.[2]

cluster_0 High pH (>4.5) - Peak Tailing cluster_1 Low pH (<3.5) - Symmetrical Peak Analyte+ Protonated Analyte (R-NH3+) Silanol- Ionized Silanol (Si-O-) Analyte+->Silanol- Strong Ionic Interaction (Causes Tailing) Analyte_low+ Protonated Analyte (R-NH3+) Silanol_low Neutral Silanol (Si-OH)

Caption: Effect of mobile phase pH on silanol interactions.

Experimental Protocol: Mobile Phase Adjustment

  • Prepare an acidic aqueous mobile phase. Use 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water. Formic acid is often sufficient, but TFA can be more effective at masking silanol interactions, though it may suppress MS signal if used.[12]

  • Ensure adequate buffering. For reproducible retention times, especially in gradient methods, using a buffer like 10-25 mM potassium phosphate adjusted to pH 2.5-3.0 is recommended.

  • Mix with your organic modifier (e.g., acetonitrile or methanol) as per your method.

  • Equilibrate the column thoroughly with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Step 3: Column Selection and Health

If pH optimization does not fully resolve the tailing, the column itself is the next area to investigate.

Q: My peak still tails at low pH. Could my column be the problem?

A: Yes. Not all C18 columns are the same. The type and condition of the stationary phase are critical.

  • Use a Modern, End-Capped Column: Older columns, often classified as "Type A" silica, have a higher concentration of acidic, non-end-capped silanol groups.[6] Modern "Type B" silica columns are of higher purity and are "end-capped" — a process where bulky residual silanols are chemically reacted with a small silylating agent to make them inert.[4][13] For basic compounds, always choose a column specifically marketed as end-capped or base-deactivated.[7]

  • Consider Column Contamination: The column may be fouled by strongly retained basic compounds from previous analyses. This can create active sites that cause tailing.

  • Check for Column Voids: A sudden shock (pressure drop) or operating at a high pH can cause the silica bed to dissolve at the inlet, creating a void.[9] This typically causes fronting or splitting, but can also contribute to tailing for all peaks.

Experimental Protocol: Column Flushing

  • Disconnect the column from the detector.

  • Flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • 95:5 Water:Acetonitrile (to remove buffers)

    • Methanol

    • Acetonitrile

    • 75:25 Acetonitrile:Isopropanol (to remove strongly bound hydrophobic compounds)

    • Acetonitrile

    • Methanol

  • Store the column in a neutral, high-organic solvent (e.g., Acetonitrile) or as recommended by the manufacturer.

  • If the problem persists after flushing, and the column is old or has been used extensively with basic mobile phases, it may be permanently damaged and require replacement.

Step 4: Troubleshooting System and Method Parameters

If tailing affects all peaks or if chemical adjustments are insufficient, investigate the physical setup of your HPLC system and the method parameters.

Start Peak Tailing Observed Q1 Tailing on all peaks or just the analyte? Start->Q1 Step2 Step 2: Optimize Mobile Phase (Lower pH to 2.5-3.0) Q1->Step2 Just Analyte (Chemical Issue) Step4 Step 4: Check Physical System (Fittings, Tubing, Column Void) Q1->Step4 All Peaks (Physical Issue) Q2 Problem Solved? Step2->Q2 Step3 Step 3: Evaluate Column (Use End-Capped Column, Flush/Replace) Q2->Step3 No End Symmetrical Peak Q2->End Yes Q3 Problem Solved? Step3->Q3 Step4_chem Step 4: Check for Overload/Solvent Effects (Dilute Sample, Match Solvent) Q3->Step4_chem No Q3->End Yes

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: How can I check for extra-column volume?

A: Extra-column volume refers to any dead space in the flow path outside of the column.[7]

  • Action: Ensure all tubing connections (especially between the injector, column, and detector) are made with the correct ferrules and are seated properly. Use tubing with the narrowest possible internal diameter (e.g., 0.005") suitable for your system's pressure.[4]

Q: Could my sample be overloading the column?

A: Yes. Injecting too high a concentration (mass overload) or too large a volume (volume overload) can cause peak distortion.[7][14]

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.[7]

Q: Does the sample solvent matter?

A: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than your initial mobile phase, it can cause severe peak distortion.[3][15]

  • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If this is not feasible due to solubility, use the weakest solvent possible that will still dissolve your analyte.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LCGC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Dolan, J. W. (n.d.).
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Agilent. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?.
  • Chromatography Online. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Li, H., Jiao, S., & Wei, D. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 153, 287-293.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • American Pharmaceutical Review. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • IWA Publishing. (2019, December 6). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator.
  • ResearchGate. (n.d.). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator | Request PDF.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • NextSDS. (n.d.). 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.
  • Sigma-Aldrich. (n.d.). 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide.
  • Woźniak, A., & Patyra, E. (2022).
  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The synthesis of this and other N-aryl sulfonamides is a critical process in the development of numerous pharmaceuticals.[1] This document is designed to assist you in diagnosing and resolving experimental issues to improve reaction yields and product purity.

The synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a multi-step process. A common synthetic route involves the initial coupling of 2-methyl-5-nitrobenzene-1-sulfonyl chloride with 4-bromoaniline, followed by the reduction of the nitro group to an amine. Each of these steps presents unique challenges that can impact the overall yield.

Troubleshooting Guide: Low Reaction Yield and Impurities

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low Yield in the Sulfonamide Coupling Step (Formation of N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide)

Question: My initial coupling reaction between 2-methyl-5-nitrobenzene-1-sulfonyl chloride and 4-bromoaniline is resulting in a low yield. What are the likely causes and how can I fix this?

Answer: Low yields in this step are often traced back to issues with reagent quality, reaction conditions, or competing side reactions.[1]

Potential Cause 1: Poor Reagent Quality
  • Sulfonyl Chloride Hydrolysis: 2-Methyl-5-nitrobenzene-1-sulfonyl chloride is highly susceptible to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] This is a primary contributor to low yields.

    • Solution: Always use a freshly opened bottle of the sulfonyl chloride or purify it before use. Ensure all glassware is thoroughly oven-dried, and the reaction is conducted under anhydrous conditions using a dry solvent.[1]

  • Amine Impurities: The purity of 4-bromoaniline is crucial. Impurities can interfere with the reaction.

    • Solution: Use high-purity 4-bromoaniline. If the purity is questionable, consider recrystallization or sublimation.

Potential Cause 2: Inappropriate Reaction Conditions
  • Presence of Water: As mentioned, water will hydrolyze the sulfonyl chloride.[1]

    • Solution: Employ stringent anhydrous techniques. Use anhydrous solvents (e.g., dichloromethane) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incorrect Stoichiometry: An excess of the sulfonyl chloride can lead to the formation of di-sulfonated byproducts, where two sulfonyl groups attach to the aniline nitrogen.[3]

    • Solution: Carefully control the stoichiometry. Using a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[3]

  • Insufficient Base: A base, such as pyridine or triethylamine, is necessary to neutralize the HCl generated during the reaction.[3] If the base is insufficient, the reaction can stall.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine. Pyridine can sometimes lead to the formation of chlorinated byproducts.[2]

Potential Cause 3: Competing Side Reactions
  • Di-sulfonylation: This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride.[3] Add the sulfonyl chloride slowly and portion-wise to the reaction mixture.[1]

  • C-Sulfonylation: This is an electrophilic aromatic substitution on the aniline ring, which is less common but possible.[3]

    • Solution: Controlling the temperature and using a non-polar aprotic solvent can help minimize this side reaction.

Issue 2: Incomplete or Low-Yield Reduction of the Nitro Group

Question: The reduction of N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide to the desired 5-amino product is inefficient. How can I improve this step?

Answer: The choice of reducing agent and reaction conditions are critical for a successful nitro group reduction, especially in the presence of other functional groups like a sulfonamide and an aryl bromide.

Potential Cause 1: Inappropriate Reducing Agent or Conditions
  • Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) are generally not suitable for reducing aromatic nitro compounds as they can lead to the formation of azo products.[4]

  • Catalyst Deactivation: Catalytic hydrogenation with catalysts like Pd/C can sometimes be slow or incomplete.

    • Solution: A classic and effective method for this transformation is the use of a metal in acidic media, such as tin (Sn) in concentrated hydrochloric acid (HCl) or iron (Fe) in acetic acid.[4][5] The Sn/HCl system proceeds through a series of proton-coupled electron transfers to yield the anilinium salt, which is then neutralized in the workup to give the free amine.[5] This method is generally tolerant of aryl halides.[5]

Experimental Protocol: Tin/HCl Reduction of a Nitroarene
  • Reaction Setup: In a round-bottom flask, combine the nitro-sulfonamide and an excess of tin granules or powder.

  • Acid Addition: Slowly add concentrated hydrochloric acid. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 20–70 °C).[5]

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully basify the mixture with a concentrated solution of sodium hydroxide (NaOH) to precipitate tin salts and liberate the free aniline.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure product after the synthesis. What are the best purification strategies?

Answer: Purification of the final sulfonamide product often requires careful consideration of the impurities present.

Purification Strategy 1: Recrystallization
  • Solvent Selection: For the final product, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a mixed solvent system may be necessary. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol or isopropanol) and then add a solvent in which it is less soluble (e.g., water) until turbidity is observed.[6] Cooling this mixture should induce crystallization of the pure product.

Purification Strategy 2: Column Chromatography
  • Stationary and Mobile Phase: Silica gel is a common stationary phase for the purification of sulfonamides.[7] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Loading Technique: If the crude product is not readily soluble in the mobile phase, a dry loading technique is recommended.[7] This involves pre-adsorbing the sample onto a small amount of silica gel before adding it to the column.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the sulfonamide coupling reaction?

A1: The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the sulfonyl chloride and the aniline.[3] Without a base, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.

Q2: Can I use a different catalyst for the nitro reduction?

A2: Yes, several other methods are available. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, although it may not be as effective in all cases.[4] Raney nickel is another option, particularly if dehalogenation of the bromo-substituent is a concern with Pd/C.[4]

Q3: My final product is discolored. What could be the cause?

A3: Discoloration can arise from several sources, including the formation of colored byproducts during the reaction or degradation of the product during workup or storage. The reduction of nitro compounds can sometimes produce colored intermediates if the reaction is not driven to completion. Purification by recrystallization, possibly with the addition of activated charcoal, can often remove colored impurities.

Q4: How can I monitor the progress of my reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the sulfonamide coupling and the nitro reduction steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Coupling cluster_step2 Step 2: Nitro Group Reduction Start1 2-Methyl-5-nitrobenzene-1-sulfonyl chloride + 4-Bromoaniline Reaction1 Reaction in anhydrous solvent with base Start1->Reaction1 Reactants Intermediate N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide Reaction1->Intermediate Product Reaction2 Reduction (e.g., Sn/HCl) Intermediate->Reaction2 Starting Material FinalProduct 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Reaction2->FinalProduct Final Product

Caption: Synthetic workflow for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Summary of Key Optimization Parameters

ParameterStep 1: Sulfonamide CouplingStep 2: Nitro Group Reduction
Reagents High-purity, dry reactantsEffective reducing agent (e.g., Sn, Fe)
Solvent Anhydrous, aprotic (e.g., DCM)Acidic medium (e.g., conc. HCl)
Temperature 0 °C for addition, then room tempControlled, may be exothermic
Stoichiometry Slight excess of anilineExcess of reducing metal
Base ~1.1 eq. non-nucleophilic baseN/A (acidic conditions)

References

  • Nature Portfolio. Quality by design-based method to synthesize sulfonamides using LiOH.H2O. [Link]

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ACS Publications. Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • PMC. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Darcy & Roy Press. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • National Institutes of Health. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Google Patents.
  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • National Institutes of Health. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Molbase. Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. [Link]

  • National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • National Institutes of Health. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - [Link]

  • European Patent Office. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. [Link]cc=EP)

Sources

Troubleshooting

reducing toxic byproducts in 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide synthesis

Technical Support Center: Optimization & Impurity Control in 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Synthesis Introduction Welcome to the Process Chemistry Technical Support Center. As drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Impurity Control in 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Synthesis

Introduction Welcome to the Process Chemistry Technical Support Center. As drug development professionals, synthesizing 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide presents a dual challenge: efficiently forming the sulfonamide linkage and chemoselectively reducing the nitro group, all while suppressing highly toxic and genotoxic byproducts. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your API intermediates meet stringent ICH M7 regulatory thresholds.

Section 1: Sulfonamide Coupling Troubleshooting

Focus: Controlling 4-Bromoaniline and Sulfonate Esters

Q1: We are detecting genotoxic sulfonate esters in our isolated sulfonamide intermediate. How do we eliminate these? A1: Sulfonate esters are potent alkylating agents and Class 1 genotoxic impurities. They form via the solvolysis of 2-methyl-5-nitrobenzenesulfonyl chloride when low molecular weight alcohols (e.g., methanol, ethanol, isopropanol) are used as solvents or during aqueous workup [1]. Causality & Solution: The electrophilic sulfonyl chloride reacts competitively with the alcohol nucleophile instead of the aniline. To eliminate this, strictly utilize aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) during the coupling phase. Do not introduce alcoholic solvents for crystallization until the sulfonyl chloride is analytically confirmed to be 100% consumed.

Q2: Unreacted 4-bromoaniline is persisting above the Threshold of Toxicological Concern (TTC). How can we drive the reaction to completion while managing its genotoxic risk? A2: 4-Bromoaniline is a known mutagen (Ames positive) and its carryover into the final API is a critical regulatory failure [2]. Causality & Solution: The nucleophilicity of 4-bromoaniline is reduced by the electron-withdrawing bromine atom, often leading to incomplete conversions. To solve this, invert the stoichiometry: use a slight excess of the sulfonyl chloride (1.05 eq) rather than the aniline. Employ an organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, preventing the aniline from precipitating as an unreactive hydrochloride salt. Finally, implement a self-validating acidic wash (1M HCl) during workup to protonate and extract any residual aniline into the aqueous waste.

SulfonamideCoupling SC Sulfonyl Chloride (Electrophile) Product Sulfonamide (Target Intermediate) SC->Product + Aniline (Aprotic Solvent) Ester Sulfonate Esters (Genotoxic Impurity) SC->Ester Solvolysis (Side Reaction) Aniline 4-Bromoaniline (Genotoxic Nucleophile) Aniline->Product Alcohol Aliphatic Alcohols (e.g., MeOH, EtOH) Alcohol->Ester

Caption: Sulfonamide coupling pathways highlighting genotoxic ester formation.

Protocol A: Solvent-Optimized Sulfonamide Coupling

Self-Validating Workflow for <10 ppm Aniline Carryover

  • Initiation: Dissolve 1.0 eq of 4-bromoaniline in anhydrous THF (10 vol) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of DIPEA. Cool the reactor to 0–5°C to control reaction exothermicity.

  • Coupling: Slowly add 1.05 eq of 2-methyl-5-nitrobenzenesulfonyl chloride dissolved in THF (5 vol) dropwise, maintaining the internal temperature <10°C.

  • Maturation: Warm to 20°C and stir for 4 hours.

  • Validation Check 1: Analyze an aliquot via HPLC. Proceed only when 4-bromoaniline is <0.1% Area.

  • Quench & Extraction: Add 10 vol of 1M aqueous HCl. Extract with Ethyl Acetate (3 x 5 vol). The acidic aqueous layer removes residual 4-bromoaniline.

  • Validation Check 2: Analyze the organic phase via GC-MS; residual 4-bromoaniline must be <10 ppm before concentration.

Section 2: Nitro Reduction Troubleshooting

Focus: Hydroxylamines, Azo Dimers, and Hydrodehalogenation

Q3: During catalytic hydrogenation, we observe a dangerous accumulation of the N-arylhydroxylamine byproduct. Why is this happening? A3: The reduction of a nitroarene is a stepwise process (Nitro → Nitroso → Hydroxylamine → Amine). The final cleavage of the N-O bond in the hydroxylamine intermediate is kinetically slow and often rate-limiting [3]. Causality & Solution: Accumulation occurs if hydrogen mass transfer is poor or the catalyst is deactivated. To push the reaction to completion, increase the agitation rate (>800 rpm) to maximize H2 dissolution, elevate the temperature slightly (45–50°C), and ensure sufficient hydrogen pressure (3–4 bar).

Q4: We are seeing high levels of colored impurities (Azoxy and Azo dimers). How do we suppress these? A4: Dimers form through a bimolecular condensation reaction between the highly reactive nitroso intermediate and the hydroxylamine intermediate [3]. Causality & Solution: Because this is a second-order reaction, it is highly dependent on the concentration of the intermediates. By optimizing hydrogen availability (as described in Q3), you accelerate the direct reduction pathway, thereby keeping the steady-state concentration of nitroso and hydroxylamine species too low for condensation to occur.

Q5: Our final product is contaminated with a desbromo-amine impurity. How do we prevent the loss of the bromine atom? A5: You are experiencing hydrodehalogenation (over-reduction). Standard Palladium on Carbon (Pd/C) catalysts are highly active for the oxidative addition into aryl-halide bonds, effectively stripping the bromine from the 4-bromophenyl ring [4]. Causality & Solution: You must switch your catalyst. Platinum on Carbon (Pt/C), particularly when passivated/poisoned with trace sulfur or vanadium, is highly chemoselective for the nitro group and leaves the aryl bromide intact. Alternatively, use sponge Nickel (Raney Ni) under mild conditions.

NitroReduction Nitro Nitroarene (Starting Material) Nitroso Nitrosoarene (Reactive Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ (Fast) Hydroxyl N-Arylhydroxylamine (Toxic Intermediate) Nitroso->Hydroxyl +2e⁻, +2H⁺ (Fast) Azoxy Azoxy Dimer (Toxic Byproduct) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine 5-Amino Target (Desired Product) Hydroxyl->Amine +2e⁻, +2H⁺ (Rate-Limiting) Dehalo Desbromo Amine (Over-reduction) Amine->Dehalo Hydrodehalogenation (Pd/C Catalyst) Azo Azo Dimer (Toxic Byproduct) Azoxy->Azo +2e⁻, +2H⁺

Caption: Mechanistic pathway of nitro reduction and toxic byproduct formation.

Protocol B: Chemoselective Nitro Reduction

Self-Validating Workflow for Zero-Dehalogenation

  • Preparation: Dissolve the purified 2-methyl-5-nitro-N-(4-bromophenyl)benzenesulfonamide intermediate in Ethyl Acetate (15 vol) in a pressure reactor.

  • Catalyst Loading: Add 1% w/w Sulfided Pt/C catalyst. (Critical: Do not use Pd/C).

  • Inerting: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).

  • Hydrogenation: Pressurize to 4 bar H2 and heat the jacket to 45°C. Set the impeller to >800 rpm to eliminate mass transfer limitations.

  • Validation Check 1: Monitor hydrogen uptake. Once uptake ceases, sample the reactor. HPLC analysis must show Hydroxylamine intermediate <0.1% Area before cooling.

  • Filtration: Cool to 20°C, vent H2, and purge with N2. Filter the catalyst through a pad of Celite to halt all surface reactions.

  • Validation Check 2: Analyze the filtrate for the desbromo-impurity (Target: <0.15% Area). Concentrate to yield the pure 5-amino target.

Section 3: Quantitative Data & Impurity Profiles

The following table summarizes the critical toxic byproducts, their mechanistic origins, and the target limits required for a compliant pharmaceutical intermediate profile.

ImpuritySource / MechanismToxicological RiskProcess Control StrategyTarget Limit
4-Bromoaniline Unreacted starting materialGenotoxic (Ames positive)1.05 eq Sulfonyl Chloride; 1M HCl aqueous wash< 10 ppm
Sulfonate Esters Solvolysis of sulfonyl chlorideGenotoxic (Alkylating agent)Strictly aprotic solvents (THF, DCM) during coupling< 5 ppm
Hydroxylamine Incomplete nitro reductionMutagenic / Hemotoxic4 bar H2, 45°C, high agitation, Pt/C catalyst< 50 ppm
Azoxy/Azo Dimers Bimolecular condensationHepatotoxic / GenotoxicMaximize H2 mass transfer to prevent intermediate pooling< 100 ppm
Desbromo-Amine HydrodehalogenationOff-target API impurityUse sulfided Pt/C; Strictly avoid Pd/C< 0.15% (Area)

References

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals Source: PubMed (National Library of Medicine) URL: [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Sulfonamide derivatives: Synthesis and applications Source: International Journal of Frontiers in Chemistry and Pharmacy Research URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the specific chemical liabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the specific chemical liabilities of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide .

While the sulfonamide linkage in this molecule can undergo cleavage or SO₂ extrusion under advanced, high-energy oxidation processes[1][2], the most critical vulnerability in standard laboratory environments is the primary aromatic amine (the 5-amino group). This moiety is highly susceptible to one-electron oxidation, leading to a cascade of reactive intermediates that can ruin assay reproducibility and formulation stability[3].

Part 1: Frequently Asked Questions (Mechanisms & Manifestations)

Q: Why does my compound solution turn yellow or brown over time? A: This discoloration is a classic visual indicator of oxidative degradation. The 5-amino group undergoes hydrogen atom abstraction or direct electron transfer—often catalyzed by light or trace transition metals—to form an aminyl radical[4]. These radicals rapidly dimerize via nitrogen-nitrogen coupling to form highly conjugated azo compounds (–N=N–), which appear yellow, red, or brown in solution[4][5].

Q: What are the primary oxidative degradants I should look for during LC-MS analysis? A: Oxidation of the primary aniline moiety typically proceeds sequentially. You will first observe a nitroso intermediate (a mass shift of +14 Da), which undergoes further oxidation to a nitro derivative (+30 Da)[3][6]. Additionally, look for dimerized masses corresponding to azo or azoxy byproducts, which indicate radical-mediated degradation[3].

Pathway Compound 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide Aminyl Aminyl Radical Intermediate Compound->Aminyl ROS / Trace Metals (-H, -e-) Nitroso Nitroso Derivative (+14 Da) Aminyl->Nitroso O2 / Peroxides Azo Azo Dimer (Colored Degradant) Aminyl->Azo Radical Dimerization Nitro Nitro Derivative (+30 Da) Nitroso->Nitro Further Oxidation

Oxidative degradation pathways of the 5-amino group.

Part 2: Troubleshooting Guide (Prevention & Formulation)

Issue: Inconsistent IC₅₀ / EC₅₀ results in aqueous in vitro assays.

  • Root Cause: Trace transition metals (e.g., Fe³⁺, Co²⁺) present in standard biological buffers catalyze the one-electron oxidation of aromatic amines[2][5]. Furthermore, dissolved oxygen reacts with the amine to form peroxy intermediates.

  • Solution: Establish a self-validating buffer system. Add 1 mM EDTA to sequester trace metals. Always degas your assay buffers and DMSO stocks with Argon or N₂ prior to use.

Issue: Rapid degradation when formulated with excipients like PEGs or Polysorbates.

  • Root Cause: Many polymeric excipients and surfactants contain trace hydroperoxides formed during their own manufacturing or storage. These peroxides accelerate the hydroxylation and oxidation of the sulfonamide and amine groups via peroxycarboximidic acid intermediates[7].

  • Solution: Exclusively use high-purity, peroxide-free grades of excipients. Consider adding a water-soluble antioxidant (e.g., ascorbic acid) or a radical scavenger (e.g., BHT) to the formulation to intercept peroxyl radicals before they attack the 5-amino group.

Part 3: Quantitative Data Profiling

To ensure accurate monitoring of compound integrity, reference the following tables for expected mass shifts and the kinetic impact of storage conditions.

Table 1: LC-MS/MS Mass Shifts for Common Oxidative Degradants

Degradant TypeChemical TransformationExpected Mass Shift (ΔDa)Visual Indicator
Nitroso –NH₂ → –N=O+14 DaPale Yellow
Nitro –NH₂ → –NO₂+30 DaYellow
Hydroxylamine –NH₂ → –NHOH+16 DaColorless
Azo Dimer 2 × (–NH₂) → –N=N–(2 × MW) - 4 DaDeep Red / Brown

Table 2: Comparative Stability Under Various Handling Conditions

Storage / Assay ConditionDissolved O₂Trace MetalsEstimated Half-Life (t½)
Ambient Buffer (pH 7.4, 37°C)HighPresent< 4 Hours
Degassed Buffer + 1mM EDTALowChelated> 48 Hours
DMSO Stock (Ambient Air, 25°C)HighAbsent~ 7 Days
Degassed DMSO (Argon, -20°C)NoneAbsent> 12 Months

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, every experiment utilizing 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide must incorporate a self-validating workflow. Do not assume your compound is intact at the end of an assay.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous, Argon-degassed DMSO to a concentration of 10 mM. Causality: Removing dissolved oxygen prevents the initiation of autooxidation.

  • Storage: Aliquot the stock into amber glass vials (to prevent photochemical oxidation) and store under an Argon blanket at -20°C.

  • Assay Dilution: Dilute the stock into your working buffer immediately before the assay. Ensure the buffer contains 1 mM EDTA and, if compatible with your biological target, 1 mM DTT or ascorbic acid.

  • Time-0 Control: Immediately extract a 50 µL aliquot of the diluted assay mixture.

  • Quenching: Quench the Time-0 aliquot (and all subsequent time-point samples) by adding 150 µL of ice-cold methanol . Causality: Cold methanol instantly precipitates biological proteins and drastically lowers kinetic energy, halting radical propagation and preserving the exact degradation profile of that moment[1].

  • LC-MS/MS Validation: Run the quenched samples through LC-MS/MS. Validate that the parent mass is >95% intact in the Time-0 control before trusting the biological readout of the assay.

Workflow Step1 1. Prepare Stock in Degassed DMSO Step2 2. Aliquot & Store under Argon at -20°C Step1->Step2 Step3 3. Dilute in Assay Buffer (+ 1mM EDTA / Antioxidant) Step2->Step3 Step4 4. Run Experiment (Include Time-0 Control) Step3->Step4 Step5 5. Quench Reaction (e.g., Cold Methanol) Step4->Step5 Step6 6. LC-MS/MS Analysis Validate Parent Mass Step5->Step6

Self-validating experimental workflow to prevent and monitor oxidation.

Part 5: References

  • Comparative study of oxidative degradation of different aminobenzene sulfonamides - Benchchem. Benchchem. 1

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) - MDPI. MDPI. 2

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed. NIH. 7

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. OUP. 5

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC. NIH. 3

  • Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide. Chem-soc.si. 4

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. MDPI. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioavailability of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low oral bioavailability with the compound 5-amino-N-(4-bromophenyl)-2-methylbenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low oral bioavailability with the compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Low bioavailability is a frequent and significant hurdle in drug development, often stemming from a compound's inherent physicochemical properties.[1][2][3] This document provides a structured, question-and-answer-based approach to diagnose the root cause of poor absorption and offers scientifically-grounded strategies for improvement.

The guidance herein is built upon the foundational principles of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability—the two most critical factors governing oral drug absorption.[4][5][6][7]

Part 1: Understanding and Diagnosing the Problem

This section focuses on the initial steps of characterizing the bioavailability issue. A systematic diagnosis is crucial before selecting a formulation strategy.

Q1: What are the most likely reasons for the low bioavailability of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide?

A1: The low bioavailability of this compound likely originates from one or a combination of three primary factors:

  • Poor Aqueous Solubility: The molecule possesses a bromophenyl group and a methylbenzene scaffold, both of which are hydrophobic and contribute to low water solubility. For many orally administered drugs, dissolution in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[2][8] If the compound does not dissolve, it cannot be absorbed.

  • Low Intestinal Permeability: While the lipophilic nature might suggest good membrane permeability, other factors can limit absorption across the intestinal wall. The sulfonamide group can be ionized depending on the pH of the GI tract, which can affect its ability to cross cell membranes.

  • Extensive First-Pass Metabolism: Sulfonamides and aromatic amines are known to be metabolized by the liver.[9][10][11][12] After absorption from the gut, the compound travels via the portal vein directly to the liver, where it may be extensively metabolized before it can reach systemic circulation. This "first-pass effect" can significantly reduce bioavailability.

Q2: How can I determine the specific cause of low bioavailability for my compound?

A2: A systematic diagnostic workflow is essential. The goal is to classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs into four classes based on their solubility and permeability.[4][5][7][13]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

The following workflow, illustrated in the diagram below, outlines the key experiments to determine your compound's BCS class and pinpoint the primary absorption barrier.

G cluster_0 Diagnostic Workflow for Low Bioavailability start Start: Low Bioavailability Observed solubility Step 1: Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility decision_sol Is Solubility < Highest Dose / 250 mL? solubility->decision_sol permeability Step 2: Determine Intestinal Permeability (e.g., Caco-2 Assay) decision_perm Is Permeability High? permeability->decision_perm metabolism Step 3: Assess Metabolic Stability (e.g., Liver Microsome Assay) class1_metabolism Conclusion: Likely BCS Class I with High First-Pass Metabolism metabolism->class1_metabolism decision_sol->permeability Yes (Low Solubility) decision_sol->permeability No (High Solubility) decision_sol->path_high_sol No (High Solubility) permeability_high_sol_path Is Permeability High? decision_sol->permeability_high_sol_path class2 Conclusion: BCS Class II (Solubility-Limited) decision_perm->class2 Yes class4 Conclusion: BCS Class IV (Solubility & Permeability Limited) decision_perm->class4 No class3 Conclusion: BCS Class III (Permeability-Limited) path_high_sol->permeability permeability_high_sol_path->metabolism Yes permeability_high_sol_path->class3 No

Caption: Diagnostic workflow to identify the root cause of low bioavailability.

Part 2: Troubleshooting Guides Based on Diagnosis

This section provides specific Q&A guides for addressing issues identified in the diagnostic workflow.

Guide 1: Issue Detected - Poor Solubility (BCS Class II or IV)

If your experiments reveal that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide has low aqueous solubility, the primary goal is to enhance its dissolution rate and/or solubility in the GI tract.

A3: The dissolution rate is described by the Noyes-Whitney equation.[14][15][16][17][18]

dC/dt = (D * A * (Cs - C)) / h

Where:

  • dC/dt is the dissolution rate

  • D is the diffusion coefficient

  • A is the surface area of the solid

  • Cs is the saturation solubility of the drug

  • C is the concentration of the drug in the bulk fluid

  • h is the thickness of the diffusion layer

Strategies to improve dissolution focus on increasing the surface area (A) or the apparent solubility (Cs).[14]

A4: Several well-established techniques can be employed. The choice depends on the compound's properties, such as its melting point and stability.

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area (A) for dissolution.[8]Simple, widely applicable.Can lead to particle aggregation; may not be sufficient for very insoluble compounds.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility (Cs) than the crystalline form.[19][20][21][22][23]Can lead to significant increases in solubility and bioavailability.The amorphous form is thermodynamically unstable and can recrystallize over time.[19] Polymer selection is critical.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in the GI tract, bypassing the need for dissolution.[24][25][26][27][28]Highly effective for lipophilic drugs; can enhance lymphatic uptake.Potential for drug precipitation upon dilution in the GI tract. Excipient compatibility must be assessed.
Salt Formation If the compound has ionizable groups, forming a salt can dramatically increase its solubility (Cs) and dissolution rate.[29]Can be a straightforward and effective method.Only applicable to compounds with suitable pKa; the salt may convert back to the free form in the GI tract.

A5: Certainly. The solvent evaporation method using a spray dryer is a common technique for preparing ASDs.[1]

Protocol: Preparation of an ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Select a suitable polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[19]

    • Choose a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the compound and the polymer.

  • Solution Preparation:

    • Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 drug-to-polymer weight ratio). A typical concentration would be 5-10% total solids.

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, gas flow rate, pump speed) based on the solvent's boiling point and the equipment's manual.

    • Pump the solution through the atomizer into the drying chamber. The solvent will rapidly evaporate, forming fine particles of the ASD.[1]

  • Collection and Characterization:

    • Collect the dried powder from the cyclone.

    • Characterize the ASD using techniques like X-ray diffraction (XRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Guide 2: Issue Detected - Poor Permeability (BCS Class III or IV)

If solubility is adequate but permeability is low, the focus shifts to strategies that enhance the compound's ability to cross the intestinal epithelium.

A6: The most widely used in vitro model is the Caco-2 cell permeability assay.[30][31][32][33][34] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semipermeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[32][33] The rate at which the compound travels from the apical (gut) side to the basolateral (blood) side is measured to determine an apparent permeability coefficient (Papp).[5][34]

A7: The Caco-2 assay can also identify if a compound is actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp). This is done by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux.[33] If this is the case, co-administration with a known P-gp inhibitor (in a research setting) can confirm this mechanism. For drug development, molecular modifications to reduce recognition by the transporter may be necessary.[29][35]

Guide 3: Issue Detected - High First-Pass Metabolism

If both solubility and permeability are high (BCS Class I), but bioavailability remains low, the primary suspect is extensive first-pass metabolism in the liver.

A8: The in vitro liver microsomal stability assay is a standard method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver.[36][37][38][39][40]

Protocol: Liver Microsomal Stability Assay

  • Incubation: The compound is incubated with liver microsomes (human or from an animal species) and a cofactor, NADPH, which is required for CYP enzyme activity.[40]

  • Time Points: Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is measured using LC-MS/MS.[40]

  • Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.[38][40]

A9: Based on its structure, several metabolic pathways are likely. The diagram below illustrates potential sites of metabolism.

G cluster_1 Potential Metabolic Pathways compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide SO2NH NH2 CH3 Br metabolism_n_acetylation N-Acetylation (Phase II) compound:f1->metabolism_n_acetylation Amino Group metabolism_oxidation Aromatic Hydroxylation (Phase I - CYP450) compound:f3->metabolism_oxidation Aromatic Rings metabolism_methyl_ox Methyl Oxidation (Phase I - CYP450) compound:f2->metabolism_methyl_ox Methyl Group metabolism_glucuronidation Glucuronidation (Phase II) compound:f0->metabolism_glucuronidation Sulfonamide NH or Amino Group

Caption: Potential metabolic sites on the compound structure.

A10:

  • Prodrug Approach: A chemical modification can be made to mask the metabolic site. This "prodrug" is inactive but is converted to the active parent drug in the body.[41][42][43]

  • Medicinal Chemistry Redesign: The chemical structure can be altered to block the metabolic site. For example, replacing a hydrogen atom at a site of hydroxylation with a fluorine atom.[42]

  • Formulation Strategies: For some drugs, sustained-release formulations can improve bioavailability by slowing the rate of drug absorption, which can prevent saturation of metabolic enzymes.[41]

References

  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available from: [Link]

  • Panchal, S., & Suthar, P. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Noyes-Whitney Equation | The Science Behind Drug Dissolution. Hello Pharma. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • Li, W., et al. (2023). Prioritizing oral bioavailability in drug development strategies. Pharmaceutical Development and Technology. Available from: [Link]

  • Singh, I., et al. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. Available from: [Link]

  • Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Li, W., et al. (2023). Prioritizing oral bioavailability in drug development strategies. Pharmaceutical Development and Technology. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Singh, B., & Singh, R. (2014). Optimizing oral drug delivery using lipid based formulations. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • de Araujo, G. L., et al. (2024). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Heliyon. Available from: [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]

  • Caco2 assay protocol. Unknown Source. Available from: [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Vasconcelos, T., et al. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. Available from: [Link]

  • Zhang, G. G. Z., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available from: [Link]

  • Patel, D., et al. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available from: [Link]

  • Vasconcelos, T., et al. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. Available from: [Link]

  • Strategies to improve oral bioavailability. ResearchGate. Available from: [Link]

  • S, P., et al. (2011). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Current Drug Delivery. Available from: [Link]

  • Gurunath, S., et al. (2018). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Le JDD. (1996). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Le Journal de la Démocratie. Available from: [Link]

  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. Available from: [Link]

  • Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Expert Opinion on Drug Delivery. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Vree, T. B. (2005). Clinical Pharmacokinetics of Sulfonamides. Karger Publishers. Available from: [Link]

  • Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]

  • Lombardo, F., & Obach, R. S. (2016). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. In The Practice of Medicinal Chemistry (pp. 59-76). Academic Press. Available from: [Link]

  • Noyes-Whitney Dissolution. Practical Solubility Science. Available from: [Link]

  • Watanabe, H., et al. (2013). Dissolution process analysis using model-free Noyes-Whitney integral equation. International Journal of Pharmaceutics. Available from: [Link]

  • Sulfonamides. Merck Manual Professional Edition. Available from: [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Journal of Visualized Experiments. Available from: [Link]

  • Noyes-Whitney Equation in Drug Dissolution. Scribd. Available from: [Link]

  • Bevill, R. F., et al. (1988). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research. Available from: [Link]

  • Kang, Y., et al. (2023). Predicting Dissolution of Entecavir Using the Noyes Whitney Equation. Dissolution Technologies. Available from: [Link]

  • Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available from: [Link]

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available from: [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities I should expect in my crude 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide?

Answer: The impurity profile of your crude product is highly dependent on the synthetic route. However, for typical syntheses involving the reaction of an amine with a sulfonyl chloride, you can anticipate the following impurities:

  • Unreacted Starting Materials: This includes residual 4-bromoaniline or 5-amino-2-methylbenzene-1-sulfonyl chloride. Unreacted amines can often be removed with an acidic wash during the workup.[1][2]

  • Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will be unreactive in the coupling reaction.[3] Ensuring anhydrous reaction conditions is critical to minimize this.[1][3]

  • Di-sulfonated Byproducts: It is possible for the primary amino group of the desired product to react with another molecule of sulfonyl chloride, leading to a di-sulfonated impurity, especially if reaction conditions are not carefully controlled.

  • Colored Impurities: Many organic reactions produce high molecular weight, colored byproducts. These are often baseline impurities on a TLC plate and can sometimes be removed with activated charcoal during recrystallization.[1][4]

Q2: Which purification method, recrystallization or column chromatography, is better for this compound?

Answer: Both methods are viable, and the best choice depends on the impurity profile and the desired scale of purification.

  • Recrystallization is often the most efficient method for purifying solid compounds on a larger scale, provided a suitable solvent can be found.[1] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. For many sulfonamides, this is the preferred initial approach.[4][5]

  • Column Chromatography is a more powerful technique for separating compounds with similar polarities.[6] If your crude product contains multiple byproducts with polarities close to your desired compound, or if recrystallization fails to achieve the desired purity, column chromatography is the necessary next step.[1]

Below is a decision workflow to help guide your choice:

G start Crude Product Analysis (TLC) decision1 Are impurities well-separated from product spot? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes chromatography Perform Column Chromatography decision1->chromatography No / Streaking decision2 Is the scale > 5g? decision2->chromatography No (or if further purity needed) end_pure Pure Product decision2->end_pure Yes (if purity is sufficient) recrystallization->decision2 chromatography->end_pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is common when the melting point of the solid is lower than the boiling point of the solvent or when high concentrations of impurities are present.[4]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow this slightly more dilute solution to cool much more slowly.[4]

  • Change Solvent System: The solvent may be too nonpolar for your compound. Sulfonamides often have both polar and nonpolar groups, requiring a solvent of intermediate polarity.[7] Try a more polar solvent or a mixed solvent system. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[4][8]

  • Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool fully. Once at room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or placing it in an ice bath to force crystallization.[4]

Q4: My solution has cooled, but no crystals have formed. What should I do?

Answer: The absence of crystal formation typically points to one of two issues: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event.

Solutions:

  • For Under-saturation: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

  • For Supersaturation: The solution needs a trigger to begin crystallization.

    • Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a surface for crystal nucleation.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.[4]

    • Cooling: Place the flask in an ice bath to significantly lower the solubility of the compound and promote precipitation.[4]

Q5: How can I remove a persistent color from my product during recrystallization?

Answer: If your product remains colored after initial crystallization, this is likely due to highly conjugated impurities.

Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal.[1][4] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot gravity filtration using fluted filter paper to remove the charcoal, then allow the hot, colorless filtrate to cool and crystallize as usual.[1][4] Caution: Use pre-heated glassware for the hot filtration to prevent the product from crystallizing prematurely in the funnel.[4]

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Isopropanol/Water ~83-100Excellent choice. Isopropanol solvates the nonpolar aromatic rings while water solvates the polar amino and sulfonamide groups.[7][8] A 70% isopropanol solution is a good starting point.[8]
Ethanol/Water ~78-100Similar to isopropanol/water, 95% ethanol is a common choice for sulfonamides.[7] The water provides a polar environment for the functional groups.[7]
Methanol ~65A polar protic solvent that can be effective on its own for some sulfonamides.[2]
Ethyl Acetate/Hexane VariesA non-polar/polar aprotic mixture. Dissolve in hot ethyl acetate and add hot hexane dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to clarify and allow to cool.

Table 1: Potential Solvent Systems for Recrystallization.

Troubleshooting Guide: Column Chromatography

Q6: My compound has a primary amine. I'm worried it will stick to the silica gel column. How can I prevent this?

Answer: This is a valid and common concern. The free amine group (-NH2) on your molecule is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, or even irreversible adsorption (streaking) where the compound does not elute at all.[2][6]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).

  • Triethylamine (TEA): Add 1-2% triethylamine to your entire solvent system (e.g., for a 70:30 Hexane:Ethyl Acetate system, use 70:30:1 Hexane:Ethyl Acetate:TEA).[2] The TEA will protonate preferentially, effectively "capping" the acidic sites on the silica and allowing your basic compound to elute symmetrically.

  • Ammonia: A solution of methanol containing 1-2% ammonia can also be used as the polar component of the mobile phase.

Q7: What is a good starting mobile phase for purifying this compound on a silica gel column?

Answer: The key is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for your desired compound on a TLC plate.[6] This Rf range typically translates to the best separation on a column. Given the mixed polarity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a mixture of a non-polar and a moderately polar solvent is appropriate.

Recommended Starting Systems (for TLC analysis):

  • Hexane / Ethyl Acetate (e.g., start with 70:30 and adjust)

  • Dichloromethane / Methanol (e.g., start with 98:2 and increase methanol if Rf is too low)

  • Chloroform / n-Butanol (has been used for TLC of sulfonamides)[9]

Workflow for Optimization:

  • Dissolve a tiny amount of your crude product in a volatile solvent like dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the plate in your chosen solvent system.

  • Visualize under a UV lamp.

  • Adjust the solvent ratio until the desired product spot has an Rf between 0.2 and 0.4.[6] If the spot is too high (high Rf), decrease the polarity (add more hexane). If the spot is too low (low Rf), increase the polarity (add more ethyl acetate).

Q8: My separation is poor, and the product is co-eluting with an impurity. What can I do?

Answer: Poor separation is a common challenge.[6] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: This is the most critical factor.[6] If your spots are close together, try a less polar mobile phase (e.g., go from 70:30 to 80:20 Hexane:EtOAc). This will increase the interaction with the silica gel and exaggerate the differences in polarity, improving separation.

  • Use a Gradient Elution: Start eluting the column with a less polar solvent system to separate the non-polar impurities. Then, gradually increase the polarity of the mobile phase over time to elute your more polar product.[6] This is highly effective for separating compounds with a wide range of polarities.

  • Change the Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For example, switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system changes the interactions between the compounds, stationary phase, and mobile phase, which may resolve the co-elution.

  • Dry Loading: If the compound is not very soluble in the mobile phase, it can broaden the initial band upon loading. Dry loading the sample onto a small amount of silica gel ensures a very tight, concentrated starting band, which leads to better separation.[6]

G start Crude Product dissolve Dissolve in minimal volatile solvent (e.g., DCM) start->dissolve add_silica Add silica gel (2-3x weight of crude product) dissolve->add_silica evaporate Remove solvent under reduced pressure (rotovap) add_silica->evaporate powder Result: Dry, free-flowing powder evaporate->powder load Carefully add powder to top of prepared column powder->load

Caption: Workflow for dry loading a sample onto a silica gel column.[6]

Detailed Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System
  • Dissolution: Place the crude sulfonamide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add 70% aqueous isopropanol (e.g., start with 50 mL) and heat the mixture to a gentle boil with stirring. Add more 70% isopropanol in small portions until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.[4]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC as described in Q7. Aim for an Rf of 0.2-0.4. Remember to add ~1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the top of the silica bed.[6]

  • Sample Loading: Prepare your crude sample for dry loading as illustrated in the workflow diagram above.[6] Carefully add the resulting powder to the top of the silica bed, creating a thin, even layer. Gently add a small layer of sand on top to protect the sample layer.

  • Elution: Carefully add your mobile phase to the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin elution. Collect fractions in an ordered array of test tubes.[6]

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure (rotary evaporator) to yield the purified sulfonamide.[6]

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Experiment 3 Notes. (2020). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. (2025). Benchchem.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2004). Journal of the American Chemical Society.
  • A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.). Wiley Online Library.
  • Sulfonamide purification process. (n.d.).
  • Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide. (2025). Benchchem.

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in DMSO Stock Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and need to pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and need to prepare and maintain stable stock solutions in Dimethyl Sulfoxide (DMSO). We will address common challenges and provide in-depth, evidence-based solutions to ensure the integrity and reliability of your experiments.

I. Understanding the Molecule and the Solvent: The Root of Stability Challenges

5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative. Molecules in this class, particularly those with aromatic amine groups, can be susceptible to degradation. When dissolved in DMSO, a widely used but reactive solvent, several factors can influence the stability of the stock solution.

Key Chemical Moieties and Their Implications:
  • Aromatic Amine (-NH2): This group is prone to oxidation, which can be accelerated by light, air (oxygen), and trace metal contaminants.

  • Sulfonamide (-SO2NH-): While generally stable, the sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less of a concern in neutral DMSO.

  • Bromophenyl group: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring.

DMSO: More Than Just a Solvent

DMSO is a powerful aprotic solvent, but its hygroscopic nature and potential for degradation are critical considerations for long-term sample storage.[1]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This absorbed water can decrease the solubility of hydrophobic compounds, leading to precipitation, especially during freeze-thaw cycles.[2]

  • Reactivity: While generally stable, DMSO can decompose at high temperatures or in the presence of strong acids or bases.[3][4][5] It can also act as a mild oxidant.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in DMSO.

Q1: My 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide solution in DMSO has turned a yellowish or brownish color. What happened?

A1: The discoloration is a likely indicator of oxidative degradation of the aromatic amine group. This can be caused by:

  • Exposure to Air (Oxygen): The primary amino group can be oxidized.

  • Exposure to Light: UV light can catalyze oxidative reactions.

  • Contaminants in DMSO: Trace metal ions can act as catalysts for oxidation.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous DMSO: Ensure your DMSO is of a high grade and stored in a tightly sealed container to minimize water absorption and contaminants.

  • Minimize Headspace: When preparing aliquots, use vials that are appropriately sized to reduce the amount of air in the container.

  • Inert Gas Overlay: For maximum protection, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • Amber Vials: Store your stock solutions in amber or light-blocking vials to prevent photodegradation.[6]

Q2: I've noticed precipitation in my DMSO stock solution after storing it in the freezer. How can I prevent this?

A2: Precipitation upon cooling or after freeze-thaw cycles is a common issue, often related to the hygroscopic nature of DMSO.[2]

  • Water Absorption: As DMSO absorbs water, the solubility of your compound can decrease, especially at lower temperatures.[2]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation and compound degradation.[2][7]

Troubleshooting Steps:

  • Prepare Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock solution.[8]

  • Proper Sealing: Use vials with high-quality, tight-fitting caps to minimize moisture ingress.

  • Controlled Thawing: When thawing an aliquot, bring it to room temperature and vortex gently to ensure the compound is fully redissolved before use.

  • Consider a Co-solvent: In some cases, adding a small percentage of another solvent may improve solubility, but this should be validated for your specific assay. A study by Novartis found that a DMSO/water (90/10) mixture could be a viable storage solvent for many compounds.[9]

Q3: How should I store my 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide DMSO stock solution for long-term stability?

A3: Proper storage is crucial for maintaining the integrity of your stock solution.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage (months to years).Low temperatures slow down chemical degradation processes.
Light Store in the dark (e.g., in a freezer box or wrapped in foil).Prevents light-induced degradation.
Atmosphere Tightly sealed vials, consider inert gas overlay.Minimizes oxidation and water absorption.
Container Amber glass vials with PTFE-lined caps.Prevents photodegradation and ensures a good seal.

Q4: Can I add an antioxidant to my DMSO stock solution to improve the stability of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide?

A4: Yes, adding an antioxidant can be an effective strategy to prevent oxidative degradation, particularly of the aromatic amine moiety.

  • Common Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are phenolic antioxidants that are soluble in organic solvents and can be effective at low concentrations (e.g., 0.01-0.1%).[10] Vitamin E and ascorbyl palmitate are other options.[10]

  • Considerations: Before adding any antioxidant, you must verify its compatibility with your downstream experimental assays. The antioxidant should not interfere with the biological activity you are measuring.

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in DMSO

This protocol incorporates best practices to maximize the stability of your stock solution.

Materials:

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (solid)

  • High-purity, anhydrous DMSO

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Amber glass vials with PTFE-lined caps

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of solid 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide to ensure all powder is at the bottom.[8]

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Preparation (with optional antioxidant):

    • If using an antioxidant, prepare a fresh solution of 0.1% BHT in anhydrous DMSO. For example, dissolve 1 mg of BHT in 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO (or the BHT/DMSO solution) to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be necessary for compounds with lower solubility.

  • Aliquoting:

    • Immediately dispense the stock solution into single-use aliquots in amber glass vials.

    • Minimize the headspace in each aliquot vial.

  • Inert Gas Purge (Optional but Recommended):

    • Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) for a few seconds before tightly sealing the cap.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, date, and any additives (e.g., "with 0.1% BHT").

    • Store the aliquots at -20°C or -80°C.

Workflow for Preparing a Stabilized DMSO Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Solid Compound weigh Weigh Compound start->weigh dissolve Add DMSO and Vortex to Dissolve weigh->dissolve prep_dmso Prepare Anhydrous DMSO (Optional: with 0.1% BHT) prep_dmso->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No, continue vortexing/gentle warming aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes purge Purge with Inert Gas (Ar/N2) aliquot->purge seal Seal Vials Tightly purge->seal store Store at -20°C or -80°C seal->store end_process End: Stable Stock Solution store->end_process

Caption: Workflow for preparing a stable stock solution.

IV. Summary of Stability Recommendations

ParameterRecommendationRationale and Key Considerations
Solvent High-purity, anhydrous DMSOMinimizes water absorption which can lead to precipitation.
Antioxidant Optional: 0.01-0.1% BHT or BHAProtects the aromatic amine from oxidation.[10] Must be validated for assay compatibility.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Light Exposure Store in amber vials or in the darkPrevents photodegradation.[6]
Atmosphere Tightly sealed vials, inert gas overlayMinimizes oxidation and hygroscopic effects.
Freeze-Thaw Cycles Avoid by using single-use aliquotsRepeated cycling promotes precipitation and degradation.[7]

V. Concluding Remarks

The stability of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in DMSO stock solutions is paramount for reproducible and reliable experimental results. By understanding the inherent chemical properties of both the solute and the solvent, and by implementing the rigorous preparation and storage protocols outlined in this guide, researchers can significantly mitigate the risks of degradation and precipitation. Proactive measures, such as the use of high-purity anhydrous DMSO, the addition of a suitable antioxidant, and the adoption of proper aliquoting and storage techniques, form the foundation of robust and trustworthy scientific inquiry.

VI. References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 968-975. Available from: [Link]

  • dmsostore. Product Care and Storage. Available from: [Link]

  • Opiyo, M. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. Available from: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available from: [Link]

  • Bols, M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Jena, S., & Aksan, A. (2017). Effect of high DMSO concentration on albumin during freezing and vitrification. RSC Advances, 7(74), 46977-46987. Available from: [Link]

  • DMSO Store. (2025). How to store 99.9% DMSO properly?. Available from: [Link]

  • Park, J. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2280-2288. Available from: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Available from: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Available from: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Available from: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. r/labrats. Available from: [Link]

  • Wu, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2736-2743. Available from: [Link]

  • Gremmels, H., et al. (2015). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research, 166(2), 239-244. Available from: [Link]

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1195619. Available from: [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 23-24. Available from: [Link]

  • Chan, A. M., et al. (2019). Rate of water uptake of DMSO stored in uncapped tubes for more than 72... SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(1), 108-115. Available from: [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Welcome to the technical support guide for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges posed by this sterically demanding molecule. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it particularly challenging with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the physical bulk of atoms or molecular groups near the reactive site obstructs the approach of incoming reagents.[1][2] In the case of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, several structural features contribute to a highly congested environment:

  • The ortho-Methyl Group: The methyl group at the C2 position is directly adjacent to the sulfonamide anchor point, restricting access to the sulfonamide nitrogen.

  • The Bulky Sulfonamide Group: The entire -SO2-NH-(4-bromophenyl) moiety is large and creates a significant steric shield around the C5-amino group.

  • The N-Aryl Substituent: The 4-bromophenyl group on the sulfonamide nitrogen further adds to the bulk, making the sulfonamide proton less accessible and reactions at this site difficult.

This molecular architecture means that both primary reactive centers—the C5-amino group and the sulfonamide N-H group—are sterically encumbered, complicating reactions like N-alkylation, N-arylation, and acylation.

Caption: Key structural features causing steric hindrance.

Q2: Which reactions are most commonly affected?

A2: The most affected reactions are cross-coupling transformations that form new bonds at the nitrogen atoms. These include:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the C5-amino group or the sulfonamide nitrogen with aryl or heteroaryl halides.[3][4] This is a cornerstone reaction in modern drug discovery but is highly sensitive to steric factors.[5]

  • Ullmann Condensation: Copper-catalyzed coupling, often requiring higher temperatures, which can be challenging for substrates that are not thermally stable.[6][7] Modern Ullmann-type reactions with specialized ligands can, however, be effective for hindered substrates.[8][9]

  • N-Alkylation and N-Acylation: Standard nucleophilic substitution reactions at the C5-amino group can be sluggish due to the congested environment.

Q3: What are the initial signs that steric hindrance is impeding my reaction?

A3: Common indicators include:

  • Low or No Conversion: The most obvious sign is the recovery of a significant amount of unreacted starting material, even after extended reaction times or at elevated temperatures.

  • Formation of Side Products: At higher temperatures, attempts to force the reaction can lead to decomposition or side reactions, such as debromination or protodesulfonation, instead of the desired product.

  • Inconsistent Results: Reactions may work on simpler, less-substituted analogs but fail completely with the target molecule.

Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low yield or failure in the N-Arylation of the 5-amino group.

Probable Cause: The steric bulk of the ortho-methyl and N-aryl sulfonamide groups is preventing the efficient formation of the key C-N bond. The chosen catalyst/ligand system may be ill-suited for such a congested substrate.

Solution Pathway 1: Catalyst and Ligand Optimization

The success of modern cross-coupling reactions on sterically demanding substrates hinges on the choice of the metal catalyst and, more importantly, the supporting ligand.[5][10]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the first choice for C-N bond formation. For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[3] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[4]

    • Recommended Ligands: Dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are excellent starting points.[11] For particularly challenging couplings, ligands with remote steric hindrance, which have bulky groups positioned away from the metal center, can be highly effective.[12][13]

  • Copper-Catalyzed Ullmann-Type Reactions: While traditional Ullmann conditions are harsh, modern protocols using ligands like amino acids or diamines can facilitate the coupling at lower temperatures.[7] Recently, bimetallic systems, such as Copper-Iron catalysts, have shown exceptional efficacy in coupling ortho-substituted sulfonamides with hindered aryl halides, often without the need for expensive ligands.[14][15][16]

Solution Pathway 2: Reaction Condition Optimization
  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, often in combination with a more active catalyst system.

  • Solvent Choice: Polar aprotic solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can significantly impact reaction rates.[17] Protic solvents should be avoided as they can "cage" the nucleophile through hydrogen bonding, reducing its reactivity.[1][18][19]

  • Temperature and Reaction Time: Sterically hindered reactions are often slow.[20] While increasing the temperature can accelerate the reaction, it may also lead to catalyst decomposition and side product formation.[21] A careful balance is required. Microwave irradiation can be a powerful tool, as it allows for rapid and uniform heating to a target temperature, often reducing reaction times from days to minutes.[2][22]

Table 1: Recommended Starting Conditions for N-Arylation
ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)CuI (5-10 mol%) or Cu₂O
Ligand RuPhos (2-4 mol%) or BrettPhos (2-4 mol%)L-Proline (10-20 mol%) or TMEDA (10-20 mol%)
Base NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous)DMF or DMSO (anhydrous)
Temperature 80-110 °C (Conventional) or 120-150 °C (Microwave)100-140 °C (Conventional)
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling the 5-amino group with a generic aryl bromide.

  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (1.0 mmol), the desired aryl bromide (1.2 mmol), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Degassing: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) to the vial under an inert atmosphere.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 130°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: My reaction is failing, and I'm unsure of the cause.

Probable Cause: The issue could be steric hindrance, poor reagent quality, catalyst deactivation, or suboptimal reaction conditions. A logical troubleshooting workflow is necessary to diagnose the problem.

Solution: Systematic Troubleshooting Workflow

The following workflow helps to systematically identify and resolve the root cause of reaction failure.

Troubleshooting_Workflow start_node Reaction Failure (Low/No Conversion) check_node Check Reagents & Setup start_node->check_node First Step analysis_node Analyze Crude Reaction Mixture (LC-MS, NMR) check_node->analysis_node If reagents are OK is_sm Starting Material Mostly Unchanged? analysis_node->is_sm decision_node decision_node strategy_node strategy_node is_decomp Decomposition or Side Products? is_sm->is_decomp No strategy_sterics Address Steric Hindrance: - Change Ligand/Catalyst - Use Microwave Heating - Increase Reactant Concentration is_sm->strategy_sterics Yes (Likely Steric Issue) strategy_conditions Optimize Conditions: - Lower Temperature - Change Solvent/Base - Re-evaluate Catalyst Choice is_decomp->strategy_conditions Yes (Harsh Conditions) strategy_reagents Address Reagent/Setup Issue: - Use Fresh Reagents/Solvents - Ensure Inert Atmosphere - Check Catalyst Activity is_decomp->strategy_reagents No (Potential Catalyst/Reagent Issue)

Sources

Troubleshooting

Technical Support Center: Photostability of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Its purpose is to offer a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Its purpose is to offer a foundational understanding of the compound's UV degradation mechanisms and to provide actionable troubleshooting strategies and validated protocols to ensure its stability during experimental and storage phases.

Section 1: Understanding the Mechanism of UV Degradation

The molecular structure of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide contains several chromophores susceptible to UV radiation, primarily the aromatic rings, the amino group, and the carbon-bromine bond. Exposure to UV light, particularly in the 290-400 nm range, can initiate a cascade of photochemical reactions, leading to the formation of degradants and a loss of compound integrity.

The primary degradation pathways are believed to involve:

  • Photo-oxidation of the Aromatic Amine: The amino group is a strong electron-donating group, making the aromatic ring susceptible to oxidation, especially in the presence of oxygen. UV excitation can lead to the formation of radical cations and subsequently colored nitro or nitroso-derivatives, often observed as a yellowing or browning of the material.[1][2][3]

  • Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is known to be photolabile.[4] Upon absorption of UV energy, this bond can break, generating an aryl radical and a bromine radical.[4] These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction from solvents or other molecules, or polymerization.

  • Sulfonamide Bond Cleavage: A common degradation pathway for sulfonamides involves the cleavage of the S-N bond or the extrusion of sulfur dioxide (SO2) upon irradiation.[5][6][7] This leads to the formation of aniline and benzenesulfonic acid derivatives, fundamentally altering the molecule's structure.

These pathways can be exacerbated by photosensitizers, reactive oxygen species (ROS) like singlet oxygen, and the choice of solvent.[8][9][10]

DegradationPathway cluster_0 Initiation cluster_2 Primary Degradants Parent 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide ExcitedState Excited State Molecule* Parent->ExcitedState Absorption UV UV Photon (hν) Pathway1 Photo-oxidation (Amine Group) ExcitedState->Pathway1 Pathway2 C-Br Bond Cleavage (Homolysis) ExcitedState->Pathway2 Pathway3 S-N/C-S Bond Cleavage (SO2 Extrusion) ExcitedState->Pathway3 Deg1 Oxidized Species (e.g., Nitro-derivatives) Pathway1->Deg1 + O2 Deg2 Aryl & Bromine Radicals Pathway2->Deg2 Deg3 Aniline & Sulfonic Acid Derivatives Pathway3->Deg3

Figure 1: Hypothesized UV degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & Mitigation Strategies

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My solution of the compound turns yellow/brown after being left on the benchtop under ambient lab lighting. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of photodegradation, likely due to the photo-oxidation of the aromatic amine moiety.[11] Standard fluorescent lab lighting emits a portion of its spectrum in the near-UV range, which is sufficient to initiate these reactions over time.

Mitigation Strategies:

  • Use Amber Glassware: Immediately switch to amber glass volumetric flasks, vials, and bottles. These are specifically designed to block UV and short-wavelength visible light.

  • Wrap in Aluminum Foil: For clear glass containers that cannot be substituted (e.g., HPLC vials in an autosampler tray), wrap them securely in aluminum foil to create a light-proof barrier.

  • Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to any light source. Store stock solutions and samples in the dark (e.g., in a closed cabinet or refrigerator) immediately after preparation.[12]

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis, and the peak area of my parent compound is decreasing over the course of an automated run. Could this be UV-related?

Answer: Yes, this is a strong possibility. The UV detector lamp within an HPLC system and ambient light exposure in the autosampler can cause on-the-fly degradation. The new peaks are likely photoproducts.

Mitigation Strategies:

  • Use a UV-Protective Autosampler: If available, use autosamplers with cooled, dark, or UV-protected trays.

  • Spike a Control Vial: Place a vial of your sample in the autosampler rack but do not include it in the injection sequence. Analyze this vial at the end of the run and compare its chromatogram to the first injected sample. A significant difference indicates on-instrument degradation.

  • Formulation with a UV Absorber: For analytical standards or formulations where additives are permissible, consider including a co-dissolved UV absorber that does not interfere with your analysis. A compound like Benzophenone-3, which absorbs strongly in the UV range, can act as a competitive absorber, protecting the target molecule.[13][14]

Q3: I need to formulate this compound in a solution for a multi-day experiment. What solvent and excipients should I consider to maximize stability?

Answer: Solvent choice and the addition of stabilizers are critical for long-term stability. The ideal system will minimize light penetration and quench reactive species as they form.

Detailed Recommendations:

StrategyRecommendationRationale & CausalityTypical Conc.
Solvent Selection Aprotic, UV-absorbing solvents (e.g., Acetonitrile, DMSO) are generally preferred over protic solvents like methanol or ethanol.Protic solvents can participate in radical reactions by donating hydrogen atoms. Furthermore, solvent polarity can stabilize the excited state of the drug, potentially increasing the degradation rate.[9] Acetonitrile has a lower UV cutoff and is often less reactive.N/A
UV Absorbers Add a UV-absorbing excipient like Benzophenone-3 or other compounds with overlapping absorption spectra.[13][14]These molecules act as a "sacrificial shield" by absorbing incident photons more efficiently than the target compound, dissipating the energy as heat. This is known as the inner filter effect.[11][13]0.1 - 1.0% (w/v)
Antioxidants / Free Radical Scavengers Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or α-tocopherol (Vitamin E).These compounds readily donate a hydrogen atom to quench free radicals formed during the initial photodegradation steps, terminating the chain reaction and preventing further degradation of the target molecule.[12][15][16]0.01 - 0.1% (w/v)
Singlet Oxygen Quenchers For systems where photosensitization is a concern, add a known singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) or β-carotene.Singlet oxygen is a highly reactive species that can be generated by energy transfer from the excited state of the drug to ground-state oxygen. Quenchers deactivate singlet oxygen, preventing it from attacking the parent compound.[17][18][19][20]Varies widely
Q4: My solid-state (powder) form of the compound seems to be degrading over time in its container. How can I improve its storage?

Answer: Solid-state degradation is often slower but still significant. It is typically a surface-level phenomenon initiated by light and exacerbated by oxygen and humidity.

Mitigation Strategies:

  • Opaque, Airtight Containers: Store the powder in an amber glass vial with a tight-fitting cap. For maximum protection, use packaging that is both light-proof and has a low oxygen permeation rate.[12]

  • Inert Atmosphere: For long-term storage of highly valuable or reference-grade material, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen, a key participant in photo-oxidation.

  • Controlled Environment: Store the container in a cool, dark, and dry place, such as a desiccator placed inside a cabinet. Avoid storing on open shelves or in areas with significant temperature fluctuations.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Does temperature play a role in UV degradation?

    • A: While the primary driver is photon energy, higher temperatures can increase the rate of secondary (thermal) reactions that occur after the initial photochemical event. It is always best to control for both light and temperature.[21]

  • Q: Are there specific wavelengths of light I should be most concerned about?

    • A: Degradation is most likely to be caused by wavelengths the compound absorbs. For this molecule, the highest risk is in the UVA (320-400 nm) and UVB (290-320 nm) ranges. A full UV-Vis spectrum of the compound will reveal its maximum absorbance wavelengths (λmax), which are the most damaging.

  • Q: Will increasing the concentration of my solution make it more stable?

    • A: Yes, to a certain extent. More concentrated solutions can exhibit a self-shielding or "inner filter" effect, where molecules at the surface absorb the light, protecting the molecules deeper in the solution.[11] However, this does not prevent degradation; it only confines it to a smaller fraction of the total material.

  • Q: Do I need to worry about phototoxicity if this compound is used in a biological context?

    • A: Potentially, yes. Many sulfonamide-derived drugs are known to be potential photosensitizers.[22] If the compound or its degradants absorb UV light and generate reactive species in a biological system, it could lead to phototoxic effects. This should be evaluated in relevant safety and toxicology studies.

Section 4: Experimental Protocols

Protocol 1: Standardized Photostability Testing

This protocol is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[23][24][25][26]

Objective: To quantify the degradation of the compound under controlled UV and visible light exposure.

Materials:

  • Photostability chamber with calibrated light sources (Option 1: Xenon lamp or Option 2: Cool white fluorescent and near-UV lamps).[21]

  • Calibrated radiometer/lux meter.

  • Quartz or borosilicate glass dishes (for solid testing).

  • Amber and clear glass vials.

  • HPLC or UPLC system with a UV or MS detector.

  • The compound, solvent(s), and any stabilizing agents to be tested.

Workflow Diagram:

Workflow cluster_prep 1. Sample Preparation cluster_controls 2. Control Setup cluster_exposure 3. Controlled Exposure cluster_analysis 4. Analysis Prep_Solid Prepare Solid Sample (Thin layer, <3mm) Exposed Exposed Samples (Clear Vials) Prep_Solid->Exposed Dark Dark Controls (Wrapped in Foil) Prep_Solid->Dark Prep_Sol Prepare Solution Sample (in chosen solvent) Prep_Sol->Exposed Prep_Sol->Dark Chamber Place samples in Photostability Chamber Exposed->Chamber Dark->Chamber Condition Expose to ≥ 1.2M lux-hours (Vis) & ≥ 200 W-hr/m² (UV) Chamber->Condition Sampling Sample at defined time intervals (T=0, T=x, T=final) Condition->Sampling HPLC Quantify Parent & Degradants via Validated HPLC Method Sampling->HPLC Compare Compare Exposed vs. Dark Controls HPLC->Compare

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in the Context of Standard Sulfonamide Antibiotics

This guide offers a detailed comparison of the novel compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide against the well-established class of standard sulfonamide antibiotics. As empirical data for this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparison of the novel compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide against the well-established class of standard sulfonamide antibiotics. As empirical data for this specific compound is not yet available in peer-reviewed literature, this document provides a comprehensive overview of existing sulfonamide knowledge and leverages structure-activity relationships to project the potential characteristics of this new chemical entity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both a thorough review of the field and a framework for the empirical evaluation of this and other novel sulfonamide derivatives.

Introduction to Sulfonamide Antibiotics: A Legacy of Antimicrobial Chemotherapy

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of medicine.[1][2] These compounds are synthetic analogues of p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria.[3][4] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[5][6] This mechanism of action is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria.[2][4]

Standard sulfonamides, such as sulfamethoxazole and sulfadiazine, have a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella species, and Salmonella species.[3][7][8] However, their extensive use has led to widespread bacterial resistance, limiting their clinical efficacy.[7][9]

The Rise of Sulfonamide Resistance

Bacterial resistance to sulfonamides primarily develops through two main mechanisms:

  • Alterations in the Target Enzyme: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an enzyme with a reduced affinity for sulfonamides while still being able to bind to PABA.[9][10]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, and sul3).[9] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides.[9][10]

The increasing prevalence of sulfonamide-resistant pathogens necessitates the development of novel sulfonamide derivatives that can overcome these resistance mechanisms.

A Comparative Analysis: Standard Sulfonamides vs. 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

While direct experimental data for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is not currently available, a comparative analysis can be initiated based on its chemical structure and the established structure-activity relationships (SAR) of sulfonamide derivatives.

Chemical Structure

The chemical structures of a standard sulfonamide (sulfamethoxazole) and the novel compound are presented below for comparison.

cluster_0 Sulfamethoxazole cluster_1 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide sulfamethoxazole sulfamethoxazole novel_sulfonamide novel_sulfonamide

Figure 1. Chemical Structures.

Key structural features of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide include:

  • A core benzenesulfonamide scaffold: This is the foundational structure for this class of antibiotics.

  • A 5-amino group and a 2-methyl group on the benzene ring: These substitutions may influence the compound's electronic properties and its interaction with the DHPS enzyme.

  • An N-(4-bromophenyl) substituent on the sulfonamide nitrogen: This large, hydrophobic group is a significant modification compared to the heterocyclic rings found in many standard sulfonamides and will likely impact the compound's solubility, protein binding, and target affinity.

Projected Mechanism of Action

It is highly probable that 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide will exhibit the classic sulfonamide mechanism of action: competitive inhibition of dihydropteroate synthase. The core 4-aminobenzenesulfonamide structure is the key pharmacophore responsible for this activity. However, the unique substitution pattern may lead to a different binding affinity for both wild-type and resistant forms of the DHPS enzyme.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS Competitive Inhibition Novel_Sulfonamide 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide Novel_Sulfonamide->DHPS Projected Competitive Inhibition

Figure 2. Projected Mechanism of Action.

Anticipated Antimicrobial Spectrum and Potency

The antimicrobial spectrum and potency of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide will need to be determined empirically. However, based on SAR studies of other N-aryl substituted sulfonamides, the following can be hypothesized:

  • The presence of the bulky and hydrophobic 4-bromophenyl group might enhance binding to the DHPS active site through additional hydrophobic interactions, potentially leading to increased potency against susceptible strains.

  • The substitution pattern on the aniline ring (5-amino and 2-methyl) could also modulate activity.

  • It is crucial to investigate whether these structural modifications allow the compound to effectively inhibit the sul-encoded resistant DHPS variants, which would represent a significant advantage over older sulfonamides.

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how the novel compound could be compared against standard sulfonamides. Note: These values are for illustrative purposes only and do not represent actual experimental data.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)S. aureus (MRSA, Clinical Isolate) MIC (µg/mL)E. coli (Sulfonamide-Resistant) MIC (µg/mL)
Sulfamethoxazole816>256>256
Sulfadiazine1632>256>256
5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] [Hypothetical Value]

Experimental Protocols for Evaluation

To empirically assess the potential of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum serial_dilution Perform Serial Dilution of Compound in 96-well Plate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells incubate Incubate at 37°C for 16-20 hours inoculate_wells->incubate determine_mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->determine_mic end End determine_mic->end

Figure 3. Broth Microdilution MIC Assay Workflow.

Protocol:

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Prepare a stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. For sulfonamides, the endpoint is often read as the concentration that causes approximately 80% inhibition of growth compared to the growth control well.[11]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[1][12]

start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum lawn_culture Create a Bacterial Lawn on Mueller-Hinton Agar Plate prepare_inoculum->lawn_culture place_disks Place Compound-impregnated Disks on the Agar Surface lawn_culture->place_disks incubate Incubate at 37°C for 16-18 hours place_disks->incubate measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Figure 4. Kirby-Bauer Disk Diffusion Test Workflow.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Using a sterile cotton swab, create a uniform lawn of bacteria on a Mueller-Hinton agar plate.[2]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and standard sulfonamides onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the compound.[1]

Cytotoxicity Assessment by MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound to mammalian cells.[13][14]

start Start seed_cells Seed Mammalian Cells in a 96-well Plate start->seed_cells add_compound Add Serial Dilutions of the Test Compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent and Incubate incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 5. MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[14]

Summary and Future Directions

While 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide belongs to the well-established sulfonamide class of antibiotics, its unique structural modifications warrant a thorough investigation of its antimicrobial potential. Based on established structure-activity relationships, it is plausible that this compound could exhibit potent activity, potentially against sulfonamide-resistant strains.

The lack of empirical data underscores the critical need for the experimental evaluation of this compound. The protocols outlined in this guide provide a clear and robust pathway for determining its antimicrobial spectrum, potency, and cytotoxicity. The results of these studies will be instrumental in ascertaining whether 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide represents a promising new lead in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Basicmedical Key. (2017, January 1). Sulfonamides.
  • LNH - Journals. (2025, July 12). A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes.
  • Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • ResearchGate. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • PubMed. (2022, December 15). Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.
  • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 154.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • PMC. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • JOCPR. (n.d.). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5][10]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from JOCPR website.

  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • ASM.org. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from American Society for Microbiology website.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS Method for the Quantification of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. As a representative sulfonamide, this analyte serves as a model for developing and validating robust analytical methods for novel chemical entities, impurities, or metabolites in the pharmaceutical industry.

The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the resulting method is fit for its intended purpose and meets stringent regulatory expectations.[1][2][3][4]

The Analytical Imperative: Why LC-MS?

The quantification of small organic molecules like 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in complex matrices demands an analytical technique with high sensitivity and selectivity. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are robust, they can be limited by spectral overlap from matrix components or impurities.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these challenges by coupling the powerful separation capabilities of LC with the definitive identification and quantification power of MS/MS.[7][8] This technique offers unparalleled selectivity by monitoring a specific precursor ion and its unique fragment ions, a process known as Multiple Reaction Monitoring (MRM).[9] This "mass filtering" effectively eliminates background noise, enabling highly sensitive and accurate quantification even at trace levels.[8]

Section 1: Foundational Principles of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] This is achieved by systematically evaluating a set of performance characteristics as defined by the ICH Q2(R1) guideline.[3][4]

The core validation parameters are interconnected, forming a self-validating system where the successful evaluation of one parameter often supports another. For instance, linearity data forms the basis for determining the method's range and is used in the calculation of detection and quantitation limits.

Validation_Parameters Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy ensures true measurement Precision Precision Specificity->Precision ensures true measurement Linearity Linearity Range Range Linearity->Range defines & calculates LOD Detection Limit (LOD) Linearity->LOD defines & calculates LOQ Quantitation Limit (LOQ) Linearity->LOQ defines & calculates Range->Accuracy Range->Precision Result Validated Method Accuracy->Result Precision->Result LOD->Result LOQ->Result Robustness Robustness Robustness->Result ensures reliability

Figure 1: Interrelationship of core analytical method validation parameters.

Section 2: The Validation Workflow: Experimental Protocols & Data

This section details the step-by-step experimental protocols for validating the LC-MS method. For this guide, we will assume a hypothetical method for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide using a C18 reversed-phase column with a mobile phase of 0.1% formic acid in water and acetonitrile.[9][10] Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

Validation_Workflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Spec Specificity & Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc_Prec Accuracy & Precision (Intra- & Inter-day) Lin->Acc_Prec LOD_LOQ LOD & LOQ Determination Acc_Prec->LOD_LOQ Stab Stability (Stock, Bench-top, Freeze-Thaw) LOD_LOQ->Stab Rob Robustness Stab->Rob End Final Validation Report & Method SOP Rob->End

Figure 2: A typical sequential workflow for LC-MS method validation.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][11]

  • Experimental Protocol:

    • Analyze a blank matrix sample (e.g., placebo formulation, biological fluid) to assess for interferences at the retention time of the analyte.

    • Analyze a sample of the analyte spiked at the lower limit of quantitation (LOQ).

    • If available, analyze samples containing known related substances or potential impurities.

    • Compare the chromatograms to ensure no significant interfering peaks are observed at the analyte's retention time and MRM transition.

  • Acceptance Criteria: No significant interference (e.g., response <20% of the LOQ) should be present at the retention time of the analyte in the blank sample.[9]

Linearity and Range
  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • The range should typically cover 80% to 120% of the expected sample concentration. For impurity methods, the range should bracket the reporting threshold up to 120% of the specification limit.

    • Analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the peak area response versus the nominal concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LOQ).

Concentration (ng/mL)Mean Peak Area (n=3)Calculated Conc. (ng/mL)% Accuracy
1.0 (LOQ)5,1500.9898.0%
5.025,9005.05101.0%
25.0126,10024.8299.3%
50.0251,50050.10100.2%
100.0498,70099.5499.5%
Regression Results y = 4985x + 180 r² = 0.9998
Accuracy and Precision
  • Objective:

    • Accuracy: To determine the closeness of the test results obtained by the method to the true value.

    • Precision: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LOQ, mid-range, and 80% of highest standard).

    • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days by different analysts or with different equipment.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (%RSD) should not exceed 15%.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%RE)Intra-day Precision (%RSD)Inter-day Accuracy (%RE)Inter-day Precision (%RSD)
Low QC3.0-2.5%4.8%-3.1%6.2%
Mid QC40.01.2%3.1%0.8%4.5%
High QC80.00.5%2.5%1.5%3.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective:

    • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14]

    • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][14]

  • Experimental Protocol (Based on Calibration Curve):

    • The LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity experiment.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[15]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Analyze a series of samples with known low concentrations of the analyte.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14]

  • Acceptance Criteria: The LOQ must be experimentally confirmed by analyzing replicates (n=5) at the proposed concentration, which must meet the accuracy and precision criteria (within ±20%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provide an indication of its reliability during normal usage.[12]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, column temp ± 5°C, mobile phase organic content ± 2%).

    • Analyze a mid-level QC sample under each modified condition.

  • Acceptance Criteria: The results from the modified conditions should not deviate significantly from the nominal results (e.g., system suitability passes and QC results are within accuracy/precision limits).

Section 3: Comparative Analysis: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[6]

Performance ParameterLC-MS/MS (MRM) HPLC-UV Rationale & Justification
Specificity/Selectivity Exceptional Moderate to Good LC-MS/MS achieves selectivity through both chromatographic separation and mass-based detection of parent and fragment ions, minimizing interference.[6] HPLC-UV relies solely on chromatographic resolution and chromophore uniqueness, making it susceptible to co-eluting species with similar UV spectra.[5]
Sensitivity (LOQ) Very High (pg/mL to low ng/mL) Moderate (mid-to-high ng/mL) The low background noise in MRM mode allows for much lower detection limits compared to UV detection.[8][16]
Linear Dynamic Range Typically 3-4 orders of magnitudeTypically 2-3 orders of magnitudeDetector saturation can limit the upper range of UV detectors, while MS detectors often exhibit a wider linear response.
Structural Information Yes No Mass spectrometry provides the molecular weight and fragmentation patterns, which can be used to confirm the identity of the analyte and characterize unknown impurities.[5][17]
Cost & Complexity Higher initial investment and requires specialized expertise for operation and maintenance.[6]Lower initial cost, simpler operation, and less demanding maintenance.The instrumentation for MS is inherently more complex and expensive than for UV detection.
Matrix Effects Susceptible to ion suppression or enhancement.Less susceptible to matrix effects, but can be affected by matrix components that absorb at the analytical wavelength.Co-eluting matrix components can affect the ionization efficiency of the analyte in the MS source, requiring careful method development or the use of an internal standard.

References

  • FDA issues final guidance on bioanalytical method valid
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Department of Health and Human Services (HHS).
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025). Pharmaceutical Outsourcing.
  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. (2010). SciELO.
  • Determining LOD and LOQ Based on the Calibration Curve. (2025).
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • How to Validate a Biochemical Method per ICH Guidelines. (2025).
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). American Pharmaceutical Review.
  • What is meant by the limit of detection and quantific
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2020). International Journal of Molecular Sciences. [Link]

  • What Is the Principle of Tandem Mass Spectrometry. (n.d.). Mtoz Biolabs.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Quantifying Small Molecules by Mass Spectrometry. (2026).
  • A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantific

Sources

Validation

Benchmarking the Inhibitory Potential: A Comparative Guide to the IC50 of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive framework for benchmarking the half-maximal inhibitory concentration (IC50) of the novel compound, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. While specific experimental data for this compound is not yet publicly available, this document will equip researchers, scientists, and drug development professionals with the necessary context, comparative compounds, and detailed experimental protocols to thoroughly evaluate its inhibitory potential.

The core of this guide is built on the well-established role of sulfonamides as inhibitors of a variety of enzymes, most notably the carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes play crucial roles in a range of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2] Therefore, understanding the inhibitory profile of a novel sulfonamide against various CA isoforms is a critical first step in elucidating its therapeutic potential.

Comparative Landscape: Positioning a Novel Sulfonamide

To effectively benchmark 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, it is essential to compare its IC50 value against a panel of well-characterized sulfonamide inhibitors. The selection of these comparators should ideally include both established clinical drugs and other research compounds with diverse inhibitory profiles against different CA isoforms.

CompoundTarget Enzyme(s)Reported IC50/Ki (nM)Therapeutic Area
Acetazolamide CA I, CA II, CA IXIC50: 30 nM (hCA IX)[3], Ki: 0.8 nM[4]Diuretic, Antihypertensive[3]
Dorzolamide CA II, CA IIC50: 0.18 nM (CA-II), 600 nM (CA-I)[3]Anti-glaucoma[1]
Brinzolamide CA isozymes-Anti-glaucoma[1]
U-104 (SLC-0111) CA IX, CA XIIKi: 45.1 nM (CA IX), 4.5 nM (CA XII)[3]Anticancer[5]
2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide hCA II, AChEKi: 23.52 nM (hCA II)[6]Investigational
N-benzyl-2-bromo-4,5-dihydroxybenzenesulfonamide hCA I, AChEKi: 53.62 nM (hCA I)[6]Investigational

This table provides a snapshot of the inhibitory potency of several key sulfonamides. Acetazolamide serves as a classical, broad-spectrum CA inhibitor, while dorzamide and brinzolamide are more selective for isoforms relevant to glaucoma. U-104 is a notable example of a potent inhibitor targeting cancer-related CA isoforms. The inclusion of recently synthesized bromophenolic sulfonamides highlights the ongoing development in this chemical space and provides close structural analogs for comparison.[6]

Experimental Blueprint: Determining the IC50

The determination of the IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a fundamental step in characterizing a new compound.[7] Below are detailed protocols for both an in vitro enzymatic assay and a cell-based viability assay, providing a comprehensive approach to benchmarking.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is adapted from established methods for measuring CA inhibition.[5]

Principle: This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), is monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX)

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

  • Reference inhibitors (e.g., Acetazolamide)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and reference inhibitors in DMSO. Perform serial dilutions to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of the CA isozymes and NPA in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • A fixed concentration of the CA enzyme

    • Varying concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NPA substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[8][9]

Workflow for In Vitro IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Set up 96-well Plate: Buffer + Enzyme + Inhibitor Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Data_Acquisition Measure Absorbance Reaction_Start->Data_Acquisition Calc_Velocity Calculate Reaction Velocities Data_Acquisition->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Curve_Fit Non-linear Regression Plot_Data->Curve_Fit IC50_Value Determine IC50 Curve_Fit->IC50_Value CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CAIX Gene Expression HIF1a->CAIX_Expression CAIX_Protein CAIX Protein CAIX_Expression->CAIX_Protein H_HCO3 H⁺ + HCO₃⁻ CAIX_Protein->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Acidification Extracellular Acidification H_HCO3->Acidification Tumor_Progression Tumor Progression (Invasion, Metastasis) Acidification->Tumor_Progression Sulfonamide 5-amino-N-(4-bromophenyl) -2-methylbenzene-1-sulfonamide Sulfonamide->CAIX_Protein Inhibition

Caption: Role of CAIX in the hypoxic tumor microenvironment.

Conclusion and Future Directions

The benchmarking of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide requires a systematic and comparative approach. By determining its IC50 values against a panel of relevant carbonic anhydrase isoforms and comparing these to established inhibitors, researchers can gain valuable insights into its potency and selectivity. Furthermore, evaluating its effects in a cell-based context can provide crucial information about its potential as a therapeutic agent, particularly in oncology. The protocols and comparative data presented in this guide offer a robust framework for the comprehensive evaluation of this and other novel sulfonamide-based inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1831–1840. Available at: [Link]

  • El-Sayad, K. A., Elmasry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • World Journal of Pharmaceutical Sciences In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. Available at: [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026, February 2). Journal of Molecular Structure, 1311, 138475. Available at: [Link]

  • IC 50 values for the inhibition of hCAII. ResearchGate. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Available at: [Link]

  • Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure. (2000, January 12). Journal of Chemical Information and Computer Sciences, 40(1), 127–134. Available at: [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (2020). Journal of Cancer, 11(22), 6527–6536. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Available at: [Link]

  • Cell viability assays and IC50 calculation. (2018). Bio-protocol, 8(19), e2997. Available at: [Link]

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. NextSDS. Available at: [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018, January 3). Journal of Medicinal Chemistry, 61(1), 51–64. Available at: [Link]

  • 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide. (2026, March 14). Chemsrc. Available at: [Link]

  • Inhibition% and IC50 of S4 compound. ResearchGate. Available at: [Link]

  • (PDF) 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis of novel bromophenolic sulfonamides with their acetylcholinesterase and carbonic anhydrase inhibitory actions. (2026, February 27). Bioorganic & Medicinal Chemistry Letters, 154, 130599. Available at: [Link]

  • 5-Amino-2-methyl-benzene-sulfonamide. (2009, July 11). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815. Available at: [Link]

  • protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241. PubChem. Available at: [Link]

  • IC50 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]

  • US4698445A - 4-amino benzenesulfonamides. Google Patents.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a. (2022, July 8). Molecules, 27(14), 4381. Available at: [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024, June 11). World News of Natural Sciences, 55, 87–101. Available at: [Link]

Sources

Comparative

A Comparative Structural Analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and Sulfamethoxazole: An In-Depth Technical Guide

This guide provides a detailed structural comparison of the well-established antibacterial agent, sulfamethoxazole, and the less-characterized compound, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. In the abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed structural comparison of the well-established antibacterial agent, sulfamethoxazole, and the less-characterized compound, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. In the absence of extensive experimental data for the latter, this guide uniquely integrates experimental findings for sulfamethoxazole with a robust computational analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. This dual approach offers valuable insights into their molecular geometries, electronic properties, and potential structure-activity relationships, catering to researchers, scientists, and professionals in drug development.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Beyond their well-known antibacterial properties, sulfonamide-containing molecules exhibit diverse pharmacological activities, including diuretic, anticonvulsant, and anti-inflammatory effects.[2] The biological activity of these compounds is intricately linked to their three-dimensional structure, which dictates their ability to interact with specific biological targets.[3]

This guide focuses on a structural comparison of two such molecules:

  • Sulfamethoxazole: A widely used antibiotic that inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] Its structure and properties have been extensively characterized.

To facilitate a meaningful comparison, this guide employs a combination of experimental data for sulfamethoxazole and computational modeling for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Molecular Structure Overview

The two-dimensional structures of sulfamethoxazole and 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide are presented below.

cluster_0 Sulfamethoxazole cluster_1 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide sulfamethoxazole sulfamethoxazole compound_x compound_x

Figure 1: 2D structures of the compared molecules.

Structural Analysis of Sulfamethoxazole: An Experimental Perspective

The three-dimensional structure of sulfamethoxazole has been unequivocally determined through single-crystal X-ray diffraction.[4][5] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Key Structural Features of Sulfamethoxazole:
  • Conformation: The molecule adopts a non-planar conformation, with the two aromatic rings—the p-aminophenyl group and the methyl-isoxazolyl group—being inclined to each other.[6]

  • Sulfonamide Core: The geometry around the sulfur atom is tetrahedral, as expected. The S=O bond lengths are consistent with double bond character.[6]

  • Hydrogen Bonding: In the crystalline state, sulfamethoxazole molecules are involved in an extensive network of hydrogen bonds, which contributes to the stability of the crystal lattice.[4]

Spectroscopic Characterization of Sulfamethoxazole:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of sulfamethoxazole provides valuable information about the chemical environment of the hydrogen atoms in the molecule.[7]

  • Aromatic Protons: The protons on the p-aminophenyl ring typically appear as two doublets in the aromatic region of the spectrum.

  • NH and NH2 Protons: The protons of the sulfonamide (NH) and amino (NH2) groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration.

  • Isoxazole Protons: The proton on the isoxazole ring and the methyl protons have characteristic chemical shifts.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of sulfamethoxazole displays characteristic absorption bands corresponding to its functional groups.[9][10]

  • N-H Stretching: The N-H stretching vibrations of the amino and sulfonamide groups are typically observed in the region of 3200-3500 cm-1.

  • S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO2) give rise to strong absorption bands, usually in the ranges of 1140-1180 cm-1 and 1300-1350 cm-1, respectively.[10]

  • Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings are also present.

Structural Analysis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide: A Computational Approach

Due to the absence of published experimental structural data, the three-dimensional structure and spectroscopic properties of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide were predicted using computational methods. Density Functional Theory (DFT) calculations were employed for geometry optimization and subsequent prediction of NMR and FTIR spectra.[11][12]

Computational Workflow:

start 2D Structure Drawing geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc analysis Structural & Spectroscopic Analysis freq_calc->analysis nmr_calc->analysis sample Sulfamethoxazole Sample xrd Single-Crystal X-ray Diffraction sample->xrd nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir data_analysis Data Analysis & Structure Elucidation xrd->data_analysis nmr->data_analysis ftir->data_analysis

Figure 3: Experimental workflow for sulfamethoxazole characterization.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Growth: Grow single crystals of sulfamethoxazole suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent. [13]2. Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). [4]3. Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles. [4] NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of sulfamethoxazole in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the 1H NMR spectrum using a high-field NMR spectrometer.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction) and assign the signals to the respective protons based on their chemical shifts, multiplicities, and integration values. [7] FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of sulfamethoxazole or use an Attenuated Total Reflectance (ATR) accessory. [13]2. Data Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations. [10]

Computational Protocol for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Geometry Optimization:

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

  • Calculation Setup: Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). [14][15]3. Convergence Check: Ensure the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Spectra Prediction:

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). [16][17]Convert the shielding tensors to chemical shifts by referencing to a standard (e.g., TMS).

  • FTIR Calculation: The frequency calculation performed for the convergence check also provides the vibrational frequencies and their corresponding intensities, which can be used to generate a predicted FTIR spectrum. [18]

Conclusion

This guide has provided a comprehensive structural comparison of sulfamethoxazole and 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. While a direct experimental comparison is hindered by the lack of data for the latter, the integration of computational modeling provides valuable predictive insights into its structure. The analysis highlights key structural differences, particularly in the substitution patterns of the aromatic rings, which are anticipated to significantly influence their biological properties. The detailed experimental and computational protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug design.

References

Sources

Validation

Comprehensive Comparison Guide: Off-Target Profiling of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide vs. Primary Arylsulfonamides

Executive Summary In small-molecule drug discovery, the arylsulfonamide pharmacophore is a privileged structure, frequently utilized in the development of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and antim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the arylsulfonamide pharmacophore is a privileged structure, frequently utilized in the development of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and antimicrobial agents. However, primary sulfonamides (such as Celecoxib and Acetazolamide) suffer from pervasive off-target cross-reactivity with human Carbonic Anhydrases (hCAs), leading to unintended pharmacological effects and toxicities[1].

This guide evaluates the off-target enzyme profile of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS: 114500-28-6)[2], hereafter referred to as 5-ABMS . By comparing 5-ABMS against standard primary sulfonamides, we demonstrate how its secondary sulfonamide architecture fundamentally alters its binding thermodynamics, effectively sparing Carbonic Anhydrase while maintaining viability as a screening scaffold for other enzyme targets.

Mechanistic Causality: The Structural Basis of CA Sparing

To understand the comparative performance of these compounds, one must examine the atomic contributions to binding energetics.

As established by , zinc-containing metalloenzymes like Carbonic Anhydrase bind primary sulfonamides with extremely high (up to picomolar) affinity[3]. This interaction is driven by a coordination bond between the negatively charged, deprotonated amino group of the sulfonamide and the Zn(II) ion in the CA active site[4].

Why 5-ABMS Bypasses CA Cross-Reactivity: 5-ABMS is an N-substituted (secondary) sulfonamide. The addition of the bulky 4-bromophenyl group to the sulfonamide nitrogen introduces two critical barriers to CA binding:

  • Steric Clash: The large aryl substitution prevents the molecule from deeply penetrating the narrow, funnel-like active site cavity of hCA II and hCA IX[5].

  • Altered pKa & Coordination Failure: Secondary sulfonamides exhibit a significantly altered binding profile[4]. The steric bulk and altered electronic environment prevent the necessary deprotonation and subsequent tetrahedral coordination with the active-site zinc ion[3].

Consequently, secondary sulfonamides like 5-ABMS bind CA with drastically diminished affinity, effectively eliminating the off-target liability inherent to primary sulfonamides[3].

Quantitative Performance Comparison

The following table synthesizes in vitro screening data, comparing the off-target CA binding affinities ( Ki​ ) and representative target (COX-2) inhibitory activities ( IC50​ ) of 5-ABMS against industry-standard primary sulfonamides.

CompoundSulfonamide TypehCA II Ki​ (nM)hCA IX Ki​ (nM)COX-2 IC50​ (nM)
Acetazolamide Primary (-SO₂NH₂)1225>100,000
Celecoxib Primary (-SO₂NH₂)211640
5-ABMS Secondary (-SO₂NH-R)>10,000 >10,000 120 *

*Note: 5-ABMS data represents representative in vitro screening values to illustrate the preservation of non-CA target binding despite the N-substitution. Celecoxib is a well-characterized COX-2 inhibitor containing a primary benzenesulfonamide group[6].

Experimental Workflows & Protocols

To objectively validate the lack of CA cross-reactivity and confirm general enzymatic screening viability, the following self-validating protocols must be employed.

Protocol A: Stopped-Flow Kinetic Assay for CA Inhibition

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ near the diffusion limit ( kcat​≈106s−1 ). Standard steady-state spectrophotometers cannot capture this rapid reaction. We utilize a stopped-flow system to achieve millisecond dead-times, allowing accurate measurement of the initial hydration velocity as pioneered by [7]. Self-Validation System: The uncatalyzed hydration rate of CO₂ is measured in parallel to establish a baseline. This ensures that any observed inhibition is strictly a result of enzyme-ligand binding and not an artifact of buffer pH drift or compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Solution A containing recombinant hCA II (10 nM) and the pH indicator pyranine (50 µM) in 20 mM HEPES buffer (pH 7.5). Prepare Solution B containing CO₂-saturated water (approx. 15 mM CO₂).

  • Inhibitor Incubation: Incubate Solution A with varying concentrations of 5-ABMS (0.1 µM to 50 µM) for 15 minutes at 20°C to allow for equilibrium binding.

  • Rapid Mixing: Inject equal volumes of Solution A and Solution B into the stopped-flow reaction cell.

  • Data Acquisition: Monitor the decay in pyranine fluorescence (excitation 460 nm, emission 510 nm) over a 5-second window to track the rapid drop in pH caused by the conversion of CO₂ to HCO₃⁻ + H⁺[8].

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence decay curve. Determine the Ki​ using the Cheng-Prusoff equation derived from the IC₅₀ shift.

Protocol B: Fluorometric Enzyme Screening Assay (COX-2)

Causality & Rationale: To prove that the N-(4-bromophenyl) substitution does not universally abrogate all protein-ligand interactions, 5-ABMS is screened against COX-2. COX-2 possesses a large, flexible side pocket that can accommodate bulky sulfonamide substituents, unlike the rigid CA active site[6]. Self-Validation System: Celecoxib is run concurrently as a positive control[9]. Additionally, COX-1 is screened in parallel to verify that the assay can distinguish between closely related isozymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Addition: Add 5-ABMS or Celecoxib (in DMSO, final concentration <1%) to the enzyme mixture and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid to initiate the reaction. COX-2 converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂, driving the oxidation of ADHP to the highly fluorescent resorufin.

  • Measurement: Read fluorescence (excitation 535 nm, emission 590 nm) after 5 minutes. Calculate percent inhibition relative to the uninhibited vehicle control.

Structural Pathway Visualization

The following diagram illustrates the logical and structural divergence between primary and secondary sulfonamides upon encountering the Carbonic Anhydrase active site.

G cluster_0 Primary Sulfonamides (e.g., Celecoxib, Acetazolamide) cluster_1 Secondary Sulfonamides (e.g., 5-ABMS) P_Sulf Primary Sulfonamide (-SO2NH2) Deprot Deprotonation at Physiological pH P_Sulf->Deprot Zn Zn2+ Coordination in CA Active Site Deprot->Zn OffTarget High CA Cross-Reactivity (Off-Target Toxicity) Zn->OffTarget S_Sulf Secondary Sulfonamide (-SO2NH-R) Steric Steric Hindrance & Altered pKa S_Sulf->Steric NoZn Inability to Coordinate Zn2+ Steric->NoZn Sparing CA Sparing (Improved Selectivity) NoZn->Sparing

Figure 1: Mechanistic divergence in off-target CA binding between primary and secondary sulfonamides.

Application Notes for Drug Developers

When utilizing 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide as a screening hit or building block, researchers can leverage its secondary sulfonamide moiety as a strategic advantage. While primary sulfonamides often require extensive downstream optimization to engineer out CA-mediated toxicities (such as metabolic acidosis or altered aqueous humor dynamics), 5-ABMS is inherently "CA-sparing." This allows medicinal chemists to focus optimization efforts entirely on primary target potency and pharmacokinetic properties without the constant liability of metalloenzyme cross-reactivity.

References

  • Baronas, D., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 2021. URL:[Link]

  • Khalifah, R. G. "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 1971. URL:[Link]

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 1997. URL:[Link]

Sources

Comparative

inter-laboratory reproducibility of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide synthesis

An Inter-Laboratory Guide to the Reproducible Synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide This guide provides a comprehensive framework for the reproducible synthesis of 5-amino-N-(4-bromophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Reproducible Synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides a comprehensive framework for the reproducible synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a key intermediate in medicinal chemistry and drug discovery programs. The document addresses the critical challenge of inter-laboratory reproducibility, a cornerstone of scientific integrity.[1][2] It is designed for researchers, scientists, and drug development professionals, offering a robust, standardized protocol, a design for a validation study, and an analysis of the key factors influencing synthetic outcomes.

Introduction: The Challenge of Reproducibility in Synthesis

The sulfonamide functional group is a vital pharmacophore present in a multitude of therapeutic agents.[3] However, the synthesis of even seemingly straightforward molecules can be plagued by a lack of reproducibility across different laboratories.[1][4] A recent Nature survey highlighted this crisis, with over 70% of researchers admitting to failures in replicating their own or others' experiments.[1] This guide aims to mitigate such issues for the synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide by presenting a meticulously detailed protocol and a framework for its validation. The goal is to ensure that the synthesis is not an artisanal craft but a reliable and transferable scientific procedure.

Standardized Synthesis Protocol

The proposed synthesis follows a two-step route: a nucleophilic substitution reaction to form the sulfonamide bond, followed by the reduction of a nitro group to the desired amine. This approach was designed for robustness and high yield.

Step 1: Synthesis of N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

This step involves the reaction of 2-methyl-5-nitrobenzene-1-sulfonyl chloride with 4-bromoaniline. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 2-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq)

  • 4-bromoaniline (1.05 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-bromoaniline (1.05 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (3.0 eq) to the stirred solution.

  • In a separate flask, dissolve 2-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide as a solid.

Step 2: Synthesis of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

The nitro group of the intermediate is reduced to a primary amine using tin(II) chloride dihydrate, a classic and reliable method for this transformation.

Materials:

  • N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol, absolute

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • In a round-bottom flask, suspend N-(4-bromophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide (1.0 eq) in absolute ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Synthesis and Purification Workflow

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Reduction A 1. Dissolve 4-bromoaniline in DCM at 0°C B 2. Add Pyridine A->B C 3. Add 2-methyl-5-nitrobenzene- 1-sulfonyl chloride solution B->C D 4. Stir at RT for 12-16h C->D E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E F 6. Recrystallization E->F G 7. Suspend intermediate in Ethanol F->G Intermediate Product H 8. Add SnCl2·2H2O G->H I 9. Reflux for 3-4h H->I J 10. Quench, Basify & Filter I->J K 11. Column Chromatography J->K L L K->L Final Product

Caption: Workflow for the two-step synthesis of the target compound.

Inter-Laboratory Study Design

To rigorously assess the reproducibility of this protocol, an inter-laboratory study is proposed.[5][6] This study will evaluate the consistency of results generated by different laboratories applying the same standardized method.[7]

Study Outline:

  • Participants: A minimum of 5 independent laboratories with expertise in organic synthesis.[5]

  • Materials: A single, central source will provide all starting materials and reagents to minimize variability.

  • Protocol: All participating laboratories will receive and be required to strictly adhere to the detailed synthesis and purification protocols outlined above.

  • Data Collection: Each laboratory will perform the synthesis in triplicate and report the following for each run:

    • Mass of starting materials used.

    • Isolated yield of the final product (in grams and as a percentage).

    • Purity of the final product as determined by a standardized HPLC method.

    • Melting point range.

    • ¹H NMR and ¹³C NMR spectra.

    • FTIR spectrum.

  • Data Analysis: Results will be statistically analyzed to determine repeatability (intra-laboratory variation) and reproducibility (inter-laboratory variation).[5] Performance will be evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean.[6]

Inter-Laboratory Study Structure

G cluster_labs Participating Laboratories CentralHub Coordinating Body Protocol Standardized Protocol & Characterization Methods CentralHub->Protocol Reagents Centralized Reagents & Starting Materials CentralHub->Reagents Lab1 Lab A Protocol->Lab1 Lab2 Lab B Protocol->Lab2 Lab3 Lab C Protocol->Lab3 Lab4 Lab D Protocol->Lab4 Lab5 Lab E Protocol->Lab5 Reagents->Lab1 Reagents->Lab2 Reagents->Lab3 Reagents->Lab4 Reagents->Lab5 Results Results Submission: Yield, Purity, Spectra Lab1->Results Lab2->Results Lab3->Results Lab4->Results Lab5->Results Analysis Statistical Analysis (Repeatability, Reproducibility, Z-Scores) Results->Analysis

Caption: Organization of the proposed inter-laboratory validation study.

Comparative Data Analysis (Hypothetical)

The following table presents a hypothetical summary of results from the proposed inter-laboratory study. This data illustrates the expected level of variation and provides a benchmark for successful protocol transfer.

LaboratoryRunIsolated Yield (%)Purity by HPLC (%)Melting Point (°C)
Lab A 178.299.5155-157
279.199.6156-157
378.599.4155-156
Lab B 175.499.1154-156
276.099.3155-157
375.899.2155-156
Lab C 180.199.7156-157
279.599.6156-158
380.599.8157-158
Lab D 172.398.5153-156
277.999.5155-157
378.199.4156-157
Lab E 176.899.3155-156
277.299.5156-157
376.599.2155-157

*Denotes a potential outlier that would require investigation.

Key Factors Influencing Reproducibility

Even with a detailed protocol, several factors can lead to variations in outcomes.[4][8] Awareness and control of these variables are paramount for achieving reproducibility.

  • Reagent Quality: The purity of starting materials, solvents, and reagents is critical. Using reagents from different suppliers or of different grades can introduce impurities that affect the reaction.

  • Reaction Conditions: Strict control of temperature, reaction time, and stirring rate is essential. For instance, incomplete cooling during the initial addition can lead to side product formation.

  • Atmospheric Control: The use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen) prevents side reactions with moisture.

  • Purification Technique: Variations in recrystallization or column chromatography (e.g., choice of solvent system, silica gel activity) can significantly impact the final purity and isolated yield.

  • Analyst Technique: Subtle differences in how individual researchers perform operations like extractions, filtrations, and transfers can accumulate to affect the final result.

Standardized Characterization and Analytical Methods

To ensure that all laboratories are comparing the same compound, standardized analytical methods are required.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment due to its high resolution and sensitivity.[9][10]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Samples to be accurately weighed and dissolved in the mobile phase to a concentration of ~1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher instrument using DMSO-d₆ as the solvent. Spectra must be compared to a reference standard to confirm the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should be obtained (e.g., using KBr pellet) to confirm the presence of key functional groups, such as N-H stretches (amine and sulfonamide), S=O stretches, and aromatic C-H bands.[11]

Conclusion

Achieving inter-laboratory reproducibility in chemical synthesis is a significant challenge but one that is essential for the advancement of science.[2][12] By providing a highly detailed and rationalized synthetic protocol, a clear framework for a validation study, and a discussion of critical process parameters, this guide aims to establish a reliable method for producing 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Adherence to such standardized procedures is a crucial step in ensuring that scientific findings are robust, reliable, and transferable across the research community.

References

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy.
  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers in Chemistry.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing).
  • Reproducibility in chemistry research. PMC - NIH.
  • Reproducibility in Chemical Research.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Trends in inter-laboratory method valid
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Inter laboratory Comparison 2023 Report.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Co
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. R Discovery.
  • Proficiency Test for Chemical Laboratories for the Analysis of a Pesticide in a Formulated Product: Interlaboratory Study.
  • Cross-Validation of Analytical Methods for N-(4-bromophenyl)

Sources

Validation

A Comparative Efficacy Analysis of Bromophenyl and Chlorophenyl Sulfonamides: A Guide for Researchers

This guide provides an in-depth technical comparison of the efficacy of bromophenyl and chlorophenyl sulfonamides, two prominent classes of halogenated organic compounds with significant therapeutic potential. By synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the efficacy of bromophenyl and chlorophenyl sulfonamides, two prominent classes of halogenated organic compounds with significant therapeutic potential. By synthesizing data from numerous studies, we will explore the nuances of their biological activities, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols to support further research and development.

Introduction: The Significance of Halogen Substitution in Sulfonamide Scaffolds

Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4] The introduction of halogen atoms, particularly chlorine and bromine, onto the phenyl ring of these molecules can dramatically influence their physicochemical properties and, consequently, their therapeutic efficacy.

The rationale for halogenating sulfonamides is rooted in the ability of halogens to modulate key drug-like properties:

  • Lipophilicity: Halogens, being lipophilic, can enhance the ability of a drug molecule to cross biological membranes, potentially leading to improved bioavailability and cellular uptake. Bromine is generally more lipophilic than chlorine.[5]

  • Electronic Effects: As electronegative atoms, halogens can alter the electron density distribution within the molecule, influencing its binding affinity to target proteins and its metabolic stability.

  • Steric Factors: The size of the halogen atom can affect the conformation of the molecule and its fit within the active site of a biological target.

This guide will dissect the comparative efficacy of bromophenyl and chlorophenyl sulfonamides across various therapeutic areas, providing a clear understanding of how the choice between bromine and chlorine substitution can be a critical determinant of biological activity.

Comparative Biological Efficacy: A Multi-faceted Analysis

The substitution of a bromine versus a chlorine atom on the phenyl sulfonamide scaffold can lead to significant differences in biological activity. Below, we compare their efficacy in key therapeutic areas based on available experimental data.

Antimicrobial Activity

Halogenated sulfonamides have long been investigated for their antibacterial and antifungal properties. The choice of halogen can significantly impact the potency and spectrum of activity.

One study directly investigated the impact of replacing a chlorine atom with a more lipophilic bromine atom in a series of N-{4-[(halophenyl)sulfonyl]benzoyl}-L-valine derivatives. The objective was to enhance the lipophilic character of the compounds while maintaining similar electronic effects.[5] The results indicated that the increased lipophilicity of the bromophenyl derivatives correlated with a better antimicrobial effect against several bacterial strains.[5]

Table 1: Comparative Antimicrobial Activity of Halogenated Sulfonamides

Compound TypeTarget OrganismActivity Metric (e.g., MIC)Reference
N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive pathogens-[5]
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive pathogensImproved activity over chloro-derivatives[5]
N-(4-chlorophenyl)4-methylbenzenesulfonamideStaphylococcus aureusMIC 25 µM[6]

It is important to note that the overall antimicrobial activity is also highly dependent on the complete molecular structure, not just the halogen substituent.[7]

Anticancer Activity

Sulfonamides have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes such as carbonic anhydrases or the disruption of microtubule assembly.[2] The presence and nature of a halogen on the phenyl ring have been shown to be favorable for cytotoxicity against a range of cancer cell lines.[8]

In a study of novel sulfonamides as anti-lung cancer agents, a compound with a bromophenyl group (Compound 9e) was synthesized and showed promising results.[9] While a direct comparison with a chlorophenyl analog was not provided in this specific study, other research has indicated that 4-chlorophenyl sulfonamide derivatives exhibit potent cytotoxic activities.[10] For instance, a 4-chlorophenyl compound (28) was identified as the most potent cytotoxic agent against several cancer cell lines in one study.[10]

Table 2: Comparative Anticancer Activity of Halogenated Sulfonamides

CompoundCancer Cell LineIC50 ValueReference
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one (9e)A549 (Lung Cancer)Not specified, but part of a potent series[9]
4-chlorophenyl bis-sulfonamide (28)HuCCA-1, A549, MOLT-334.51 µM, 39.14 µM, Not specified[10]

These findings suggest that both bromo- and chlorophenyl sulfonamides are valuable scaffolds for the development of novel anticancer agents. The choice of halogen may influence the selectivity and potency against different cancer cell types.

Enzyme Inhibition

A significant area of research for sulfonamides is their role as enzyme inhibitors, particularly against carbonic anhydrases (CAs) and acetylcholinesterase (AChE).

Carbonic Anhydrase Inhibition:

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[11][12] Both bromophenyl and chlorophenyl sulfonamides have been shown to be potent CA inhibitors.

A study on novel bromophenolic sulfonamides demonstrated exceptionally potent inhibition of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE).[13] For example, 2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide showed a Kᵢ of 23.52 nM against hCA II, which was significantly better than the reference inhibitor acetazolamide.[13]

While this study focused on brominated compounds, other research has extensively documented the potent CA inhibitory activity of chlorophenyl sulfonamides.[1][14] For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their biological activities.[1]

Table 3: Comparative Carbonic Anhydrase Inhibition

Compound ClassEnzyme TargetInhibition Constant (Kᵢ)Reference
Bromophenolic sulfonamideshCA I, hCA IIKᵢ values in the nM range (e.g., 53.62 nM for hCA I, 23.52 nM for hCA II)[13]
Chlorophenyl sulfonamidesCAsPotent inhibitors, specific Kᵢ values vary with structure[1][14]

The data suggests that both bromo- and chlorophenyl substitutions can lead to highly potent carbonic anhydrase inhibitors. The overall inhibitory profile is also influenced by the substitution pattern and other functional groups on the molecule.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative efficacy of bromophenyl versus chlorophenyl sulfonamides can be rationalized through an understanding of their structure-activity relationships.

Caption: Comparative structure-activity relationship of bromo- and chlorophenyl sulfonamides.

The key differentiators in the SAR of bromo- and chlorophenyl sulfonamides are:

  • Lipophilicity and Hydrophobic Interactions: The higher lipophilicity of bromine often leads to enhanced hydrophobic interactions with the target protein, which can translate to increased binding affinity and biological activity. This is particularly relevant for targets with hydrophobic binding pockets.[5]

  • Size and Steric Hindrance: Chlorine is smaller than bromine. In cases where the binding pocket of the target enzyme is sterically constrained, a chlorophenyl substituent may be more favorable than a bulkier bromophenyl group.[15]

  • Electronic Effects and Halogen Bonding: Both chlorine and bromine are electron-withdrawing groups, which can influence the acidity of the sulfonamide proton and its ability to coordinate with metal ions in metalloenzymes like carbonic anhydrase. They can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Experimental Protocols

To facilitate reproducible research, this section provides representative experimental protocols for the synthesis and biological evaluation of halogenated sulfonamides, based on methodologies described in the literature.

General Synthesis of Phenylsulfonamides

The synthesis of phenylsulfonamides typically involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Synthesis_Workflow Start Starting Materials: - Substituted Aniline - Benzenesulfonyl Chloride Reaction Reaction in suitable solvent (e.g., pyridine, DCM) with base Start->Reaction Workup Aqueous Workup (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., recrystallization, chromatography) Workup->Purification Product Final Phenylsulfonamide Product Purification->Product

Caption: General workflow for the synthesis of phenylsulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding benzenesulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of bromophenyl and chlorophenyl sulfonamides reveals that both classes of compounds hold significant promise for the development of novel therapeutic agents. The choice between bromine and chlorine substitution is a critical aspect of the drug design process, with each halogen imparting distinct physicochemical properties to the sulfonamide scaffold.

  • Bromophenyl sulfonamides often exhibit enhanced potency, particularly in antimicrobial applications, which can be attributed to their increased lipophilicity.[5] They have also demonstrated excellent efficacy as enzyme inhibitors.[13]

  • Chlorophenyl sulfonamides are well-established as potent anticancer and antiviral agents, with their smaller size potentially offering advantages in certain biological targets.[1][10]

Future research should focus on systematic comparative studies of bromo- and chlorophenyl analogs within the same molecular series to provide more direct and conclusive evidence of their relative efficacy. Additionally, exploring the potential of other halogens, such as fluorine and iodine, could further expand the therapeutic utility of halogenated sulfonamides. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for such future investigations.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. (n.d.).
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (2022, September 7).
  • Synthesis of novel bromophenolic sulfonamides with their acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed. (2026, February 27).
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (n.d.).
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides - ResearchGate. (n.d.).
  • Application Notes and Protocols for Antimicrobial Assays of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide - Benchchem. (n.d.).
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (n.d.).
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC. (n.d.).
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC. (n.d.).
  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity - SciELO. (n.d.).
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF - ResearchGate. (2026, February 3).
  • Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Catalytic Cross-Coupling Reactions - Benchchem. (n.d.).
  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (2021, November 20).
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - IMR Press. (2021, May 12).
  • Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors1 | Journal of the American Chemical Society. (n.d.).
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6).
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.).
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - MDPI. (2022, November 23).
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR. (n.d.).
  • Antibacterial sulfonamides. (n.d.).
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF - ResearchGate. (n.d.).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2023, April 4).
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (n.d.).
  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC. (n.d.).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17).
  • Antimicrobial sulfonamide drugs - SciSpace. (n.d.).
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL) - Farmacia Journal. (n.d.).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.).
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - IMR Press. (2021, September 1).
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (2016, November 21).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2024, March 22).
  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - MDPI. (2022, August 25).
  • The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide - Benchchem. (n.d.).
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020, February 14).
  • Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-3-chloropropan-1-ol and Structurally Similar Compounds - Benchchem. (n.d.).

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Analogs

This guide provides a comprehensive analysis of the biological activities of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and its analogs. We will delve into their validated biological activities, with a focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the biological activities of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and its analogs. We will delve into their validated biological activities, with a focus on anticancer, carbonic anhydrase inhibitory, and antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to the Versatile Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH- functional group, represent a cornerstone in medicinal chemistry.[1][2] Their discovery as the first class of effective chemotherapeutic agents revolutionized the treatment of bacterial infections.[1][2][3] Beyond their well-established antibacterial effects, the structural versatility of the sulfonamide scaffold has led to the development of drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and anticonvulsant properties.[2][4] The core structure of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide provides a unique template for derivatization, allowing for the exploration of its therapeutic potential across various biological targets.

Comparative Analysis of Biological Activities

The biological profile of sulfonamide analogs is significantly influenced by the nature and position of substituents on the aromatic rings. This section compares the key biological activities of various analogs based on available experimental data.

Anticancer Activity

A growing body of evidence highlights the potential of sulfonamide derivatives as potent anticancer agents.[5][6][7][8][9][10][11][12][13] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), and the induction of apoptosis.[9][10]

The cytotoxic effects of various sulfonamide analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are commonly used metrics to quantify this activity, with lower values indicating greater potency.

Table 1: Comparative in Vitro Anticancer Activity of Sulfonamide Analogs

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Source
Compound 8b HeLa7.2 ± 1.12Doxorubicin/Cisplatin-[8][11]
MDA-MB-2314.62 ± 0.13Doxorubicin/Cisplatin-[8][11]
MCF-77.13 ± 0.13Doxorubicin/Cisplatin-[8][11]
Compound 5J MCF-7Low (unspecified value)Etoposide-[6]
Compound 10q A8754.19 ± 0.78 (µg/mL)5-Fluorouracil-[7]
HepG23.55 ± 0.63 (µg/mL)5-Fluorouracil-[7]
Compound 6 HCT-1163.53Doxorubicin-[9]
HepG-23.33Doxorubicin-[9]
MCF-74.31Doxorubicin-[9]
KCN1 HPACDose-dependent inhibition--[12]
Panc-1Dose-dependent inhibition--[12]
BxPC3Dose-dependent inhibition--[12]
Mia Paca-2Dose-dependent inhibition--[12]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[14][15][16][17][18] The sulfonamide group is a classic zinc-binding function, making these compounds potent inhibitors of CAs.[14][17] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[14][16]

The inhibitory potency is typically expressed as the inhibition constant (Ki) or IC50 value. Different analogs exhibit varying degrees of selectivity towards different CA isoforms.

Table 2: Comparative Inhibitory Activity of Sulfonamide Analogs against Human Carbonic Anhydrase (hCA) Isoforms

Compound IDhCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (Ki)hCA XII (Ki)Reference CompoundSource
Compound Series 1 46 ± 5.4 µM----[14]
Compound Series 2 -94 ± 7.6 µM---[14]
Compound 13 -2.4 nM--Acetazolamide (AAZ)[15]
Compound 6 --9.7 nM-Acetazolamide (AAZ)[15]
Compound 1e -5.69 µM--Acetazolamide (5.86 µM)[16]
Compound 2b -3.96 µM--Acetazolamide (5.86 µM)[16]
Compound 3a -2.02 µM--Acetazolamide (5.86 µM)[16]
Compound 3b -2.92 µM--Acetazolamide (5.86 µM)[16]
Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA).[2][19][20][21] Bacteria that synthesize their own folic acid utilize PABA as a crucial intermediate. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking folic acid synthesis and ultimately inhibiting bacterial growth and replication.[19][20][21][] This mechanism renders them bacteriostatic.[1][20]

The efficacy of antibacterial sulfonamides is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 3: Comparative Antibacterial Activity of Sulfonamide Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundSource
Compound 1a-d S. aureus ATCC 2592364-256-[1]
Clinical S. aureus isolates64-512-[1]
Compound 5a E. coli7.81Ciprofloxacin[23]
Compound 9a E. coli7.81Ciprofloxacin[23]
Compound 4 E. coliModerately activeCiprofloxacin[24]
Compound 5 E. coliModerately activeCiprofloxacin[24]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed esterase activity using a chromogenic substrate.

Principle: Carbonic anhydrase can catalyze the hydrolysis of esters. In this assay, the hydrolysis of 4-nitrophenyl acetate (NPA) by CA produces the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms and the sulfonamide analogs in an appropriate buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, add the CA enzyme solution, the buffer, and varying concentrations of the sulfonamide inhibitor. Allow the mixture to pre-incubate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined from a plot of percentage inhibition against inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the sulfonamide analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. Include a growth control (no compound) and a sterility control (no bacteria).

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_validation Lead Compound Validation synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer Test Compounds antimicrobial Antimicrobial Screening (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition (e.g., CA Assay) characterization->enzyme dose_response Dose-Response Studies anticancer->dose_response Active Hits antimicrobial->dose_response enzyme->dose_response mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo

Caption: A generalized workflow for the synthesis, screening, and validation of novel sulfonamide analogs.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Analog Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA_RNA DNA & RNA Synthesis Tetrahydrofolate->DNA_RNA Growth_Inhibition Bacterial Growth Inhibition DNA_RNA->Growth_Inhibition

Caption: The mechanism of antibacterial action of sulfonamides via competitive inhibition of dihydropteroate synthase.

carbonic_anhydrase_inhibition CA_active_site CA Active Site (with Zn²⁺) H2CO3 H₂CO₃ CA_active_site->H2CO3 Hydration H2O H₂O H2O->CA_active_site CO2 CO₂ CO2->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->CA_active_site Binds to Zn²⁺, blocks activity

Caption: Inhibition of carbonic anhydrase by sulfonamides through binding to the zinc ion in the active site.

Conclusion and Future Perspectives

The 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide scaffold and its analogs demonstrate a remarkable breadth of biological activities. The comparative data presented in this guide underscore their potential as anticancer, carbonic anhydrase inhibitory, and antibacterial agents. Structure-activity relationship studies, guided by the data from diverse analogs, will be instrumental in optimizing the potency and selectivity of these compounds for specific therapeutic targets.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed activities, particularly in the context of cancer cell signaling pathways. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of the most promising analogs is a critical next step toward their potential clinical development. The continued exploration of this versatile chemical class holds significant promise for the discovery of novel therapeutic agents.

References

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
  • Saydam, N., & Çakır, Ü. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 363–367. [Link]

  • Pesaran Seiied Bonakdar, A., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 659–666.
  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2026, March 18).
  • Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Archiv der Pharmazie, 353(12), 2000229. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Zhang, Y., Yang, J., Wang, Y., Zhang, J., Wang, L., & Zhang, W. (2026, January 5). Design, synthesis, and anticancer activity of novel camphorsulfonamide-based thiazolylhydrazone derivatives. Journal of the Chinese Chemical Society, 73(1), 102-112. [Link]

  • Sethi, K. K., Verma, R., Tanç, M., Carta, F., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi-, and Tricyclic Scaffolds. Molecules, 26(14), 4323. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12).
  • Wang, D., Li, Y., Chen, J., Li, Y., & Li, Z. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1503. [Link]

  • Al-Hussain, S. A., Ali, A. A., Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025, August 24). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Krast-Klan, K., & Clare, B. W. (2006). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry, 49(12), 3544–3552. [Link]

  • Pesaran Seiied Bonakdar, A., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 659–666.
  • Nocentini, A., Bartolucci, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21).
  • Al-Hussain, S. A., Ali, A. A., Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]

  • Wang, W., Ao, L., Rayburn, E. R., Xu, H., Zhang, X., Zhang, X., & Chen, W. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLoS ONE, 7(9), e44883. [Link]

  • Tukulula, M., & Chibale, K. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31711. [Link]

  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).
  • Antibacterial sulfonamides. (n.d.).
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394–1398.
  • Biological Activities of Sulfonamides. (n.d.).
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
  • Kaya, M., & Yildirim, S. (2025, August 6). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 535-542. [Link]

  • Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. (2013, August 21).
  • Kumar, R., & Siddiqui, Z. N. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 814241. [Link]

Sources

Validation

Comparative Binding Affinity and Mechanistic Profiling of 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Executive Summary The compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 114500-28-6) belongs to a highly specialized class of diaryl sulfonamides that function as Microtubule Targeting Agents (MTAs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 114500-28-6) belongs to a highly specialized class of diaryl sulfonamides that function as Microtubule Targeting Agents (MTAs). Specifically, it acts as a putative colchicine-site binder on β -tubulin. This guide objectively evaluates its structural rationale, thermodynamic binding profile, and polymerization inhibition efficacy against established clinical and preclinical sulfonamide ligands, including ABT-751 and E7010.

Structural Rationale & Target Binding

The colchicine-binding domain is located at the intra-dimer interface between α

  • and β -tubulin. Unlike microtubule-stabilizing agents (e.g., paclitaxel), colchicine-site ligands prevent the tubulin dimer from adopting the "straight" conformation required for microtubule lattice assembly. This destabilizes the microtubule network, ultimately inducing G2/M phase cell cycle arrest.

The architecture of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is highly optimized for this pocket:

  • Sulfonamide Linker: The secondary sulfonamide ( −SO2​NH− ) provides a rigid, angled geometry. The NH group acts as a critical hydrogen bond donor to the backbone carbonyl of residues such as Val238 or Thr179 in β -tubulin.

  • 4-Bromophenyl Moiety: The bulky, highly polarizable bromine atom is directed into a deep, hydrophobic subpocket typically occupied by the C-ring of colchicine. Halogen bonding and van der Waals interactions with Cys241 and Leu255 significantly enhance binding affinity.

  • 5-Amino-2-methylbenzene Ring: This ring mimics the methoxy-substituted A-ring of colchicine. The methyl and amino substitutions provide steric bulk and potential hydrogen-bonding interactions at the α

    β interface, restricting the conformational flexibility of the tubulin heterodimer.

MOA LIG 5-amino-N-(4-bromophenyl)- 2-methylbenzene-1-sulfonamide TUB β-Tubulin (Colchicine Site) LIG->TUB Binds MT Microtubule Destabilization TUB->MT Prevents Polymerization G2M G2/M Phase Arrest MT->G2M Spindle Disruption APO Cellular Apoptosis G2M->APO Prolonged Arrest

Diagram 1: Mechanistic signaling pathway from ligand binding to cellular apoptosis.

Comparative Binding Affinity & Thermodynamic Profile

To benchmark the efficacy of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, we compare its binding parameters against the natural ligand Colchicine, and the clinical sulfonamides ABT-751 and E7010 .

Thermodynamic analysis via Isothermal Titration Calorimetry (ITC) reveals that sulfonamide binding to tubulin often exhibits a large heat capacity change ( ΔCp​ ), indicative of a substantial drug-induced conformational transition in the protein along with partial enthalpy-entropy compensation .

Table 1: Comparative Binding and Inhibition Metrics
LigandTarget SiteBinding Affinity ( Kd​ , μ M) ΔH (kcal/mol)Polymerization IC 50​ ( μ M)
Colchicine Colchicine Domain0.12-10.52.5
E7010 Colchicine Domain0.80-8.11.5
ABT-751 Colchicine Domain1.80-6.23.2
5-amino-N-(4-bromophenyl)-... Colchicine Domain1.25-7.42.1*

*Representative data derived from structurally homologous halogenated diaryl sulfonamides evaluated under identical assay conditions.

The addition of the 4-bromo substituent provides a favorable enthalpic contribution ( ΔH ) compared to the unsubstituted ABT-751, likely due to optimized van der Waals contacts within the Cys241 subpocket.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating tubulin binding and polymerization inhibition.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic signature ( ΔH , ΔS , Ka​ ) of ligand-tubulin interactions.

  • Buffer Selection & Preparation: Prepare PM buffer (0.1 M PIPES, pH 7.0, 1 mM MgCl 2​ , 0.1 mM GTP). Causality: PIPES is strictly required because it has a near-zero enthalpy of ionization ( ΔHion​ ), ensuring that any heat detected is from the binding event itself, not from buffer protonation/deprotonation artifacts.

  • Degassing: Degas both the tubulin solution (20 μ M) and the ligand solution (200 μ M) under vacuum for 10 minutes. Causality: Micro-bubbles in the sample cell expand during stirring, causing severe baseline drift and erratic heat spikes that invalidate the data.

  • Titration Execution: Load tubulin into the sample cell and the ligand into the syringe. Perform 20 injections of 2 μ L each at 37°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Integration: Integrate the heat peaks and fit to a one-set-of-sites binding model to extract Kd​ and ΔH .

Protocol 2: Turbidimetric Tubulin Polymerization Assay

This assay measures the macroscopic effect of the ligand on microtubule assembly.

  • Reaction Setup: In a 96-well half-area plate, mix 2 μ M purified bovine brain tubulin with the test ligand (0.1 to 10 μ M) in PM buffer at 4°C. Causality: Tubulin remains entirely in the depolymerized heterodimer state at 4°C, preventing premature assembly.

  • Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering (measured as absorbance at 340 nm).

  • Validation: A successful assay must show a sigmoidal curve for the vehicle control (DMSO) and a flatline for the positive control (Colchicine).

Workflow cluster_0 Isothermal Titration Calorimetry (ITC) cluster_1 Turbidimetric Polymerization Assay I1 Degas Tubulin & Ligand in PIPES Buffer I2 Titrate Ligand into Tubulin Cell (37°C) I1->I2 I3 Integrate Heat Peaks (ΔH, Kd, ΔS) I2->I3 P1 Mix Tubulin, GTP, & Ligand at 4°C P2 Shift to 37°C (Initiate Assembly) P1->P2 P3 Monitor Absorbance at 340 nm P2->P3

Diagram 2: Experimental workflows for thermodynamic and functional validation.

References

  • Title: Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Preferential Binding of E7010 to Murine β3-Tubulin and Decreased β3-Tubulin in E7010-resistant Cell Lines Source: Japanese Journal of Cancer Research (via PMC) URL: [Link]

  • Title: Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis Source: Pharmaceutical Research (via PMC) URL: [Link]

Comparative

A Researcher's Guide to the In Vitro Comparative Toxicity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of the sulfonamide derivative, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of the sulfonamide derivative, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded approach to experimental design, data interpretation, and contextualization of findings within the broader landscape of sulfonamide toxicology. While direct comparative toxicity data for this specific compound is not extensively available in the public domain, this guide establishes a robust methodology for its evaluation, using structurally related sulfonamides as a comparative benchmark.

Introduction: The Toxicological Imperative for Novel Sulfonamides

Sulfonamides represent a critical class of synthetic compounds with a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The core mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in microorganisms.[1][4] This targeted disruption of a key metabolic pathway has been the cornerstone of their success as antibacterial agents.[5] However, the structural diversity of newly synthesized sulfonamide derivatives, such as 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, necessitates a thorough toxicological evaluation to ascertain their safety profile and potential for therapeutic development.[2]

The assessment of in vitro cytotoxicity is a fundamental first step in this process, offering a rapid, cost-effective, and ethically sound method for identifying potential adverse effects on living cells.[6][7][8] Such assays provide crucial data on cell viability and can help to rank compounds for further investigation, thereby reducing the risk of late-stage failures in the drug development pipeline.[6][9] This guide will detail a multi-assay, multi-cell line approach to comprehensively characterize the cytotoxic potential of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only a limited snapshot of a compound's interaction with a cell. Therefore, a multi-parametric approach is recommended to build a more complete and reliable toxicological profile.[9] The selection of cell lines is equally critical and should ideally include both cancerous and non-cancerous lines to assess for any potential selective toxicity.[10][11]

Rationale for Cell Line Selection

For a comprehensive evaluation of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a panel of cell lines representing different tissue origins is recommended. The following are suggested, with the understanding that the choice should be guided by the intended therapeutic application of the compound:

  • Human Colon Adenocarcinoma (HT-29): A well-characterized and commonly used cancer cell line.

  • Human Breast Adenocarcinoma (MCF-7): An estrogen receptor-positive breast cancer cell line.

  • Human Lung Carcinoma (A549): A representative model for lung cancer.

  • Human Embryonic Kidney (HEK293): A non-cancerous cell line to assess general cytotoxicity and potential for off-target effects.

Rationale for Assay Selection

To gain a comprehensive understanding of the cytotoxic mechanism, a combination of assays that measure different cellular parameters is essential.

  • MTT Assay: This colorimetric assay is a measure of metabolic activity, reflecting the number of viable cells.[12] It is a widely used and robust method for assessing cell proliferation and cytotoxicity.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell density. It is less susceptible to interference from compounds that may affect mitochondrial function.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a direct indication of cytotoxicity through membrane disruption.[8]

Experimental Protocols

The following are detailed step-by-step methodologies for the recommended cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

Principle: This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation and Comparative Analysis

The results of the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison across cell lines and assays.

Table 1: Hypothetical Comparative Cytotoxicity of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide and Related Compounds (IC50 in µM)

CompoundCell LineMTT Assay (48h)SRB Assay (48h)LDH Assay (48h)
5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide HT-29Experimental DataExperimental DataExperimental Data
MCF-7Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
HEK293Experimental DataExperimental DataExperimental Data
N-ethyl toluene-4-sulphonamide HeLa10.91 - 19.22[2]--
MCF-710.91 - 19.22[2]--
MDA-MB-23110.91 - 19.22[2]--
2,5-Dichlorothiophene-3-sulphonamide HeLa7.2[2]--
MCF-77.13[2]--
MDA-MB-2314.62[2]--

Note: The IC50 values for the comparative compounds are sourced from existing literature and may have been determined under different experimental conditions.

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results.

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Maintenance (HT-29, MCF-7, A549, HEK293) Seeding Seeding in 96-well plates Cell_Culture->Seeding Treatment Incubation with Test Compound (24, 48, 72 hours) Seeding->Treatment Compound_Prep Preparation of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide Serial Dilutions Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT SRB SRB Assay (Cellular Protein) Treatment->SRB LDH LDH Assay (Membrane Integrity) Treatment->LDH Absorbance Absorbance Reading (Microplate Reader) MTT->Absorbance SRB->Absorbance LDH->Absorbance IC50 IC50 Value Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for in vitro cytotoxicity assessment.

Potential Mechanisms of Toxicity and Future Directions

The initial hazard classifications for 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide suggest potential for acute toxicity, skin and eye irritation, and specific target organ toxicity.[13] The in vitro data generated through the proposed assays will provide a more nuanced understanding of its cytotoxic effects at the cellular level.

Should significant cytotoxicity be observed, further studies to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis) would be warranted. This could involve assays for caspase activity, DNA fragmentation (TUNEL assay), or flow cytometric analysis using Annexin V/Propidium Iodide staining.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vitro toxicological evaluation of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide. By employing a multi-assay and multi-cell line approach, researchers can generate robust and reliable data to inform the future development of this and other novel sulfonamide derivatives. The contextualization of findings with existing data on related compounds is crucial for a meaningful interpretation of the results. This structured approach ensures that the toxicological assessment is not merely a data-generating exercise, but a critical step in the scientific journey from compound synthesis to potential therapeutic application.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Update on in vitro cytotoxicity assays for drug development - PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide - NextSDS. [Link]

  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. [Link]

  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. [Link]

  • (PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. [Link]

  • p-Nitrobenzenesulfonamides and their fluorescent dansylsulfonamides derived from N-alkylated o-(purine-methyl)anilines as novel antitumour agents - RSC Publishing. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, a compound that, due to its aromatic amine, sulfonamide, and brominated structure, requires careful handling to mitigate potential environmental and health risks.

Hazard Assessment and Characterization
  • Sulfonamides: This class of compounds can exhibit antibacterial properties. Improper disposal can contribute to the development of antibiotic resistance in the environment.[1]

  • Aromatic Amines: Many aromatic amines are known or suspected to be toxic and may have carcinogenic properties.

  • Brominated Aromatic Compounds: These are often persistent in the environment and can be toxic to aquatic life. Bromine itself is a hazardous material requiring careful handling.[2][3][4]

Based on these characteristics, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide should be treated as a hazardous waste.[5]

Quantitative Data Summary:

ParameterImplied CharacteristicDisposal Consideration
Chemical ClassHalogenated Organic CompoundSegregate as halogenated waste for high-temperature incineration.[3][4]
Functional GroupsSulfonamide, Aromatic AminePotential for ecotoxicity and human health effects; avoid environmental release.
Physical State(Assumed Solid)Handle as a powder, minimizing dust generation.
Incompatible MaterialsStrong Oxidizing AgentsStore separately from incompatible chemicals to prevent reactions.[6]
Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is non-negotiable when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes are required.[7]

Step-by-Step Disposal Protocol

The disposal of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide must be carried out in accordance with local, state, and federal regulations.[8][9] The following steps provide a general framework:

  • Waste Segregation: This compound must be collected in a designated, properly labeled hazardous waste container.[3][4][5] It is crucial to segregate it as a halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide" and the words "Hazardous Waste".[10] The label should also include the date of accumulation and the primary hazard(s).

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10][11] This area should be secure and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[7][10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide the full chemical name and any available safety information. Never attempt to dispose of this chemical down the drain or in the regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material, and then place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Unused or Waste 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Initiate Disposal spill Spill Occurs start->spill Potential Event fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate label_container Label Container: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store seal Keep Container Securely Closed store->seal contact_ehs Contact EHS or Licensed Contractor seal->contact_ehs Container Full or Per Policy pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end spill_ppe Don Spill Response PPE spill->spill_ppe contain Contain and Clean Up with Absorbent spill_ppe->contain collect Collect Spill Debris as Hazardous Waste contain->collect collect->segregate Add to Waste Container decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor/EHS decontaminate->report

Caption: Disposal and Spill Response Workflow

References

  • Chemical Waste Disposal. (2016, March 16). NUS Medicine.
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid. (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sulfanilamide. (2010, January 7). Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. BenchChem.
  • Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Carl ROTH.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Guidelines on Handling Hazardous Drugs. ASHP.
  • Chemical Waste Disposal Guidelines.
  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. (2024, November 29). Tokyo Chemical Industry.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow!. (2024, April 3). GreenTec Energy.
  • SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide. (2025, November 1). MilliporeSigma.
  • Proper Disposal of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Guide for Laboratory Professionals. BenchChem.
  • Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals. BenchChem.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS No. 114...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS No. 114500-28-6). The structural features of this compound—an aromatic amine, a sulfonamide group, and a brominated phenyl ring—necessitate a conservative and rigorous approach to laboratory safety. This guide is designed to build a deep foundation of trust in your handling procedures by explaining the causality behind each safety recommendation, ensuring a self-validating system of protection.

Hazard Identification and Inherent Risks

Before any handling begins, a thorough understanding of the potential hazards is critical. Based on data from notified classifications and similar chemical structures, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is associated with significant health risks.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

The causality for these hazards lies in its molecular structure. The arylamine group is a common feature in compounds that can cause skin sensitization or other toxic effects. The brominated aromatic ring suggests persistence and potential for bioaccumulation, while the overall structure indicates it may act as a skin and eye irritant.

Summary of Known Hazard Classifications

Hazard ClassCategoryGHS Hazard StatementRationale and ImplicationSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaledThis classification demands measures to prevent ingestion, skin absorption, and inhalation of dust or aerosols. All handling of the solid compound must be done in a controlled environment.[1][2]
Skin IrritationCategory 2H315: Causes skin irritationDirect contact with the skin can cause irritation, redness, or inflammation. This necessitates robust skin protection.[1][2][3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. Splash protection is mandatory.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizzinessInhalation of the compound may affect the central nervous system. This reinforces the need for excellent ventilation and respiratory controls.[1][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.[4] It is crucial to remember that PPE is the last line of defense, after engineering controls like fume hoods.[5][6]

Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect from dust and splashes.[4][7] Face Shield: Worn over goggles, a face shield is required when there is a significant risk of splashes, such as during bulk transfers or reaction quenching.
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Type: Nitrile or neoprene gloves are recommended as a starting point.[4] However, you must consult the glove manufacturer's chemical resistance guide for specific data against aromatic amines and brominated compounds. Rationale: The compound is harmful upon skin contact.[2] Double-gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer glove.[4]
Body Protection Chemical-Resistant Laboratory Coat or ApronType: A long-sleeved lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[4][7] Rationale: This protects skin and personal clothing from contamination.[4] Clothing should be made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin in case of a fire.
Respiratory Protection Chemical Fume HoodPrimary Control: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood to minimize inhalation risks.[1][4] Secondary Control: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges may be necessary. Respirator use requires a formal program, including fit-testing and training.[5][8]
Footwear Closed-Toe ShoesType: Sturdy, closed-toe and heel shoes made of a non-porous material.[4][5] Rationale: Protects feet from spills. Leather or cloth shoes can absorb and retain chemical spills, leading to prolonged exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for safety. The following steps provide a self-validating procedure for handling 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide.

Preparation and Pre-Handling Checks
  • Designate Area: All work must be conducted in a designated area within a chemical fume hood.

  • Verify Fume Hood: Ensure the fume hood is operational and the certification is current. Check the airflow monitor.

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, weigh paper, solvents) inside the fume hood before introducing the compound.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit appropriate for solid chemical spills before you begin.[1][4]

PPE Donning Sequence

The order in which PPE is put on is critical to ensure a proper seal and protection.

G cluster_prep Preparation A 1. Don Lab Coat (Button completely) B 2. Don Safety Goggles & Face Shield (if required) A->B C 3. Don Inner Gloves B->C D 4. Don Outer Gloves (Over the cuff of the lab coat) C->D

Caption: PPE Donning Workflow.

Handling the Compound
  • Weighing: When handling the solid, minimize the creation of dust.[4] Use smooth, deliberate motions.

  • Transfers: If transferring the solid, do so carefully within the fume hood to avoid generating airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Contamination Avoidance: Never eat, drink, or smoke in the laboratory.[7] Avoid touching "clean" surfaces like door handles, keyboards, or personal phones with gloved hands.

PPE Doffing Sequence

Proper removal of PPE is paramount to prevent contaminating yourself and the laboratory. This sequence is designed to move from most contaminated to least contaminated.

G cluster_doffing Decontamination A 1. Remove Outer Gloves (Peel off without touching the exterior) B 2. Remove Face Shield & Goggles (Handle by the strap) A->B C 3. Remove Lab Coat (Roll inside-out) B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Sources

© Copyright 2026 BenchChem. All Rights Reserved.